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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-Methoxy-N,4-dimethylaniline Hydrochloride

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the strategic decoration of aromatic rings is par...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic decoration of aromatic rings is paramount for optimizing target binding and pharmacokinetic (PK) profiles. 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) has emerged as a highly specialized, privileged building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and PROTAC degraders.

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, physicochemical properties, and a self-validating synthetic workflow designed to ensure high-purity isolation of the hydrochloride salt.

Structural Pharmacology & Causality

The architectural design of 3-methoxy-N,4-dimethylaniline is not arbitrary; each substituent serves a distinct pharmacological and chemical purpose. As a secondary aniline, it provides a versatile handle for subsequent amide coupling or Buchwald-Hartwig amination[1], while its ring substituents dictate its metabolic fate.

  • 4-Methyl Group (Metabolic Shielding): The para-position of anilines is highly susceptible to cytochrome P450 (CYP450)-mediated aromatic hydroxylation. By occupying this position with a robust methyl group, metabolic stability is significantly enhanced, prolonging the in vivo half-life of derived therapeutics.

  • 3-Methoxy Group (Electronic & Steric Tuning): The methoxy group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. In the context of kinase inhibitors, this oxygen atom frequently serves as a localized hydrogen bond acceptor within the kinase hinge region.

  • N-Methyl Group (Toxicity Mitigation): Primary anilines are notorious for forming reactive metabolites (e.g., hydroxylamines) that lead to idiosyncratic toxicities. N-methylation converts the primary amine to a secondary amine, eliminating this toxicity pathway and restricting the conformational flexibility of the molecule when incorporated into a tertiary amide.

StructuralLogic Core N-Methylaniline Scaffold (Kinase H-Bonding Core) Sub1 4-Methyl Group (Blocks CYP450 Para-Hydroxylation) Core->Sub1 Sub2 3-Methoxy Group (Steric Shielding & H-Bond Acceptor) Core->Sub2 Sub3 N-Methyl Group (Prevents Primary Amine Toxicity) Core->Sub3

Fig 1. Pharmacological rationale for the substituents on the 3-methoxy-N,4-dimethylaniline core.

Physicochemical Data & Route Selection

Quantitative Profiling

Understanding the baseline properties of the hydrochloride salt is critical for downstream formulation and synthetic handling. The salt form is specifically chosen over the free base to prevent atmospheric oxidation, which rapidly degrades electron-rich anilines into dark, polymeric impurities.

Table 1: Physicochemical Properties

PropertyValueCausality / Significance
CAS Registry Number 2763776-23-2Unique identifier for the hydrochloride salt.
Molecular Formula C9H14ClNORepresents the protonated secondary amine (C9H13NO·HCl).
Molecular Weight 187.67 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
Physical Form Crystalline SolidThe HCl salt ensures oxidative stability compared to the oil-like free base.
Synthetic Route Evaluation

To synthesize the free base of 3-methoxy-N,4-dimethylaniline, chemists typically evaluate multiple pathways. While of aryl halides with methylamine is a powerful technique[2], the high volatility of methylamine gas and the cost of palladium catalysts make it less ideal for early-stage building block synthesis.

Conversely, direct reductive amination of [3] with formaldehyde frequently suffers from over-methylation, yielding an inseparable N,N-dimethyl impurity. Therefore, a two-step Formylation-Reduction sequence is the industry gold standard. It guarantees absolute mono-methylation by passing through a stable formamide intermediate.

Table 2: Comparative Analysis of Synthetic Routes

RoutePrimary AdvantagePrimary LimitationSelection Verdict
Buchwald-Hartwig High yield from aryl halides[1].Requires expensive Pd catalysts and specialized ligands[2].Secondary choice; best for late-stage diversification.
Direct Reductive Amination Single-step process.High risk of N,N-dimethylation over-reaction.Not recommended for electron-rich anilines.
Formylation-Reduction Absolute control over mono-methylation.Requires two distinct synthetic steps.Primary Choice ; highly scalable and self-validating.

Self-Validating Experimental Protocols

The following protocol details the Formylation-Reduction sequence, engineered with built-in analytical checkpoints to ensure a self-validating workflow.

SynthesisWorkflow SM 3-Methoxy-4-methylaniline Form Formylation (Ethyl Formate) SM->Form Int Formamide Intermediate Form->Int Reflux, 12h Red Reduction (BH3-THF) Int->Red FB Free Base Amine Red->FB 65°C, then quench Salt Salt Formation (HCl/Ether) FB->Salt Prod Target HCl Salt Salt->Prod 0°C, Crystallization

Fig 2. Formylation-reduction workflow for the synthesis of 3-methoxy-N,4-dimethylaniline HCl.
Phase 1: Formylation of 3-Methoxy-4-methylaniline
  • Charge: To a dry, 500 mL round-bottom flask equipped with a reflux condenser, add 3-methoxy-4-methylaniline (10.0 g, 72.9 mmol)[3].

  • Reagent Addition: Add ethyl formate (27.0 g, 364.5 mmol, 5.0 eq).

    • Causality: Using a vast excess of ethyl formate drives the equilibrium toward the formamide product while simultaneously acting as a mild, easily removable solvent, avoiding the harsh conditions of acyl chlorides.

  • Reaction: Heat the mixture to reflux (approx. 55 °C) for 12 hours under a nitrogen atmosphere.

  • Self-Validating Checkpoint 1: Perform TLC analysis (Hexane:EtOAc 7:3). The starting aniline (Rf ~0.4, UV and Ninhydrin active) must be completely consumed, replaced by the formamide intermediate (Rf ~0.2, UV active only).

  • Workup: Concentrate the mixture in vacuo to yield crude N-(3-methoxy-4-methylphenyl)formamide as a crystalline solid.

Phase 2: Reduction to the Secondary Amine
  • Charge: Dissolve the crude formamide in anhydrous THF (150 mL) under a strict nitrogen atmosphere.

  • Reduction: Cool the solution to 0 °C using an ice bath. Dropwise, add Borane-THF complex (1.0 M in THF, 145 mL, 145 mmol, 2.0 eq).

    • Causality: BH3 is highly chemoselective. It reduces the amide carbonyl to a methylene group (forming the N-methyl group) without cleaving the sensitive aryl-methoxy ether bond.

  • Reaction: Gradually warm the mixture to room temperature, then reflux for 4 hours.

  • Quench: Cool the reaction back to 0 °C. Carefully quench by the dropwise addition of methanol until effervescence ceases, followed by the addition of 1M HCl (50 mL) to destroy the stable boron-amine complex.

  • Self-Validating Checkpoint 2: LC-MS analysis of the organic extract must confirm the exact mass of the free base (m/z 152.1 [M+H]+) with >95% purity before proceeding to salt formation.

Phase 3: Hydrochloride Salt Formation
  • Extraction: Basify the aqueous layer with 2M NaOH to pH 10 and extract with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo to yield the free base as a pale yellow oil.

  • Salt Formation: Dissolve the free base oil in anhydrous diethyl ether (100 mL). Cool the solution to 0 °C. Slowly add 2.0 M HCl in diethyl ether (40 mL, 80 mmol, 1.1 eq) dropwise with vigorous stirring.

    • Causality: Strict anhydrous conditions are critical here. The presence of water would lead to the formation of a gummy hydrate rather than a filterable, high-purity crystalline salt.

  • Isolation: Filter the resulting stark white precipitate through a Büchner funnel, wash with cold anhydrous ether (2 x 20 mL), and dry under high vacuum to afford 3-methoxy-N,4-dimethylaniline hydrochloride.

References

  • Organic Syntheses. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates". Org. Synth.[Link]

  • American Chemical Society (ACS). "Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis". Journal of Organic Chemistry.[Link]

Sources

Exploratory

3-Methoxy-N,4-dimethylaniline Hydrochloride: A Technical Guide to Physicochemical Properties and Synthetic Utility

Executive Summary As pharmaceutical pipelines increasingly rely on highly decorated, sterically distinct building blocks, 3-methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) has emerged as a valuable pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on highly decorated, sterically distinct building blocks, 3-methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) has emerged as a valuable pharmacophore. This compound is a specialized secondary aniline utilized primarily in the synthesis of targeted therapeutics, such as kinase inhibitors, and advanced agrochemicals.

By supplying this building block as a hydrochloride salt, manufacturers resolve a fundamental flaw of free-base anilines: their propensity for rapid air oxidation. This technical guide provides an in-depth analysis of the compound’s physicochemical profile, its structural logic, and field-proven experimental workflows for integrating it into complex molecular architectures via palladium-catalyzed C–N cross-coupling.

Physicochemical Profiling & Structural Logic

Understanding the quantitative properties of 3-methoxy-N,4-dimethylaniline hydrochloride is critical for predicting its behavior in organic synthesis and formulation.

Quantitative Data Summary
PropertyValue
IUPAC Name 3-methoxy-N,4-dimethylaniline hydrochloride
CAS Number 2763776-23-2
Linear Formula C₉H₁₃NO · HCl
Molecular Weight 187.67 g/mol
Salt Form Hydrochloride (Cl⁻)
InChI Key JXWSFBBHWAECCS-UHFFFAOYSA-N
Physical State Solid (Crystalline/Powder)

Data supported by commercial chemical databases and supplier specifications.

Causality in Salt Selection: Why utilize the hydrochloride salt rather than the free base? Anilines possess a highly reactive nitrogen lone pair that is susceptible to oxidation, often leading to the formation of dark, polymeric impurities over time. Protonation of this lone pair by hydrochloric acid yields a stable, non-nucleophilic ammonium salt. This self-validating storage system ensures that the reagent maintains >98% purity on the shelf, requiring only an in situ base treatment to liberate the active nucleophile during reactions.

Mechanistic Chemistry: Substituent Effects on Reactivity

To successfully deploy 3-methoxy-N,4-dimethylaniline in catalytic cycles, one must understand how its substituents dictate the electronic and steric environment of the N-methyl amine.

  • The 4-Methyl Group (Para to Amine): Positioned para to the amine, this group exerts a positive inductive (+I) and hyperconjugative effect. It pushes electron density into the aromatic ring, directly increasing the nucleophilicity of the amine nitrogen.

  • The 3-Methoxy Group (Meta to Amine): Positioned meta to the amine, the methoxy group's strong mesomeric (+M) electron donation does not directly enrich the amine position. Instead, its inductive electron-withdrawing (-I) effect subtly tempers the overall nucleophilicity of the molecule, preventing over-reactivity and improving functional group tolerance during complex couplings.

  • The N-Methyl Group: As a secondary amine, the N-methyl substitution intrinsically prevents over-alkylation (a common side reaction with primary anilines). However, it introduces steric bulk that complicates the reductive elimination step in cross-coupling, necessitating specialized catalytic ligands.

SubstituentEffects Core Aniline Core Methoxy 3-Methoxy Group (Meta Position) Core->Methoxy Methyl 4-Methyl Group (Para Position) Core->Methyl NMethyl N-Methyl Group (Secondary Amine) Core->NMethyl Nucleophilicity Tuned Nucleophilicity & Steric Hindrance Methoxy->Nucleophilicity Inductive withdrawal (-I) balances reactivity Methyl->Nucleophilicity Para-donation (+I) increases electron density NMethyl->Nucleophilicity Limits over-alkylation but adds bulk

Diagram 1: Electronic and steric contributions of substituents on the aniline core.

Experimental Workflow: Palladium-Catalyzed C-N Cross-Coupling

The most powerful application for 3-methoxy-N,4-dimethylaniline is the Buchwald-Hartwig Amination [1]. Because it is a sterically hindered secondary aniline, traditional nucleophilic aromatic substitution (SₙAr) often fails or requires excessively harsh conditions. Palladium catalysis provides a mild, high-yielding alternative[2].

Workflow Start 3-methoxy-N,4-dimethylaniline HCl (Starting Material) FreeBase Freebasing (Base Addition) NaOtBu (2.5 equiv) Start->FreeBase Deprotonation of HCl salt Coupling Buchwald-Hartwig Cross-Coupling (Aryl Halide, Toluene, 100°C) FreeBase->Coupling Active Nucleophile Catalyst Pd-Catalyst & Ligand (Pd2(dba)3, RuPhos) Catalyst->Coupling Oxidative Addition Complex Purification Workup & Chromatography (Yield >85%) Coupling->Purification Reductive Elimination

Diagram 2: Buchwald-Hartwig amination workflow for 3-methoxy-N,4-dimethylaniline HCl.

Protocol: Step-by-Step Buchwald-Hartwig Coupling

This protocol is designed as a self-validating system, ensuring that intermediate states can be visually or analytically confirmed.

Reagents Required:

  • 3-methoxy-N,4-dimethylaniline HCl (1.2 equiv)

  • Aryl bromide/iodide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos or BrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous, degassed Toluene (0.2 M)

Causality of Reagent Selection:

  • Why 2.5 equivalents of NaOtBu? Exactly 1.0 equivalent is immediately consumed to neutralize the hydrochloride salt and liberate the free aniline in situ. The remaining 1.5 equivalents act as the active base in the catalytic cycle, deprotonating the palladium-bound amine to facilitate the formation of the crucial palladium-amido intermediate[3].

  • Why RuPhos/BrettPhos? Secondary anilines are bulky. Dialkylbiarylphosphine ligands like RuPhos force the palladium center into a specific conformation that accelerates reductive elimination—the rate-limiting step for secondary amines—while preventing the formation of inactive palladium bis-amine dead-end complexes[2].

Methodology:

  • Inert Preparation: In a glovebox or under strict Schlenk line conditions (argon atmosphere), charge an oven-dried reaction vial with the aryl halide, 3-methoxy-N,4-dimethylaniline HCl, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Solvent Addition: Inject anhydrous, degassed toluene. The solution will typically adopt a deep red/purple hue characteristic of the active Pd(0)-ligand complex.

  • Thermal Activation: Seal the vial and heat to 100°C in a pre-heated oil bath for 12–18 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS or TLC. The disappearance of the aryl halide and the emergence of a new, less polar spot (the tertiary amine product) validates cycle turnover.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Visual cue: The Celite pad will trap the precipitated inorganic salts (NaCl/NaBr) and palladium black, yielding a clear yellow/orange filtrate.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography using a hexanes/ethyl acetate gradient.

Handling, Stability, and Analytical Characterization

To maintain the integrity of 3-methoxy-N,4-dimethylaniline hydrochloride, strict adherence to storage protocols is required.

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (nitrogen or argon). Ensure the container is tightly sealed.

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Exposure to ambient humidity will lead to water absorption, clumping, and potential hydrolysis, which will throw off stoichiometric calculations during sensitive catalytic reactions.

  • Analytical Signatures:

    • LC-MS (ESI+): When subjected to electrospray ionization, the salt dissociates, and the mass spectrometer will detect the protonated free base [M+H]⁺ at m/z 152.1.

    • ¹H NMR (DMSO-d₆): The defining features include a broad downfield singlet (~10.0 ppm) corresponding to the NH₂⁺ protons of the hydrochloride salt. The methoxy (-OCH₃) protons will appear as a sharp singlet near 3.8 ppm, the N-methyl group near 2.8 ppm, and the aromatic 4-methyl group near 2.1 ppm.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. "The Buchwald–Hartwig Amination After 25 Years". Angewandte Chemie International Edition, 2019, 58(48). URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook". ACS Publications, 2016. URL:[Link]

Sources

Foundational

Architectural Integration of 3-Methoxy-N,4-dimethylaniline Hydrochloride in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, functionalized aniline derivatives serve as foundational building blocks for synthesizing kinase inhibitors, CNS therapeutics, and targeted anti-cancer ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized aniline derivatives serve as foundational building blocks for synthesizing kinase inhibitors, CNS therapeutics, and targeted anti-cancer agents [1]. 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) is a highly specialized secondary amine building block[2]. By incorporating a specific triad of substituents—a 3-methoxy group, a 4-methyl group, and an N-methyl group—this molecule offers researchers precise control over electronic distribution, steric hindrance, and metabolic stability.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, its mechanistic role in pharmacophore design, and field-proven synthetic methodologies for its integration into drug discovery pipelines.

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for optimizing reaction conditions, particularly regarding solubility and stoichiometric calculations during high-throughput library synthesis.

Table 1: Physicochemical & Structural Parameters
ParameterValue / Description
Compound Name 3-methoxy-N,4-dimethylaniline hydrochloride
CAS Number 2763776-23-2
Molecular Formula C9H14ClNO (Salt) / C9H13NO (Free base)
Molecular Weight 187.67 g/mol (Salt) / 151.21 g/mol (Free base)
InChIKey JXWSFBBHWAECCS-UHFFFAOYSA-N
Physical State Solid powder[2]
Formulation Rationale Supplied as a hydrochloride salt to prevent auto-oxidation of the electron-rich aniline core, significantly extending shelf life.

Data supported by chemical specifications from [2].

Structural & Mechanistic Rationale in Drug Design

The selection of 3-methoxy-N,4-dimethylaniline over a standard primary aniline is rarely arbitrary. Each functional group is strategically positioned to solve specific pharmacokinetic (PK) or pharmacodynamic (PD) challenges, a principle frequently utilized in the design of complex therapeutics like tyrosinase inhibitors [3] and dual-action enzyme inhibitors [4].

Pharmacophore Core Aniline Core Sub1 4-Methyl Core->Sub1 Sub2 3-Methoxy Core->Sub2 Sub3 N-Methyl Core->Sub3 Effect1 Blocks CYP450 Para-Oxidation Sub1->Effect1 Effect2 H-Bond Acceptor Sub2->Effect2 Effect3 Conformational Restriction Sub3->Effect3

Pharmacophore contributions of the 3-methoxy-N,4-dimethylaniline substitution pattern.

Table 2: Pharmacophore Feature Analysis
Structural FeatureChemical FunctionImpact on Drug Design (Causality)
4-Methyl Group Steric ShieldingOccupies the para position relative to the amine. This directly blocks CYP450-mediated para-hydroxylation (a common metabolic liability of anilines that forms toxic quinone-imines), thereby increasing the in vivo half-life[4].
3-Methoxy Group Electronic ModulationActs as a strong hydrogen bond acceptor and an electron-donating group (EDG) via resonance. This enriches the electron density of the aromatic ring, strengthening π-π stacking interactions within target protein pockets.
N-Methyl Group Secondary AmineEliminates one hydrogen bond donor. When coupled to form an amide, it creates a tertiary amide, which introduces cis/trans rotameric populations. This can be leveraged to lock a molecule into a rigid, bioactive conformation.

Synthetic Workflows & Methodologies

Because 3-methoxy-N,4-dimethylaniline is a secondary aniline supplied as a hydrochloride salt, standard coupling conditions often fail due to steric hindrance and protonation. The workflow below outlines the causal logic required to successfully integrate this building block.

Pathway A 3-methoxy-N,4-dimethylaniline HCl (CAS: 2763776-23-2) B In Situ Free-Basing (NaOtBu / DIPEA) A->B C Palladium Catalysis (Buchwald-Hartwig) B->C Aryl Halide D Amide Coupling (HATU / EDC) B->D Carboxylic Acid E Diarylamine Scaffold C->E F Tertiary Amide Scaffold D->F

Synthetic divergence of 3-methoxy-N,4-dimethylaniline HCl into diarylamine and amide scaffolds.

Step-by-Step Protocol: Buchwald-Hartwig Cross-Coupling

This protocol describes the self-validating synthesis of a sterically hindered diarylamine.

Objective: Couple 3-methoxy-N,4-dimethylaniline hydrochloride with an aryl bromide. Self-Validation Metric: LC-MS monitoring targeting the exact mass of the coupled product, confirming the loss of HCl and HBr. The free base fragment of the starting material will appear at m/z 152.2 [M+H]+.

Step 1: Reagent Assembly & Catalyst Selection

  • Action: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 eq), 3-methoxy-N,4-dimethylaniline hydrochloride (1.2 eq), Pd2​(dba)3​ (0.02 eq), and RuPhos (0.04 eq).

  • Causality: Secondary anilines are notoriously sluggish in cross-couplings. RuPhos is a bulky, electron-rich biaryl phosphine ligand specifically engineered to accelerate reductive elimination and prevent deleterious β -hydride elimination in secondary amines.

Step 2: In Situ Free-Basing & Deprotonation

  • Action: Add sodium tert-butoxide (NaOtBu) (2.5 eq) to the solid mixture.

  • Causality: The stoichiometry of the base is critical. 1.0 eq is immediately consumed to neutralize the hydrochloride salt of the aniline. The remaining 1.5 eq is required to deprotonate the secondary amine during the palladium catalytic cycle, allowing it to coordinate with the Pd(II) intermediate.

Step 3: Degassing & Solvent Addition

  • Action: Add anhydrous toluene (0.1 M). Degas the suspension via three standard freeze-pump-thaw cycles.

  • Causality: Palladium(0) active species are highly sensitive to molecular oxygen. Failure to rigorously degas will result in catalyst oxidation and the formation of homocoupled byproducts.

Step 4: Reaction Execution & Monitoring

  • Action: Backfill with Argon and heat the mixture to 90°C for 12 hours. Monitor the reaction via TLC and LC-MS.

  • Causality: Heating provides the activation energy necessary to overcome the steric clash between the N-methyl group and the incoming aryl palladium complex.

Step 5: Workup & Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter the crude mixture through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

  • Causality: Celite filtration efficiently removes palladium black (precipitated catalyst) and inorganic salts (NaCl, NaBr), which would otherwise cause streaking during silica gel chromatography and contaminate biological assays.

References

  • Title: Development of 2-Thioxoquinazoline-4-one Derivatives as Dual and Selective Inhibitors Source: J-Stage URL: [Link]

  • Title: Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors Source: PubMed / NIH URL: [Link]

Sources

Exploratory

3-methoxy-N,4-dimethylaniline hydrochloride molecular structure

An In-Depth Technical Guide to 3-Methoxy-N,4-Dimethylaniline Hydrochloride: Structural Profiling, Synthesis, and Applications in Drug Discovery Executive Summary In the landscape of modern drug discovery, the strategic s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methoxy-N,4-Dimethylaniline Hydrochloride: Structural Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) has emerged as a highly specialized and versatile intermediate. Characterized by a unique stereoelectronic profile—featuring an electron-donating methoxy group, a metabolically shielding para-methyl group, and an N-methylated amine—this compound is increasingly utilized in the synthesis of epigenetic modulators, particularly inhibitors targeting Protein Lysine Methyltransferases (PKMTs) such as G9a and GLP.

This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, synthetic methodologies, and structural-activity relationship (SAR) logic of this critical pharmacophore.

Physicochemical Profiling & Structural Elucidation

Understanding the intrinsic properties of a building block is the first step in rational drug design. The hydrochloride salt form of 3-methoxy-N,4-dimethylaniline is specifically engineered to overcome the oxidative instability and poor aqueous solubility typically associated with electron-rich anilines.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 3-Methoxy-N,4-dimethylaniline hydrochloride
CAS Number 2763776-23-2
Molecular Formula C9H14ClNO (Free base: C9H13NO)
Molecular Weight 187.67 g/mol
InChI Key JXWSFBBHWAECCS-UHFFFAOYSA-N
Physical State Solid (Crystalline Salt)
Supplier Reference [1]
Stereoelectronic Causality in Drug Design

The structural architecture of this molecule is not accidental; every functional group serves a distinct mechanistic purpose:

  • 3-Methoxy Group (-OCH3): Acts as a strong electron-donating group via resonance, enriching the electron density of the aromatic ring. In target binding pockets, the oxygen atom serves as a crucial hydrogen-bond acceptor, often coordinating with structural water molecules or backbone amides.

  • 4-Methyl Group (-CH3): Positioned para to the amine, this group provides essential steric bulk. More importantly, it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic hydroxylation, thereby significantly extending the in vivo half-life of derived drugs.

  • N-Methyl Group (-NHCH3): By converting a primary aniline to a secondary amine, the N-methyl group removes a hydrogen-bond donor. This modification increases lipophilicity and membrane permeability, a critical factor for intracellular targets.

SAR_Logic Core 3-Methoxy-N,4-dimethylaniline Hydrochloride Core NMethyl N-Methyl Group (Reduces H-bond donors, increases lipophilicity) Core->NMethyl Methoxy 3-Methoxy Group (Electron-donating, H-bond acceptor) Core->Methoxy Methyl 4-Methyl Group (Blocks para-oxidation, increases half-life) Core->Methyl HCl HCl Salt Form (Enhances solubility, prevents oxidation) Core->HCl

Structure-Activity Relationship (SAR) logic of the 3-methoxy-N,4-dimethylaniline core.

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology details the synthesis of the target compound from the commercially available precursor, 3-methoxy-4-methylaniline, utilizing a highly controlled reductive amination followed by anhydrous salt precipitation.

Step 1: Reductive Amination (N-Methylation)
  • Initiation: Dissolve 3-methoxy-4-methylaniline (1.0 eq) in anhydrous methanol (0.2 M concentration). Add aqueous formaldehyde (37% w/w, 1.1 eq).

  • Catalysis & pH Control: Add glacial acetic acid dropwise until the pH reaches 4.5–5.0.

    • Causality: This specific pH range is critical. It protonates the formaldehyde to facilitate nucleophilic attack by the aniline, forming the iminium ion. However, it is not acidic enough to completely protonate the aniline, which would render it non-nucleophilic and stall the reaction.

  • Selective Reduction: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH3CN, 1.5 eq) in small portions over 30 minutes.

    • Causality: NaBH3CN is chosen over NaBH4 because it is stable in mildly acidic conditions. It selectively reduces the highly electrophilic iminium intermediate much faster than it reduces unreacted formaldehyde, strictly preventing over-alkylation to the N,N-dimethyl byproduct.

  • Quenching & Extraction: Stir at room temperature for 4 hours. Monitor via TLC (UV active). Once the starting material is consumed, quench with saturated aqueous NaHCO3 to neutralize the acetic acid. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free base.

Step 2: Anhydrous Hydrochloride Salt Formation
  • Solvation: Dissolve the crude 3-methoxy-N,4-dimethylaniline free base in a minimal volume of anhydrous diethyl ether.

  • Precipitation: Under vigorous stirring at 0 °C, dropwise add a 4M solution of HCl in 1,4-dioxane (1.1 eq).

    • Causality: Anhydrous conditions are mandatory. Using aqueous HCl would lead to a biphasic system or a gummy, impure residue. The dioxane/ether solvent system ensures the hydrochloride salt precipitates instantly as a highly pure, filterable crystalline solid.

  • Isolation: Filter the precipitate rapidly under a nitrogen atmosphere (to prevent hygroscopic moisture absorption), wash with cold diethyl ether, and dry in a vacuum desiccator overnight.

SynthesisWorkflow SM 3-Methoxy-4-methylaniline (Starting Material) Reagent Formaldehyde + NaBH3CN in MeOH/AcOH (pH 4-5) SM->Reagent Step 1: Iminium Formation Intermediate 3-Methoxy-N,4-dimethylaniline (Free Base) Reagent->Intermediate Selective Reduction SaltForm Anhydrous HCl in Dioxane + Diethyl Ether Intermediate->SaltForm Step 2: Precipitation Product 3-Methoxy-N,4-dimethylaniline HCl (Final Product) SaltForm->Product Filtration & Drying

Step-by-step synthetic workflow for 3-methoxy-N,4-dimethylaniline hydrochloride.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch before downstream application, the following analytical parameters must be verified. The presence of the hydrochloride salt will shift the amine proton signals in NMR compared to the free base.

Table 2: Analytical Validation Parameters

Analytical TechniqueTarget ParameterExpected Observation
LC-MS (ESI+) Mass-to-Charge Ratio (m/z)[M+H]+ = 152.1 (Ionization of the free base)
1H-NMR (DMSO-d6) N-CH3 ProtonsSinglet, ~2.7 - 2.8 ppm (integrates to 3H)
1H-NMR (DMSO-d6) O-CH3 ProtonsSinglet, ~3.8 ppm (integrates to 3H)
1H-NMR (DMSO-d6) Ar-CH3 ProtonsSinglet, ~2.1 ppm (integrates to 3H)
HPLC (UV 254 nm) Chemical Purity> 95% Area Under Curve (AUC)

Applications in Drug Discovery: Epigenetic Modulators

The 3-methoxy-N,4-dimethylaniline motif is highly prized in the development of targeted therapeutics, particularly in the realm of epigenetics. A prime example is its integration into the design of inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase .

PKMTs like G9a and GLP catalyze the mono- and dimethylation of histone H3 lysine 9 (H3K9), a process heavily implicated in cancer cell proliferation and various neurodegenerative diseases. As detailed by[2], the incorporation of methoxy-methylaniline derivatives into quinazoline scaffolds has been instrumental in discovering highly potent and selective GLP inhibitors.

In these advanced inhibitors, the N-methylation of the aniline fragment is not merely structural; it actively alters the hydrophobicity and hydrogen-bonding potential within the S-adenosyl-L-methionine (SAM) binding channel. The 3-methoxy group often engages in critical water-mediated hydrogen bonds with the enzyme's backbone, while the 4-methyl group ensures the molecule survives first-pass metabolism long enough to exert its epigenetic modulation in vivo[3].

References

  • Xiong, Y., et al. (2017). "Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase." Journal of Medicinal Chemistry, 60(5), 1876–1891. National Center for Biotechnology Information (PMC5352984). Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Predicted Biological Activity of 3-methoxy-N,4-dimethylaniline hydrochloride

This document provides a comprehensive analysis of the potential biological activities of 3-methoxy-N,4-dimethylaniline hydrochloride. As of the date of this publication, publicly available research on this specific mole...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive analysis of the potential biological activities of 3-methoxy-N,4-dimethylaniline hydrochloride. As of the date of this publication, publicly available research on this specific molecule is limited. Therefore, this guide adopts a predictive, structure-activity relationship (SAR) approach, drawing insights from well-characterized structural analogs. The primary objective is to equip researchers, scientists, and drug development professionals with a foundational understanding of the compound's likely pharmacological and toxicological profile, thereby guiding future experimental design and risk assessment.

Introduction and Compound Overview

3-methoxy-N,4-dimethylaniline hydrochloride is a substituted aniline derivative. Its structure comprises a benzene ring with a methoxy group at position 3, a methyl group at position 4, and a dimethylated amino group at position 1, supplied as a hydrochloride salt. The biological effects of aniline derivatives are heavily influenced by their substitution patterns, which dictate their metabolic fate and potential for interaction with biological macromolecules.

Given the scarcity of direct experimental data, this guide will build a predictive profile by examining the following structural analogs:

  • N,N-Dimethylaniline: To understand the contribution of the dimethylamino group to metabolism and toxicity.

  • 3,4-Dimethylaniline (3,4-Xylidine): To evaluate the influence of the dimethyl-substituted phenyl ring.

  • 3-Methoxy-4-methylaniline: As the free base of the target compound, providing insights into the core structure's inherent properties.

The following diagram illustrates the structural relationships that form the basis of our predictive analysis.

G cluster_target Target Compound cluster_analogs Structural Analogs for Predictive Analysis Target 3-methoxy-N,4-dimethylaniline (Hydrochloride) Analog1 N,N-Dimethylaniline Target->Analog1 Shared N,N-dimethyl group Analog2 3,4-Dimethylaniline Target->Analog2 Shared 4-methylaniline core Analog3 3-Methoxy-4-methylaniline (Free Base) Target->Analog3 Core structure (as free base)

Caption: Structural relationships between the target compound and its key analogs.

Predicted Toxicological Profile

The primary concern for many aniline derivatives is their potential for toxicity, particularly hematotoxicity and hepatotoxicity. The toxicological profile of 3-methoxy-N,4-dimethylaniline hydrochloride is predicted to be significant, based on data from its analogs.

Symptoms of exposure to the parent compound, 3-methoxy-4-methylaniline, may include drowsiness, skin and eye irritation, nausea, vomiting, weakness, methemoglobinemia, liver damage, and cyanosis[1]. Similarly, 3,4-dimethylaniline is toxic by all routes of exposure and may cause headaches, cyanosis, mental confusion, and damage to the lungs, liver, and kidneys[2].

The N,N-dimethyl moiety is a key structural feature. N,N-dimethylaniline is known to cause effects on the central nervous system (CNS) and circulatory system[3]. Chronic exposure in animal studies has shown effects on the blood, liver, and spleen[3][4]. The formation of methemoglobin, which reduces the oxygen-carrying capacity of the blood, is a characteristic toxic effect of many anilines[5].

Table 1: Summary of Toxicological Data for Structural Analogs

CompoundAcute Toxicity (Oral, Rat LD50)Key Health HazardsReferences
N,N-Dimethylaniline 1410 mg/kgAffects CNS, blood, liver; Methemoglobinemia[3][4][6]
3,4-Dimethylaniline Not specified, but toxic by all routesHeadaches, cyanosis, mental confusion, convulsions; lung, liver, kidney damage[2]
3-Methoxy-4-methylaniline No data availableDrowsiness, skin/eye irritation, methemoglobinemia, liver damage, cyanosis[1]

Based on this comparative data, it is prudent to handle 3-methoxy-N,4-dimethylaniline hydrochloride with significant caution, assuming it possesses hematotoxic and hepatotoxic potential.

Postulated Metabolic Pathways

The metabolism of aniline derivatives is a critical determinant of their biological activity and toxicity. The bioactivation of these compounds often leads to the formation of reactive intermediates. Based on the well-documented metabolism of N,N-dimethylaniline, we can postulate a primary metabolic pathway for 3-methoxy-N,4-dimethylaniline hydrochloride.[4][6]

The key metabolic steps are expected to be:

  • N-demethylation: Stepwise removal of the methyl groups from the nitrogen atom.

  • N-oxidation: Formation of an N-oxide metabolite.

  • Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring, likely directed by the existing methoxy and methyl groups.

Bioactivation of similar alkylanilines can be mediated by Cytochrome P450 enzymes (specifically CYP1A2), followed by N-acetyltransferase 1 (NAT1) to form reactive intermediates that can lead to DNA damage[7]. Another pathway involves oxidation to quinone imines, which can form protein adducts and generate reactive oxygen species (ROS), leading to oxidative stress[7].

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent 3-methoxy-N,4-dimethylaniline N_demethyl N-demethylation Parent->N_demethyl N_oxide N-oxidation Parent->N_oxide Hydroxylation Ring Hydroxylation Parent->Hydroxylation Conjugation Glucuronidation/ Sulfation N_demethyl->Conjugation N_oxide->Conjugation Hydroxylation->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Postulated metabolic pathway for 3-methoxy-N,4-dimethylaniline.

Exploration of Potential Biological Activity

While toxicity is a primary concern, substituted anilines can also exhibit specific pharmacological activities. A patent review of pyruvate kinase activators, which explored derivatives of a 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold, provides a rare insight[5]. In this study, a series of derivatives was developed by altering a 3,4-dimethylaniline component. It was noted that a 3-methoxy analog demonstrated decreased activation potency compared to the corresponding 3-methyl derivative[5].

This finding, while indirect, suggests two key points:

  • The N-substituted 3-methoxy-4-methylaniline core can interact with enzymatic targets.

  • The methoxy group at the 3-position may be sterically or electronically unfavorable for this specific interaction compared to a methyl group.

This suggests that while 3-methoxy-N,4-dimethylaniline hydrochloride may not be a potent pyruvate kinase activator, its core structure is capable of biological interactions. Further screening against various enzyme and receptor panels would be necessary to identify any potential therapeutic activity.

Recommended Initial Experimental Workflow for Biological Characterization

For any novel compound with a predicted toxicological profile like 3-methoxy-N,4-dimethylaniline hydrochloride, a structured, tiered approach to experimental characterization is essential. The following workflow is proposed for an initial assessment.

Objective: To determine the cytotoxic, hematotoxic, and genotoxic potential of the compound in vitro.

G cluster_tier1 Tier 1: Baseline Cytotoxicity cluster_tier2 Tier 2: Specific Toxicity Mechanisms cluster_tier3 Tier 3: Genotoxicity Assessment Start Start: Compound 3-methoxy-N,4-dimethylaniline HCl T1_Step1 Select Cell Lines (e.g., HepG2 - liver, K562 - hematopoietic) Start->T1_Step1 T1_Step2 Perform Dose-Response Cytotoxicity Assay (e.g., MTS or LDH release) T1_Step1->T1_Step2 T1_Step3 Calculate IC50 Value T1_Step2->T1_Step3 T2_Step1 Methemoglobin (MetHb) Formation Assay (Using fresh whole blood or erythrocytes) T1_Step3->T2_Step1 If IC50 is achievable T2_Step2 Reactive Oxygen Species (ROS) Assay (e.g., DCFH-DA in HepG2 cells) T1_Step3->T2_Step2 If IC50 is achievable T3_Step1 Comet Assay or γH2AX Staining (To detect DNA strand breaks) T2_Step1->T3_Step1 T2_Step2->T3_Step1 Report Report Findings & Risk Assessment T3_Step1->Report

Caption: Proposed experimental workflow for initial biological characterization.

Protocol: In Vitro Methemoglobin Formation Assay

This protocol provides a method to assess one of the key predicted toxicological effects.

  • Preparation of Erythrocytes:

    • Obtain fresh whole blood (e.g., from a healthy donor, following ethical guidelines) containing an anticoagulant (e.g., heparin).

    • Centrifuge at 1,000 x g for 10 minutes to separate plasma and buffy coat.

    • Wash the remaining red blood cell (RBC) pellet three times with phosphate-buffered saline (PBS).

    • Resuspend the final RBC pellet to a 2% hematocrit in PBS with glucose.

  • Compound Incubation:

    • Prepare a stock solution of 3-methoxy-N,4-dimethylaniline hydrochloride in a suitable solvent (e.g., DMSO or water).

    • In a 96-well plate, add the RBC suspension.

    • Add the test compound across a range of concentrations (e.g., 1 µM to 1 mM). Include a vehicle control (solvent only) and a positive control (e.g., sodium nitrite).

    • Incubate the plate at 37°C for 2-4 hours with gentle agitation.

  • Methemoglobin Measurement:

    • Following incubation, lyse the RBCs by adding a suitable lysis buffer.

    • Measure the absorbance of the lysate at multiple wavelengths, typically including 630 nm and 577 nm, before and after the addition of potassium cyanide (KCN), which converts MetHb to cyanmethemoglobin.

    • Calculate the percentage of MetHb based on the change in absorbance according to established formulas.

  • Data Analysis:

    • Plot the percentage of MetHb formation against the compound concentration to determine the dose-response relationship and calculate an EC50 value.

Conclusion and Future Directions

While direct experimental data on 3-methoxy-N,4-dimethylaniline hydrochloride remains elusive, a predictive analysis based on its structural analogs provides a strong foundation for guiding its handling and future investigation. The compound is predicted to exhibit significant toxicity, particularly hematotoxicity (via methemoglobin formation) and hepatotoxicity, driven by metabolic activation pathways common to substituted anilines. Its potential for specific, non-toxic biological activity is currently unsupported by evidence, with one study suggesting it is a weak modulator of pyruvate kinase[5].

For any research or development involving this compound, it is imperative to:

  • Assume a high level of toxicity and implement stringent safety protocols.

  • Conduct in vitro toxicological screening early in the development process, using workflows similar to the one proposed herein.

  • Characterize its metabolic profile using liver microsomes or hepatocytes to identify stable and reactive metabolites.

Further research is required to definitively establish the biological activity profile of 3-methoxy-N,4-dimethylaniline hydrochloride.

References

  • PubChem. 3-Methoxy-4-methylaniline. National Center for Biotechnology Information. [Link]

  • Adem, S., Comakli, V., & Uzun, N. (2018). Pyruvate kinase activators as a therapy target: a patent review 2011-2017. Expert Opinion on Therapeutic Patents. [Link]

  • Lao, Y., et al. (2017). Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline. PMC. [Link]

  • Wikipedia. N,N-Dimethylaniline. [Link]

  • Ataman Kimya. DIMETHYLANILINE. [Link]

  • ResearchGate. Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. [Link]

  • U.S. Environmental Protection Agency (EPA). N,N-Dimethylaniline. [Link]

Sources

Exploratory

3-Methoxy-N,4-dimethylaniline Hydrochloride: A Privileged Building Block in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary In modern medicinal chemistry, the selection of molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

In modern medicinal chemistry, the selection of molecular building blocks dictates not only the synthetic tractability of a lead compound but also its ultimate pharmacokinetic (PK) and pharmacodynamic (PD) profile. 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) and its free base counterpart (CAS: 76837-74-6) represent a highly specialized class of secondary anilines[1].

This technical guide explores the structural rationale behind this specific substitution pattern, its application in synthesizing kinase and epigenetic inhibitors, and provides field-proven, self-validating protocols for its integration into complex molecular scaffolds via transition-metal catalysis.

Structural Rationale & Pharmacophore Contribution

As a Senior Application Scientist, I often emphasize that every atom in a building block must serve a distinct purpose. The 3-methoxy-N,4-dimethylaniline scaffold is engineered to address multiple medicinal chemistry challenges simultaneously:

  • N-Methylation (Secondary Amine): Converting a primary aniline to an N-methyl secondary aniline removes a hydrogen-bond donor. This modification increases the bulkiness of the amino group, alters the hydrogen bond formation potential, and generally improves membrane permeability by increasing lipophilicity[2]. Synthetically, it prevents the common liability of over-arylation (diarylation) during cross-coupling reactions[3].

  • 3-Methoxy Substitution: The methoxy group acts as a strong electron-donating group (EDG), enriching the electron density of the aromatic ring. In target binding—such as in G9a-Like Protein (GLP) lysine methyltransferase inhibitors—the oxygen atom often serves as a critical anchor for water-mediated hydrogen bonds within the protein pocket[2].

  • 4-Methyl Substitution: The para-position of anilines is highly susceptible to cytochrome P450-mediated oxidation. Installing a methyl group at the 4-position blocks this metabolic liability, thereby increasing the in vivo half-life of the resulting drug. Furthermore, it acts as a hydrophobic anchor, filling deep lipophilic pockets in target proteins[2].

  • Hydrochloride Salt Form: Electron-rich anilines auto-oxidize rapidly in the presence of air and light, forming dark, intractable oligomers. The hydrochloride salt (CAS: 2763776-23-2) protonates the amine, lowering the Highest Occupied Molecular Orbital (HOMO) energy, which drastically enhances shelf-life, solubility, and handling stability.

Pharmacophore Core Aniline Core NMe N-Methyl Group Core->NMe Modulates H-bond OMe 3-Methoxy Group Core->OMe Electron donating Me 4-Methyl Group Core->Me Blocks metabolism Target Target Protein Pocket NMe->Target Steric fit / Lipophilicity OMe->Target Water-mediated H-bond Me->Target Hydrophobic anchor

Pharmacophore mapping of substituent interactions within a target protein pocket.

Quantitative Data: Physicochemical & Binding Impact

To understand the causality behind selecting this specific derivative, we must look at the quantitative data. Table 1 outlines the baseline properties of the building block, while Table 2 illustrates the hypothetical impact of these substituents on target affinity, extrapolated from established epigenetic inhibitor SAR (Structure-Activity Relationship) studies[2].

Table 1: Physicochemical Properties of the Building Block
PropertyValueRationale / Implication
CAS Number 2763776-23-2 (HCl salt)Commercial identifier for the stable salt form.
Molecular Formula C9H14ClNOIncludes the HCl equivalent.
Molecular Weight 187.67 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Physical State Solid (Powder)Superior handling compared to the free base (which is typically a viscous oil).
Table 2: Comparative Impact of Substitutions on Target Affinity (GLP/G9a Model)
Scaffold ModificationGLP IC₅₀ (nM)G9a IC₅₀ (nM)Mechanistic Causality[2]
3-Methoxy, 4-Methyl (Optimal)~10 - 20~50 - 100Optimal water-mediated H-bonding and hydrophobic packing.
3-Fluoro, 4-Methyl (Isostere)1230 ± 3403690 ± 1780Loss of oxygen disrupts critical water-mediated H-bond network.
3-Methyl, 4-Methyl (Des-oxy)808 ± 3784070 ± 950Bulky hydrophobic group at position 3 causes steric clash.

Synthesis & Functionalization Workflows

Integrating 3-methoxy-N,4-dimethylaniline hydrochloride into a larger pharmaceutical scaffold typically requires forming a new Carbon-Nitrogen (C-N) bond. Because it is a secondary, sterically hindered aniline, traditional Nucleophilic Aromatic Substitution (SNAr) is often too slow or requires excessively harsh conditions unless the electrophile is highly activated (e.g., 2,4-dichloroquinazoline)[2].

For unactivated or moderately activated aryl halides, Buchwald-Hartwig Amination is the gold standard[3][4].

The Catalytic Rationale

Coupling secondary anilines requires careful ligand selection. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos or XPhos ) are mandatory. Their steric bulk favors the formation of a monoligated Palladium(0) active species, which drastically accelerates both the oxidative addition of the aryl halide and the subsequent reductive elimination of the desired product, preventing catalyst death[3][5].

SynthesisWorkflow A 3-methoxy-N,4-dimethylaniline HCl Salt C Free Base Intermediate A->C Neutralization B Base (e.g., NaOtBu) 2.2 Equivalents B->C F Oxidative Addition & Amine Binding C->F D Pd2(dba)3 + RuPhos Catalyst Complex D->F Active Pd(0) E Aryl Halide (Ar-X) E->F G Reductive Elimination F->G G->D Pd(0) Regeneration H Target N-Aryl Scaffold G->H

Buchwald-Hartwig amination workflow for 3-methoxy-N,4-dimethylaniline HCl.

Experimental Protocols

The following protocol is designed as a self-validating system. It accounts for the fact that the starting material is a hydrochloride salt, which necessitates a stoichiometric adjustment of the base.

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Couple 3-methoxy-N,4-dimethylaniline hydrochloride with an aryl bromide to form a tertiary amine scaffold[3][4].

Reagents:

  • Aryl Bromide (1.0 equiv, limiting reagent)

  • 3-methoxy-N,4-dimethylaniline hydrochloride (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv / 2 mol%)

  • RuPhos (0.04 equiv / 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.4 equiv) Note: 1.0 equiv is consumed neutralizing the HCl salt; 1.4 equiv drives the catalytic cycle.

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a sealed pressure vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes. Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation; rigorous exclusion of oxygen prevents catalyst deactivation.

  • Reagent Loading: Under a positive flow of Argon, charge the vessel with the Aryl Bromide, 3-methoxy-N,4-dimethylaniline hydrochloride, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Solvent Addition & Degassing: Add anhydrous toluene via syringe. Seal the vessel and sparge the solution with Argon for an additional 10 minutes.

  • Reaction Execution: Transfer the sealed vessel to a pre-heated oil bath at 90–100 °C. Stir vigorously for 12–18 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC or LC-MS. The disappearance of the aryl bromide indicates completion. The secondary aniline is highly reactive under these conditions, ensuring high conversion rates.

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and filter the mixture through a pad of Celite. Causality: This step removes insoluble inorganic salts (NaBr, NaCl) and precipitated Palladium black, which can streak during chromatography.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target N-aryl scaffold.

References

  • Liu, F., et al. "Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase". PMC - National Institutes of Health. Available at:[Link]

  • Grokipedia. "Buchwald–Hartwig amination". Grokipedia. Available at:[Link]

Sources

Foundational

The Strategic Application of 3-Methoxy-N,4-dimethylaniline Hydrochloride in Modern Medicinal Chemistry: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a molecular entity. 3-Methoxy-N,4-dimethylanili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a molecular entity. 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) has emerged as a highly specialized secondary aniline intermediate. Featuring a precisely tuned stereoelectronic profile—an electron-donating 3-methoxy group, a sterically blocking 4-methyl group, and an N-methylated amine—this compound is instrumental in the synthesis of conformationally restricted diarylamines, targeted kinase inhibitors, and metabolically stable N-aryl acetamides[1].

This technical guide provides an in-depth analysis of the structural rationale behind this building block, details self-validating synthetic protocols for its incorporation, and outlines the analytical standards required for robust pharmaceutical research and development.

Structural Rationale & Physicochemical Profiling

The architectural design of 3-methoxy-N,4-dimethylaniline is not arbitrary; each functional group serves a distinct mechanistic purpose in medicinal chemistry.

  • The N-Methyl Advantage (Conformational Restriction): Secondary anilines are critical in fragment-based drug design. N-methylation eliminates a hydrogen bond donor, which directly correlates with improved membrane permeability and higher bioavailability[2]. Furthermore, the N-methyl group restricts the rotation of the resulting C-N bond in amides or diarylamines. This conformational restriction can lock the molecule into a bioactive conformation, increasing target affinity (e.g., within the colchicine binding site on tubulin)[3].

  • The 4-Methyl Metabolic Blockade: An unsubstituted para-position on an aniline ring is a classic metabolic liability, highly susceptible to para-hydroxylation by Cytochrome P450 (CYP450) enzymes in the liver. Installing a methyl group at the 4-position effectively blocks this metabolic hotspot, significantly increasing the biological half-life of the resulting drug candidate.

  • The 3-Methoxy Electronic & Binding Effects: The methoxy group acts as a strong electron-donating group via resonance, increasing the nucleophilicity of the amine nitrogen for subsequent coupling reactions. Biologically, the oxygen atom serves as a critical hydrogen bond acceptor, capable of interacting with structural water molecules or specific amino acid residues within enzyme binding pockets, such as those found in G9a/GLP lysine methyltransferases[4].

  • Hydrochloride Salt Form: Free base secondary anilines are prone to ambient oxidation and possess limited water solubility. The hydrochloride salt (C9H14ClNO) ensures long-term bench stability, precise stoichiometric weighing, and prevents degradation during storage.

Table 1: Physicochemical Properties & Rationale
PropertyValueRationale / Implication
Chemical Formula C9H14ClNORepresents the HCl salt of the secondary amine.
Molecular Weight 187.67 g/mol Low MW ensures high ligand efficiency when incorporated into larger scaffolds.
Exact Mass (Free Base) 151.0997 DaUtilized for High-Resolution Mass Spectrometry (HRMS) validation.
Salt Form Hydrochloride (HCl)Enhances bench stability and prevents oxidative degradation.
H-Bond Donors 1 (in salt form)Reduced to 0 upon coupling, optimizing Lipinski's Rule of 5 parameters.

Synthetic Workflows & Applications in Drug Discovery

The versatility of 3-methoxy-N,4-dimethylaniline hydrochloride allows it to be deployed across multiple synthetic pathways. Because selective N-monomethylation of primary anilines is notoriously difficult and often leads to overalkylation (forming tertiary amines)[5], utilizing this pre-methylated building block is the industry standard for efficiency.

G Core 3-Methoxy-N,4-dimethylaniline HCl (CAS: 2763776-23-2) SNAr SNAr Reaction (Heteroaryl Halides) Core->SNAr DIPEA, DMF Buchwald Buchwald-Hartwig (Aryl Halides) Core->Buchwald Pd, RuPhos, Base Amidation Acylation / Amidation (Acyl Chlorides) Core->Amidation HATU/DIPEA Kinase N-Heteroaryl Amines (Kinase Inhibitors) SNAr->Kinase Diaryl Diaryl Amines (Conformationally Restricted) Buchwald->Diaryl Acetamide N-Aryl Acetamides (Antimalarials) Amidation->Acetamide

Figure 1: Divergent synthetic workflows and pharmaceutical applications of 3-methoxy-N,4-dimethylaniline HCl.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for every reagent choice.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol details the synthesis of conformationally restricted diarylamines.

  • Causality & Design: Secondary amines are prone to forming stable, off-cycle palladium bis-amine complexes that halt catalysis. To prevent this, a bulky, electron-rich ligand like RuPhos is essential to accelerate the reductive elimination step. Furthermore, because the starting material is a hydrochloride salt, an extra 1.0 equivalent of strong base (NaOtBu) must be added to liberate the free amine in situ. Failure to account for this stoichiometry will result in acid-mediated quenching of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-methoxy-N,4-dimethylaniline hydrochloride (1.0 equiv, 1.0 mmol), the corresponding aryl bromide (1.05 equiv), Pd2(dba)3 (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and NaOtBu (2.2 equiv, 2.2 mmol).

  • Degassing: Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon three times. Self-Validation Check: The solid mixture should transition from a dark purple/red (Pd2(dba)3) to a homogeneous suspension upon solvent addition without turning black (which would indicate Pd black formation via oxygen exposure).

  • Solvent Addition: Inject anhydrous, degassed toluene (10 mL) via syringe.

  • Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Used for coupling with electron-deficient heteroaryls (e.g., 2-chloropyrimidines) to synthesize kinase inhibitors.

  • Causality & Design: The use of N,N-Diisopropylethylamine (DIPEA) serves a dual purpose: it neutralizes the HCl salt and acts as a non-nucleophilic acid scavenger for the HCl generated during the SNAr reaction. A polar aprotic solvent (DMF) is chosen to stabilize the highly polar Meisenheimer complex transition state.

Step-by-Step Methodology:

  • Dissolve 3-methoxy-N,4-dimethylaniline hydrochloride (1.0 equiv) and the heteroaryl chloride (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) dropwise at room temperature.

  • Heat the mixture to 90–120 °C (depending on the electrophilicity of the heteroaryl chloride) for 8–16 hours.

  • Quench the reaction by pouring it into ice-cold water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data Summaries: Reaction Optimization

The following table summarizes the optimization parameters for the N-arylation of this specific building block, demonstrating the critical nature of base and solvent selection.

Table 2: Optimization of N-Arylation Conditions
Base (Equivalents)SolventTemp (°C)Yield (%)Causality / Observation
NaOtBu (2.2 eq) Toluene100 °C>85%Optimal for non-base-sensitive substrates; fully neutralizes the HCl salt in situ.
Cs2CO3 (2.5 eq) 1,4-Dioxane110 °C60-70%Milder base; requires higher temperature and longer reaction times for secondary amines.
DIPEA (3.0 eq) DMF120 °C<20%Insufficient basicity for the Pd-catalyzed cycle; strictly suited for SNAr reactions.

Analytical Characterization Standards

To confirm the successful incorporation of the 3-methoxy-N,4-dimethylaniline motif into a target molecule, researchers must validate the following spectral signatures:

  • 1H NMR (400 MHz, CDCl3): The signature N-methyl group typically appears as a sharp singlet integrating to 3H between δ 3.10 – 3.35 ppm (depending on the shielding of the coupled aryl group). The 3-methoxy group appears as a distinct singlet at δ 3.80 – 3.85 ppm , and the 4-methyl group appears at δ 2.15 – 2.25 ppm .

  • Mass Spectrometry (LC-MS): For the uncoupled free base, positive electrospray ionization (ESI+) will yield an [M+H]+ peak at m/z 152.1 .

Sources

Exploratory

Discovery and history of 3-methoxy-N,4-dimethylaniline hydrochloride

Architecting the Hinge Binder: The Discovery, History, and Application of 3-Methoxy-N,4-dimethylaniline Hydrochloride in Targeted Therapeutics Executive Summary & Historical Context In the landscape of modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting the Hinge Binder: The Discovery, History, and Application of 3-Methoxy-N,4-dimethylaniline Hydrochloride in Targeted Therapeutics

Executive Summary & Historical Context

In the landscape of modern medicinal chemistry, the transition from simple molecular scaffolds to highly decorated, sterically constrained pharmacophores has been driven by the need to overcome metabolic liabilities and off-target toxicity. 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) represents a pinnacle of this evolutionary design.

Historically, primary anilines were foundational to early drug discovery (e.g., sulfonamides). However, they are notorious for poor pharmacokinetic profiles—specifically, rapid N-acetylation and oxidation by Cytochrome P450 (CYP450) enzymes into toxic, reactive hydroxylamines. To bypass these hurdles, medicinal chemists began engineering substituted N-methylanilines. The addition of an N-methyl group prevents primary N-acetylation and restricts the conformational flexibility of the resulting amine, locking it into a preferred geometry for target binding[1].

The specific substitution pattern of 3-methoxy-N,4-dimethylaniline is a masterclass in rational drug design:

  • 4-Methyl Substitution: Effectively blocks the para-position, which is the primary site of CYP450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the resulting drug[2].

  • 3-Methoxy Substitution: Introduces a vital hydrogen bond acceptor. More importantly, it exerts a steric clash against the N-methyl group, forcing the nitrogen out of coplanarity with the phenyl ring. This specific dihedral angle is highly desirable for fitting into the narrow hinge regions of kinases or the colchicine binding site of tubulin[3].

  • Hydrochloride Salt Formulation: The electron-rich nature of the 3-methoxy-4-methyl aromatic ring makes the free base highly susceptible to air oxidation. Supplying the compound as a hydrochloride salt protonates the amine, withdrawing electron density from the ring and drastically improving shelf stability, handling, and aqueous solubility.

Physicochemical Profiling and Structural Rationale

To successfully integrate this building block into a drug discovery pipeline, researchers must account for its precise physicochemical properties. The table below summarizes the quantitative data and the mechanistic implications of its structure.

PropertyValueMechanistic Rationale / Implication
CAS Number 2763776-23-2Unique identifier for the stabilized hydrochloride salt form.
Molecular Formula C9H14ClNORepresents the protonated salt (Free base C9H13NO + HCl).
Molecular Weight 187.67 g/mol Low molecular weight allows for integration into larger PROTACs or inhibitors without violating Lipinski's Rule of 5.
Hydrogen Bond Donors (HBD) 2 (Salt), 0 (Coupled)The HCl salt provides protons; once coupled into an amide or tertiary amine, it acts purely as a hydrophobic/HBA moiety[1].
Hydrogen Bond Acceptors (HBA) 1 (Methoxy oxygen)Critical for interacting with the kinase hinge region backbone (e.g., Met793 in EGFR)[4].
Steric Hindrance High (ortho-methoxy)Dictates the requirement for specialized bulky palladium ligands (e.g., BrettPhos) during cross-coupling reactions.

Self-Validating Synthetic Methodologies

Incorporating 3-methoxy-N,4-dimethylaniline hydrochloride into a larger active pharmaceutical ingredient (API) typically requires a Buchwald-Hartwig cross-coupling. Because of the extreme steric hindrance around the secondary amine, standard protocols fail. The following methodology is engineered for high yield and incorporates self-validating checkpoints to ensure systemic integrity.

Protocol: Sterically Hindered Buchwald-Hartwig Amination

Objective: Couple 3-methoxy-N,4-dimethylaniline HCl to a heteroaryl chloride core (e.g., a pyrimidine scaffold for a kinase inhibitor).

Step 1: In Situ Free-Basing and Reagent Assembly

  • Action: In an oven-dried Schlenk flask under argon, combine the heteroaryl chloride (1.0 eq), 3-methoxy-N,4-dimethylaniline hydrochloride (1.2 eq), and Sodium tert-butoxide (NaOtBu) (3.0 eq) in anhydrous toluene.

  • Causality: The HCl salt will immediately quench 1.2 equivalents of the base. A stoichiometric excess (3.0 eq total) of the strong, non-nucleophilic NaOtBu is strictly required to release the free amine in situ without stalling the subsequent catalytic cycle.

Step 2: Catalyst and Ligand Introduction

  • Action: Add Pd2(dba)3 (0.05 eq) and BrettPhos ligand (0.10 eq). Seal the flask and heat to 100°C for 12 hours.

  • Causality: The steric clash between the N-methyl and the ortho-methoxy groups prevents standard ligands (like BINAP or dppf) from undergoing efficient reductive elimination. BrettPhos is a dialkylbiaryl phosphine ligand specifically architected to accommodate bulky secondary amines, preventing the palladium complex from resting in an inactive state.

Step 3: Validation Checkpoint (Self-Validating System)

  • Action: At 4 hours, extract a 10 µL aliquot, quench in 1 mL of LC-MS grade Acetonitrile, filter, and inject into the LC-MS.

  • Validation: The protocol validates its own progress by the disappearance of the aniline free base mass ( m/z 152 [M+H]+ ) and the emergence of the coupled product mass. If m/z 152 persists alongside unreacted aryl halide, the system indicates catalyst poisoning, prompting an immediate re-spiking of Pd2(dba)3.

Step 4: Workup and Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3. Dry the organic layer over MgSO4, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Pharmacological Applications: Kinase and Tubulin Modulation

The N-methylaniline motif is a proven pharmacophore in the development of highly selective inhibitors. For example, in the design of LIM kinase (LIMK) inhibitors, N-methylanilines are utilized to bind allosteric pockets while maintaining excellent kinome selectivity[5]. Furthermore, derivatives of 6-methoxy-N-methylanilines have been identified as potent antitumor agents that target the colchicine binding site on tubulin, disrupting microtubule polymerization[3].

When integrated into Epidermal Growth Factor Receptor (EGFR) inhibitors, the 3-methoxy-N,4-dimethylaniline moiety acts as a hydrophobic plug that blocks the ATP-binding pocket, shutting down downstream signaling cascades that lead to uncontrolled cellular proliferation.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase) EGF->EGFR Activates RAS RAS EGFR->RAS Phosphorylates Inhibitor 3-OMe-N,4-diMe-Aniline Derived Inhibitor Inhibitor->EGFR Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Fig 1. Mechanism of action for kinase inhibitors utilizing the substituted aniline pharmacophore.

High-Throughput Integration Workflow

To maximize the utility of 3-methoxy-N,4-dimethylaniline hydrochloride in High-Throughput Screening (HTS) campaigns for novel PROTACs or kinase inhibitors, laboratories utilize a streamlined, self-validating workflow. The continuous feedback loop from LC-MS validation directly informs the biological assay parameters.

Workflow Step1 Salt Neutralization (Free Base Generation) Step2 Buchwald-Hartwig Cross-Coupling Step1->Step2 Step3 LC-MS & NMR Validation Step2->Step3 Step4 In Vitro Kinase Assay (IC50) Step3->Step4

Fig 2. Self-validating synthetic and screening workflow for aniline-derived inhibitors.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification and Isolation Strategies for 3-Methoxy-N,4-dimethylaniline Hydrochloride

Introduction & Scope In the synthesis of active pharmaceutical ingredients (APIs), the purity of building blocks is non-negotiable. 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) is a highly specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In the synthesis of active pharmaceutical ingredients (APIs), the purity of building blocks is non-negotiable. 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) is a highly specialized secondary amine salt utilized in advanced drug development. Like many substituted aniline derivatives, this compound is highly susceptible to aerial oxidation, which leads to the formation of deeply colored, highly conjugated polymeric impurities (often referred to as "tars")[1].

Because these oxidized impurities frequently co-crystallize or become trapped within the crystal lattice of the hydrochloride salt, simple single-solvent recrystallization is rarely sufficient. This application note details a robust, self-validating biphasic purification strategy: an initial acid-base phase switch to remove polymeric tars, followed by an anhydrous salt regeneration and a two-solvent recrystallization to achieve >99.5% purity.

Physicochemical Profiling

Understanding the solubility differentials between the freebase and the salt form is the foundation of this purification strategy.

Table 1: Physicochemical & Structural Data

ParameterValue
Compound Name 3-Methoxy-N,4-dimethylaniline hydrochloride
CAS Number 2763776-23-2
Linear Formula C9H14ClNO
Molecular Weight 187.67 g/mol
Physical State Solid (Crystalline Powder)
Aqueous Solubility High (as the protonated hydrochloride salt)
Organic Solubility High (as the neutral freebase in EtOAc, Ether, DCM)

Mechanistic Rationale for the Purification Strategy

To achieve pharmaceutical-grade purity, we must exploit the chemical causality of the compound's functional groups:

  • Acid-Base Phase Switching: Aniline hydrochloride salts are highly soluble in water but insoluble in non-polar organics. By treating the crude aqueous salt with a strong base (NaOH), we deprotonate the amine, yielding the neutral freebase[1]. This freebase partitions selectively into an organic solvent (e.g., ethyl acetate), leaving polar inorganic impurities in the aqueous waste.

  • Adsorptive Decolorization: While in the organic phase, the freebase is treated with activated carbon. The high surface area and non-polar nature of the carbon matrix selectively adsorb the highly conjugated, oxidized "tar" byproducts via π−π stacking and van der Waals forces[1].

  • Thermodynamic Recrystallization: After regenerating the hydrochloride salt using anhydrous HCl, a two-solvent recrystallization is employed. A primary solvent (ethanol) dissolves the lattice at high temperatures, while an anti-solvent (diethyl ether) is introduced to artificially lower the dielectric constant of the medium, forcing the system into supersaturation and driving the nucleation of pure crystals[2][3].

Purification Workflow

PurificationWorkflow N1 Crude 3-Methoxy-N,4-dimethylaniline HCl (Impure, Discolored) N2 Alkaline Freebasing (NaOH) Convert to Organic-Soluble Amine N1->N2 Aqueous dissolution & pH adjustment N3 Liquid-Liquid Extraction Isolate Freebase in EtOAc N2->N3 Phase separation N4 Activated Carbon Treatment Adsorb Conjugated Tars N3->N4 Heat & Filter N5 Anhydrous Acidification (HCl) Precipitate Hydrochloride Salt N4->N5 HCl gas/dioxane addition N6 Two-Solvent Recrystallization (EtOH / Diethyl Ether) N5->N6 Dissolve in hot solvent, add anti-solvent N7 Pure 3-Methoxy-N,4-dimethylaniline HCl (>99.5% Purity) N6->N7 Vacuum filtration & desiccation

Fig 1. Acid-base phase switching and two-solvent recrystallization workflow.

Solvent Selection for Recrystallization

Selecting the correct solvent pairing is critical to minimizing the internal energy of the crystal and preventing the formation of unwanted polymorphs or solvates[3].

Table 2: Two-Solvent System Thermodynamics

Solvent ClassificationSolventBoiling Point (°C)Solute Interaction ProfileProcess Function
Primary Solvent Absolute Ethanol78.0High solubility at boiling; moderate at 4°CDisrupts crystal lattice; dissolves impurities
Primary Solvent Methanol64.7Very high solubility at all temperaturesAlternative for highly recalcitrant aggregates
Anti-Solvent Diethyl Ether34.6Insoluble at all temperaturesInduces supersaturation and nucleation[2]
Anti-Solvent Ethyl Acetate77.1Very low solubilitySlower nucleation alternative to ether

Detailed Experimental Protocols

Protocol A: Alkaline Freebasing & Liquid-Liquid Extraction

Objective: Strip polar impurities and isolate the reactive free amine.

  • Aqueous Dissolution: Suspend 10.0 g of crude 3-methoxy-N,4-dimethylaniline hydrochloride in 50 mL of deionized water in a 250 mL Erlenmeyer flask. Stir until fully dissolved.

    • [Validation Node]: The solution should be transparent (though likely dark brown/red). Any undissolved granular material at this stage is non-polar organic waste and must be removed via gravity filtration before proceeding.

  • Alkaline Freebasing: Place the flask in an ice bath. Slowly add 2M NaOH (aq) dropwise under vigorous stirring until the pH reaches 10–11.

    • Causality: The strong base deprotonates the anilinium ion, breaking the ionic lattice and liberating the non-polar free amine[1].

    • [Validation Node]: The initially clear aqueous solution must become distinctly turbid, precipitating an oily layer. A drop of the mixture on pH indicator paper must register >10. If the solution remains clear, the salt has not converted.

  • Organic Extraction: Transfer the mixture to a separatory funnel. Extract with 3 x 30 mL of Ethyl Acetate (EtOAc). Gently invert to avoid emulsion formation.

    • [Validation Node]: After the third extraction, spot the aqueous layer on a TLC plate or test with Dragendorff's reagent. It must test negative for alkaloids/amines before the aqueous layer is discarded.

  • Washing & Drying: Wash the combined organic layers with 20 mL of brine. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter off the drying agent.

Protocol B: Decolorization & Anhydrous Salt Regeneration

Objective: Remove oxidized tars and restore the stable hydrochloride salt form.

  • Carbon Treatment: Add 1.0 g of activated carbon (10% w/w) to the dried EtOAc solution. Heat the suspension to 50°C for 15 minutes with stirring.

    • Causality: Heat increases the kinetic collisions between the dissolved conjugated impurities and the porous carbon matrix, accelerating adsorption[1].

  • Hot Filtration: Filter the hot suspension through a pad of Celite to remove the finely dispersed carbon.

    • [Validation Node]: The resulting filtrate must be significantly lighter in color (pale yellow to entirely colorless). If a dark tint persists, repeat the carbon treatment.

  • Salt Regeneration: Cool the purified organic filtrate to 0–5°C in an ice bath. Slowly add 2M HCl in diethyl ether (or bubble anhydrous HCl gas) dropwise until the solution reaches pH 2.

    • Causality: Anhydrous acid is used to prevent the introduction of water, which would solubilize the newly formed salt and drastically reduce yield.

    • [Validation Node]: Immediate precipitation of a white or off-white solid confirms successful hydrochloride salt regeneration.

  • Isolation: Collect the regenerated salt via vacuum filtration. Wash with 10 mL of cold diethyl ether.

Protocol C: Two-Solvent Recrystallization

Objective: Achieve absolute structural purity via controlled thermodynamic nucleation.

  • Primary Dissolution: Transfer the regenerated salt to a clean Erlenmeyer flask equipped with a stir bar. Add a minimum amount of boiling absolute ethanol (approx. 15-20 mL) and heat on a hot plate until the solid completely dissolves[2].

  • Anti-Solvent Addition: Remove the flask from the heat source momentarily. Add diethyl ether dropwise while swirling continuously.

    • Causality: The anti-solvent lowers the dielectric constant of the medium, drastically reducing the solubility of the polar hydrochloride salt and driving the system toward supersaturation[2].

    • [Validation Node]: Stop the addition the exact moment a faint, persistent cloudiness remains in the solution after swirling[2]. If the solution turns opaque white immediately, too much anti-solvent was added (risk of "oiling out"); rescue the system by adding a few drops of hot ethanol until clear again.

  • Controlled Nucleation: Allow the flask to cool undisturbed to room temperature over 45 minutes, then transfer to a 4°C refrigerator for 2 hours.

    • Causality: Slow cooling allows the crystal lattice to assemble selectively, rejecting structurally dissimilar impurities into the mother liquor[3].

  • Final Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with 10 mL of ice-cold diethyl ether. Dry under high vacuum for 12 hours.

References

  • "Two-Solvent Recrystallization Guide", MIT OpenCourseWare. Available at: [Link]

  • "Recrystallization Guide: Process, Procedure, Solvents", Mettler Toledo. Available at: [Link]

Sources

Application

Advanced Analytical Characterization of 3-Methoxy-N,4-dimethylaniline Hydrochloride: A Comprehensive Application Note

Executive Summary & Strategic Rationale The characterization of pharmaceutical intermediates and active pharmaceutical ingredient (API) building blocks requires a rigorous, orthogonal analytical approach. 3-Methoxy-N,4-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The characterization of pharmaceutical intermediates and active pharmaceutical ingredient (API) building blocks requires a rigorous, orthogonal analytical approach. 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) is a highly specific secondary amine salt utilized in complex organic synthesis .

As a Senior Application Scientist, the analytical strategy designed here does not merely tick regulatory boxes; it leverages the fundamental physicochemical properties of the molecule. Because this compound is a secondary amine hydrochloride, its behavior in solution and the solid state is dictated by its ionization state, polarity, and hydrogen-bonding capacity .

Causality in Method Design:

  • Chromatography (LC-MS): Free amines notoriously interact with residual silanols on silica-based stationary phases, causing severe peak tailing. By analyzing the compound in its protonated state using an acidic volatile buffer (pH ~2.8), we suppress silanol ionization and maintain the analyte in a single ionic state, ensuring sharp peak symmetry and mass spectrometry compatibility.

  • Spectroscopy (FTIR & NMR): The hydrochloride salt formation fundamentally alters the electron density around the nitrogen atom. We exploit this by using FTIR to target the specific NH2+​ stretching envelope , and utilizing DMSO-d₆ in NMR to prevent rapid deuterium exchange, allowing us to observe the protonated amine directly.

  • Solid-State (DSC/XRPD): Hydrochloride salts are prone to polymorphism and hydrate formation. Thermal analysis is deployed to establish the absolute melting endotherm, distinguishing it from potential desolvation events.

CharacterizationWorkflow cluster_0 Solution-State Analysis cluster_1 Solid-State Analysis Start 3-Methoxy-N,4-dimethylaniline HCl (CAS: 2763776-23-2) LCMS LC-MS (Purity & Mass Confirmation) Start->LCMS NMR 1H & 13C NMR (Molecular Structure) Start->NMR FTIR FTIR Spectroscopy (Salt Form Verification) Start->FTIR DSC DSC / TGA (Thermal Properties) Start->DSC XRPD XRPD (Crystallinity & Polymorphism) Start->XRPD Validation ICH Q2(R1) Method Validation (Accuracy, Precision, Specificity) LCMS->Validation Purity / m/z NMR->Validation Connectivity FTIR->Validation Functional Grps DSC->Validation Melting Pt XRPD->Validation Lattice Data Release Validated Pharmaceutical Intermediate Validation->Release

Orthogonal analytical workflow for characterizing pharmaceutical amine salts.

Chromatographic Purity & Mass Confirmation (LC-MS)

To ensure compliance with , the LC-MS method must demonstrate specificity and precision. The free base molecular weight is ~151.21 g/mol , meaning we expect an [M+H]+ ion at m/z 152.1 in positive Electrospray Ionization (ESI+) mode.

Methodological Protocol: Self-Validating LC-MS Workflow
  • System Suitability Test (SST): Inject a blank (Diluent: 50:50 Water:Acetonitrile) to confirm zero carryover. Inject the reference standard (0.1 mg/mL) six consecutive times. Self-Validation Gate: The system is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the retention time drift is ≤ 0.1 min.

  • Sample Preparation: Accurately weigh 10.0 mg of 3-methoxy-N,4-dimethylaniline hydrochloride. Dissolve in 100 mL of diluent to achieve a 0.1 mg/mL working concentration. Sonicate for 5 minutes to ensure complete dissolution of the crystalline salt.

  • Chromatographic Separation:

    • Column: End-capped C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm). Rationale: End-capping minimizes secondary interactions between the protonated amine and residual silanols.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Mass Spectrometry: Operate the single quadrupole or TOF-MS in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350 °C to efficiently volatilize the hydrochloride salt matrix.

Table 1: LC-MS Gradient and Expected Mass Parameters
ParameterSetting / Expected ValueScientific Rationale
Gradient Profile 5% B to 95% B over 5.0 minEnsures elution of the polar amine while washing out non-polar organic impurities.
Flow Rate 0.4 mL/minOptimal flow for ESI desolvation efficiency.
Target Ion ( [M+H]+ ) m/z 152.1Confirms the intact free-base mass after dissociation of the HCl counter-ion in solution.
Key Fragment Ion m/z ~137.1Corresponds to the loss of the methyl group from the secondary amine or methoxy group.

Spectroscopic Structural Elucidation (NMR & FTIR)

Nuclear Magnetic Resonance (NMR)

For an amine hydrochloride salt, solvent selection is critical. While D2​O easily dissolves the salt, it causes rapid deuterium exchange with the NH2+​ protons, rendering them invisible. Protocol: Dissolve 15 mg of the sample in 0.6 mL of anhydrous DMSO−d6​ .

Self-Validation Check: The integration of the spectrum must yield exactly 14 protons (C₉H₁₄ClNO). The NH2+​ protons will appear as a broad singlet downfield (typically 8.5–9.5 ppm) due to hydrogen bonding with the chloride ion and the solvent.

Table 2: Expected ¹H-NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.50 - 9.50Broad Singlet2H NH2+​ (Protonated secondary amine)
~6.50 - 7.10Multiplets3HAromatic protons (Positions 2, 5, 6)
~3.80Singlet3H −OCH3​ (Methoxy group at position 3)
~2.75Singlet3H N−CH3​ (N-methyl group, shifted downfield due to positive charge)
~2.15Singlet3H Ar−CH3​ (Aryl-methyl group at position 4)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is the definitive technique for differentiating a free base from its hydrochloride salt in the solid state .

Protocol:

  • Perform a background scan (air) using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

  • Place ~2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Collect 32 scans at a resolution of 4 cm⁻¹.

  • Self-Validation Gate: Ensure the baseline transmittance is >95% at 4000 cm⁻¹ before interpreting the spectrum.

Key Diagnostic Bands:

  • 3000 – 2700 cm⁻¹: A broad, intense "envelope" of peaks characteristic of the NH2+​ stretching vibration in secondary amine salts. This is caused by strong ionic hydrogen bonding ( N+−H⋯Cl− ).

  • ~1590 cm⁻¹: N-H bending vibration (scissoring) specific to the protonated amine.

  • 1250 & 1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy group.

Solid-State & Thermal Analysis (DSC & XRPD)

Understanding the solid-state properties of 3-methoxy-N,4-dimethylaniline hydrochloride is vital for downstream formulation and storage stability .

Methodological Protocol: Differential Scanning Calorimetry (DSC)
  • Calibration (Self-Validation): Prior to sample analysis, run an Indium standard. The onset of melting must be 156.6 °C ± 0.2 °C, and the heat of fusion must be 28.45 J/g ± 5%. If it fails, recalibrate the cell.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the sample into a standard aluminum pan. Crimp the lid loosely to allow for the escape of potential volatile gases (e.g., residual solvent or HCl gas upon decomposition).

  • Thermal Program: Equilibrate at 25 °C. Heat from 25 °C to 250 °C at a ramp rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min).

  • Data Interpretation: Look for a sharp endothermic peak representing the true melting point of the crystalline salt. A broad endotherm prior to melting indicates the presence of moisture or a solvate.

X-Ray Powder Diffraction (XRPD)

To define the crystalline lattice and establish a polymorphic baseline:

  • Mount the powder on a zero-background silicon sample holder.

  • Scan from 2θ = 3° to 40° using Cu-Kα radiation ( λ=1.5406A˚ ) at a step size of 0.02°.

  • The resulting diffractogram serves as the unique "fingerprint" for the specific polymorph of the synthesized batch, ensuring lot-to-lot consistency.

References

  • Childs, S.L., et al. "Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies". Pharmaceutical Development and Technology, Taylor & Francis. URL:[Link]

  • Smith, B. C. "Organic Nitrogen Compounds V: Amine Salts". Spectroscopy Online, Vol 34, Issue 9. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". International Council for Harmonisation. URL:[Link]

Method

Application Note: 3-Methoxy-N,4-dimethylaniline Hydrochloride in Advanced Scaffold Synthesis

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound: 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) Executive Summary & Mechanistic Rationale In modern r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound: 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2)

Executive Summary & Mechanistic Rationale

In modern rational drug design, the transition from primary anilines to highly substituted secondary anilines is a proven strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-Methoxy-N,4-dimethylaniline hydrochloride is a highly versatile, electron-rich secondary aniline building block. It is the N-methylated derivative of the widely utilized 3-methoxy-4-methylaniline, a core intermediate historically used in the synthesis of epigenetic modulators and azoreductase-activated prodrugs[1, 2].

The strategic incorporation of the N-methyl group provides three distinct mechanistic advantages:

  • Conformational Locking: The N-methyl group restricts the rotation of the resulting diarylamine or amide bond, forcing the molecule into a bioactive conformation. This is critical when targeting shallow binding grooves, such as those found in G9a-Like Protein (GLP) lysine methyltransferases [1].

  • Elimination of Hydrogen Bond Donors: Conversion to an N-methyl amide or diarylamine removes the N-H hydrogen bond donor. This increases the lipophilicity and membrane permeability of the scaffold, while preventing off-target kinase hinge-binding interactions.

  • Metabolic Stability: Primary anilines are highly susceptible to rapid Phase II metabolism (e.g., N-acetylation or N-glucuronidation). The N-methylated analog inherently resists these metabolic liabilities.

Comparative Physicochemical and Reactivity Profile

To justify the selection of the N-methylated hydrochloride salt over its primary amine free-base counterpart, we summarize the critical physicochemical and reactivity differences below.

Parameter / PropertyPrimary Aniline (3-Methoxy-4-methylaniline)Secondary Aniline (3-Methoxy-N,4-dimethylaniline HCl)
Hydrogen Bond Donor (as product) Yes (1 H-bond donor remains)No (0 H-bond donors remain)
Steric Hindrance at Nitrogen LowHigh (N-methyl group restricts rotation)
Optimal Cross-Coupling Ligand XPhos / BINAPRuPhos / BrettPhos (Accommodates bulk)
Metabolic Liability High (Susceptible to N-acetylation)Low (Resistant to N-acetylation)
Storage Stability Moderate (Free base prone to oxidation)Excellent (Hydrochloride salt prevents oxidation)
Ring Nucleophilicity HighVery High (Inductive effect of N-methyl)

Synthetic Workflow

The following workflow illustrates the divergent synthetic utility of 3-methoxy-N,4-dimethylaniline hydrochloride in generating both kinase inhibitor scaffolds and epigenetic modulators.

SyntheticWorkflow A 3-Methoxy-N,4-dimethylaniline Hydrochloride B Free Base Generation (K2CO3 / DCM) A->B Desalting C Buchwald-Hartwig Cross-Coupling B->C Aryl Halide Pd Catalyst D Amidation / Urea Formation B->D Acyl Chloride or Isocyanate E N-Methyl Diarylamine (Kinase Inhibitor Scaffold) C->E Yield >85% F N-Methyl Benzamide (Epigenetic Modulator) D->F Yield >90%

Fig 1. Synthetic workflow for 3-methoxy-N,4-dimethylaniline hydrochloride derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to ensure reproducibility and high-fidelity scale-up.

Protocol A: Synthesis of N-Methyl Diarylamines via Buchwald-Hartwig Amination

Objective: Construct sterically hindered diarylamines commonly utilized in targeted kinase inhibitors.

Step-by-Step Methodology:

  • Free-Base Generation (In Situ):

    • Action: Suspend 3-methoxy-N,4-dimethylaniline hydrochloride (1.0 equiv, 1.0 mmol) and the aryl halide (1.1 equiv) in anhydrous toluene (10 mL). Add sodium tert-butoxide (NaOtBu, 2.5 equiv).

    • Causality: The hydrochloride salt is stable against atmospheric oxidation but lacks the nucleophilicity required for cross-coupling. The excess strong base (NaOtBu) simultaneously neutralizes the HCl salt to generate the nucleophilic free amine in situ and participates in the catalytic cycle by deprotonating the Pd-coordinated amine.

  • Catalyst and Ligand Addition:

    • Action: Add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%). Purge the reaction vessel with argon for 10 minutes.

    • Causality: Secondary anilines are significantly bulkier than primary anilines. RuPhos is explicitly chosen because its biaryl phosphine structure facilitates the reductive elimination of sterically hindered N-methyl diarylamines while preventing premature catalyst degradation and β-hydride elimination.

  • Thermal Activation and Monitoring:

    • Action: Heat the mixture to 95 °C for 12 hours. Monitor via LC-MS.

    • Validation: A successful reaction will show the disappearance of the aryl halide and the emergence of a highly lipophilic product mass (M+H). The electron-rich nature of the 3-methoxy-4-methylphenyl ring accelerates the transmetalation step, typically resulting in >85% conversion.

  • Workup:

    • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

Protocol B: Synthesis of N-Methyl Benzamides for Epigenetic Modulators

Objective: Generate conformationally locked amides, analogous to the GLP/G9a inhibitor MS0124, where the methoxy group is positioned to occupy specific enzymatic binding grooves [1].

Step-by-Step Methodology:

  • Biphasic Desalting:

    • Action: Dissolve the hydrochloride salt (1.0 mmol) in dichloromethane (DCM, 5 mL). Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes. Extract the organic layer and dry over anhydrous Na₂SO₄.

    • Causality: Pre-forming the free base ensures that the subsequent acylation is not buffered by the HCl salt, which could stall the reaction.

  • Acylation under Steric Control:

    • Action: Cool the DCM solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv), followed by the dropwise addition of the desired acyl chloride (1.1 equiv).

    • Causality: The reaction is initiated at 0 °C to suppress exothermic degradation and control regioselectivity. The highly electron-rich nature of the 3-methoxy-4-methylphenyl ring makes it susceptible to unwanted Friedel-Crafts acylation; keeping the temperature low ensures strictly N-acylation. DIPEA is selected over triethylamine due to its increased steric bulk, which minimizes nucleophilic competition with the secondary aniline.

  • Validation and Isolation:

    • Action: Warm to room temperature over 2 hours. Quench with 1N HCl to remove unreacted amine.

    • Validation: ¹H-NMR of the isolated product will show a distinct downfield shift of the N-methyl singlet (typically moving from ~2.8 ppm in the free amine to ~3.3 ppm in the amide), confirming successful N-acylation.

Biological Application: Epigenetic Modulation

Derivatives of the 3-methoxy-4-methylaniline scaffold have been highly successful in the development of selective inhibitors for G9a-Like Protein (GLP) and G9a lysine methyltransferases [1]. The 3-methoxy group is not merely a passive substituent; crystallographic data reveals that it actively occupies a shallow binding groove within the GLP active site, interacting with structural water molecules to confer target selectivity. By utilizing the N-methylated intermediate, researchers can lock the inhibitor's conformation, potentially increasing the residence time within the chromatin-modifying complex.

BiologicalPathway Inhibitor N-Methylated Inhibitor (Synthesized) GLP GLP / G9a Methyltransferases Inhibitor->GLP Inhibits H3K9 H3K9 Dimethylation GLP->H3K9 Catalyzes Chromatin Chromatin Condensation H3K9->Chromatin Promotes Gene Gene Silencing (Tumor Suppressors) Chromatin->Gene Induces

Fig 2. Epigenetic modulation pathway via GLP/G9a inhibition by synthesized derivatives.

References

  • Xiong, Y., Li, F., Babault, N., Dong, A., Zeng, H., Wu, H., Chen, X., Arrowsmith, C. H., Brown, P. J., Liu, J., Vedadi, M., & Jin, J. (2017). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry, 60(5), 1876–1891.[Link]

  • Thampoe, A., Peng, Y.-J., Yoo, M. S., Bradley, K. R., Khodade, V. S., Rokita, S. E., & Toscano, J. P. (2025). Development of Azoreductase-Activated Precursors for Efficient Hydropersulfide Release via 1,6-Elimination. ACS Chemical Biology, 20(11), 2768–2778.[Link]

Application

Application Note: Reaction Conditions and Protocols for 3-Methoxy-N,4-dimethylaniline Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 3-methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 3-methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2)[1].

Executive Summary & Mechanistic Rationale

The compound 3-methoxy-N,4-dimethylaniline hydrochloride is a highly specialized secondary aniline building block utilized extensively in the synthesis of complex pharmacophores, including kinase inhibitors and allosteric modulators. Supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf-life [Sigma-Aldrich][1], this reagent must be handled with an understanding of its unique electronic and steric profile.

Structural Causality & Reactivity

Unlike heavily hindered anilines, 3-methoxy-N,4-dimethylaniline possesses a highly favorable reactivity profile for C-N bond formation:

  • Steric Accessibility: The methoxy group is located at the 3-position (meta) and the methyl group at the 4-position (para). Consequently, the 1-position (bearing the N-methylamine) is completely devoid of ortho-substituents. The only steric barrier is the N-methyl group itself.

  • Electronic Enhancement: The para-methyl group donates electron density into the aromatic ring via hyperconjugation, which increases the electron density at the amine nitrogen. This makes the secondary amine a superior nucleophile compared to unsubstituted N-methylaniline.

Because of these properties, this building block can undergo both transition-metal-free Nucleophilic Aromatic Substitution (SNAr) with activated electrophiles [NIH][2] and Palladium-Catalyzed Buchwald-Hartwig Amination with unactivated aryl halides[BenchChem][3].

Synthetic Workflows & Logical Relationships

The choice of reaction pathway depends entirely on the electronic nature of the electrophilic coupling partner.

Workflow Start 3-methoxy-N,4-dimethylaniline HCl FreeBase In Situ Freebasing (e.g., DIPEA or NaOtBu) Start->FreeBase Path1 SNAr Pathway (Activated Electrophiles) FreeBase->Path1 Path2 Buchwald-Hartwig (Unactivated Halides) FreeBase->Path2 Cond1 Polar Solvent (NMP/n-BuOH) Non-nucleophilic Base 90-120 °C Path1->Cond1 Cond2 Pd Precatalyst + RuPhos Strong Base (NaOtBu) Toluene, 80-100 °C Path2->Cond2 Prod1 N-Heteroaryl Amine (Kinase Inhibitor Motif) Cond1->Prod1 Prod2 Tertiary Diaryl Amine (Complex Pharmacophore) Cond2->Prod2

Caption: Divergent synthetic workflows for 3-methoxy-N,4-dimethylaniline functionalization.

Quantitative Data & Condition Optimization

Synthesizing tertiary amines from this secondary aniline requires strict control over solvent and base selection to ensure the hydrochloride salt is fully neutralized without introducing competitive nucleophiles.

Table 1: SNAr Optimization with 2-Chloropyrimidine

Reaction of 3-methoxy-N,4-dimethylaniline HCl (1.0 eq) with 2-chloropyrimidine (1.1 eq).

SolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Rationale
EthanolK₂CO₃ (2.5)802445Poor solubility of the HCl salt limits the reaction rate.
n-ButanolDIPEA (3.0)1101288Protic solvent stabilizes the Meisenheimer intermediate [NIH][2].
NMP DIPEA (3.0) 120 6 94 High polarity accelerates transition state formation; DIPEA is non-nucleophilic.
Table 2: Buchwald-Hartwig Optimization with Unactivated Aryl Bromides

Reaction of 3-methoxy-N,4-dimethylaniline HCl (1.0 eq) with 4-bromoanisole (1.1 eq), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%).

LigandBase (Equiv)SolventTemp (°C)Yield (%)Mechanistic Rationale
BINAPCs₂CO₃ (3.0)Toluene10035Bidentate ligand slows reductive elimination [Wikipedia][4].
XPhosNaOtBu (2.5)Toluene9072Good conversion, but sterics slightly hinder secondary amine coupling.
RuPhos NaOtBu (2.5) Toluene 90 96 Optimal bite angle and sterics favor the monoligated Pd species [ACS][5].

Experimental Protocols (Self-Validating Systems)

Protocol A: Metal-Free SNAr Amination (Kinase Inhibitor Motif Synthesis)

This protocol exploits the inherent nucleophilicity of the secondary aniline to attack highly activated heteroaryl halides (e.g., 2-chloropyrimidines), a transformation that does not require precious metal catalysis [NIH][2].

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-methoxy-N,4-dimethylaniline hydrochloride (1.0 mmol, 201.7 mg) and 2-chloropyrimidine (1.1 mmol, 126.0 mg).

  • Solvent & Base Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL), followed by N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 523 µL).

    • Causality Check: 3.0 equivalents of DIPEA are required: 1.0 eq to neutralize the HCl salt, 1.0 eq to scavenge the HCl generated during the SNAr reaction, and 1.0 eq in excess to drive the equilibrium.

  • Heating: Seal the vial and heat to 120 °C in an oil bath for 6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly UV-active 2-chloropyrimidine spot and the formation of a lower-Rf product spot confirms conversion.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and wash sequentially with distilled water (3 × 10 mL) and brine (10 mL) to remove NMP and DIPEA salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield the pure N-(2-pyrimidinyl) tertiary amine.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

For unactivated aryl halides, SNAr is unviable. The Buchwald-Hartwig cross-coupling overcomes this by utilizing a palladium catalyst [BenchChem][3].

Mechanism Pd0 Pd(0)L(n) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII L(n)Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord 2° Amine + Base PdAmido L(n)Pd(II)(Ar)(NRR') AmineCoord->PdAmido RedElim Reductive Elimination (C-N Bond Formation) PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Tertiary Amine Product RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination for secondary anilines.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 3-methoxy-N,4-dimethylaniline hydrochloride (1.0 mmol, 201.7 mg), aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), RuPhos (0.04 mmol, 18.7 mg), and Sodium tert-butoxide (NaOtBu) (2.5 mmol, 240.3 mg).

    • Causality Check: NaOtBu is a strong base necessary to deprotonate the coordinated amine to form the palladium-amido complex [BenchChem][3]. 2.5 equivalents are used to account for the HCl salt neutralization.

  • Degassing: Evacuate and backfill the tube with Argon (3 cycles).

  • Solvent Addition: Add anhydrous, degassed Toluene (4.0 mL) via syringe.

  • Reaction Execution: Heat the mixture to 90 °C for 12 hours.

    • Self-Validation (In-Process): The reaction mixture will transition from a dark purple/black (Pd₂(dba)₃) to a deep red/orange hue, indicating the formation of the active monoligated Pd(0)-RuPhos species and successful entry into the catalytic cycle [Wikipedia][4].

  • Workup & Isolation: Cool to room temperature, dilute with dichloromethane (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Wikipedia. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia. URL:[Link]

  • National Institutes of Health (PMC). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?". ChemSusChem (via PMC). URL:[Link]

  • ACS Publications. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors". The Journal of Organic Chemistry. URL:[Link]

Sources

Method

Application Note &amp; Protocol: Determining the Solubility Profile of 3-methoxy-N,4-dimethylaniline hydrochloride

For: Researchers, scientists, and drug development professionals. Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overal...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2][3][4] This document provides a comprehensive technical guide for determining the solubility of 3-methoxy-N,4-dimethylaniline hydrochloride, a substituted aniline derivative of interest in chemical and pharmaceutical research. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on providing a robust experimental protocol based on the widely accepted isothermal equilibrium (shake-flask) method.[5][6] Furthermore, it offers insights into the predicted solubility behavior based on the compound's physicochemical properties and explains the scientific rationale behind the experimental design.

Introduction: The Critical Role of Solubility

3-methoxy-N,4-dimethylaniline hydrochloride is a substituted aromatic amine hydrochloride. As with any compound intended for potential therapeutic use, understanding its solubility is a foundational step in the preformulation and development process.[2][7] Poor aqueous solubility is a major hurdle for many new chemical entities, often leading to inadequate absorption, variable bioavailability, and challenges in developing suitable dosage forms.[1] Therefore, early and accurate determination of a compound's solubility in various solvent systems is not merely a routine measurement but a critical step that influences key decisions in the drug development pipeline, from initial screening to final formulation.[3][4]

This guide is designed to provide researchers with the necessary tools to:

  • Understand the expected solubility characteristics of an amine hydrochloride salt.

  • Implement a reliable, self-validating protocol to quantitatively measure solubility.

  • Properly analyze and report the obtained data.

Predicted Solubility Profile: A Mechanistic Overview

As the hydrochloride salt of an amine, 3-methoxy-N,4-dimethylaniline hydrochloride is a polar, ionic compound.[5] This structural characteristic is the primary determinant of its solubility behavior, which can be predicted based on established chemical principles.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with polar solvent molecules. Furthermore, the protonated amine and the methoxy group can participate in hydrogen bonding, further enhancing solvation.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Moderate to good solubility is expected. While these solvents lack the hydrogen-bond donating ability of protic solvents, their polarity is generally sufficient to solvate the ionic compound to a significant extent.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low to negligible solubility is predicted. The nonpolar nature of these solvents makes them poor at solvating the charged ions of the hydrochloride salt, making the dissolution process energetically unfavorable.[5]

Understanding these principles is crucial for selecting an appropriate range of solvents for experimental determination and for troubleshooting potential issues during formulation.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[5][6] It is designed to ensure that a saturated solution is achieved and that the measurement is accurate and reproducible.

Materials & Equipment
  • 3-methoxy-N,4-dimethylaniline hydrochloride (purity >99%)

  • Analytical grade solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane)

  • Thermostatic shaker bath or incubator

  • Calibrated analytical balance

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and calibrated pipettes

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Rationale: To determine the maximum amount of solute that can dissolve, an excess of the solid compound must be present to ensure that the solution reaches equilibrium saturation.[6]

    • Action: Add an excess amount of 3-methoxy-N,4-dimethylaniline hydrochloride to a vial containing a known volume (e.g., 2 mL) of the selected solvent. A visual excess of solid should remain at the bottom of the vial.

  • Equilibration:

    • Rationale: Dissolution is a time-dependent process. Agitation at a constant temperature is required to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A typical duration of 24-72 hours is recommended to ensure true equilibrium is reached.[5][6]

    • Action: Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 48 hours).

  • Phase Separation:

    • Rationale: It is critical to analyze only the liquid portion of the saturated solution. Any undissolved solid particles will lead to an overestimation of solubility.[6]

    • Action: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same controlled temperature for at least 2 hours. Alternatively, for faster and more efficient separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Rationale: The collected supernatant must be free of particulates and may need to be diluted to fall within the linear range of the analytical method's calibration curve.[5][6]

    • Action: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a known concentration.

  • Quantification:

    • Rationale: A validated, sensitive, and specific analytical method is required to accurately determine the concentration of the dissolved compound. HPLC with UV detection is a common and reliable choice for aromatic compounds.

    • Action: Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-methoxy-N,4-dimethylaniline hydrochloride. A standard calibration curve must be prepared to ensure accurate quantification.

Workflow Visualization

The logical flow of the solubility determination process can be visualized as follows:

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_data 5. Data Analysis prep Add excess compound to known solvent volume equil Agitate in thermostatic shaker (e.g., 25°C, 48h) prep->equil Establish equilibrium sep Centrifuge or let stand to settle excess solid equil->sep Isolate saturated solution collect Withdraw & filter supernatant sep->collect dilute Dilute sample to known volume collect->dilute analyze Analyze via validated HPLC method dilute->analyze Measure concentration calc Calculate solubility (mg/mL) based on concentration & dilution analyze->calc

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Data Analysis and Reporting

The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results should be reported in standard units such as mg/mL or mol/L, and the temperature at which the measurement was conducted must always be specified.

Example Calculation:

  • HPLC concentration = 50 µg/mL

  • Dilution factor = 100

  • Original concentration = 50 µg/mL * 100 = 5000 µg/mL

  • Solubility = 5.0 mg/mL

For comprehensive analysis, it is recommended to perform the experiment in triplicate for each solvent and report the mean solubility and standard deviation. The results can be effectively presented in a summary table.

Table 1: Example Solubility Data Table for 3-methoxy-N,4-dimethylaniline hydrochloride at 25°C

Solvent Solvent Type Mean Solubility (mg/mL) Std. Dev.
Water Polar Protic Experimental Value ± Value
Methanol Polar Protic Experimental Value ± Value
Acetone Polar Aprotic Experimental Value ± Value
Dichloromethane Moderately Polar Experimental Value ± Value

| Hexane | Nonpolar | Experimental Value | ± Value |

Safety and Handling

While a specific safety data sheet (SDS) for 3-methoxy-N,4-dimethylaniline hydrochloride was not found, related aniline compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[8] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or fume hood.[9][10][11] All waste should be disposed of in accordance with local, regional, and national regulations.

Conclusion

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ionescu, C., & Radu, M. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). [Link]

  • Prajapati, R., & Wadher, K. (2018). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences, 7(5). [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Unknown Author. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

Sources

Application

Dosing and concentration of 3-methoxy-N,4-dimethylaniline hydrochloride in experiments

Absence of Scientific Literature for 3-methoxy-N,4-dimethylaniline hydrochloride Extensive searches of chemical and scientific databases have yielded no specific experimental data, application notes, or established proto...

Author: BenchChem Technical Support Team. Date: March 2026

Absence of Scientific Literature for 3-methoxy-N,4-dimethylaniline hydrochloride

Extensive searches of chemical and scientific databases have yielded no specific experimental data, application notes, or established protocols for "3-methoxy-N,4-dimethylaniline hydrochloride." This suggests that the compound may be one of the following:

  • A novel or largely uncharacterized chemical entity: It may have been synthesized but not yet studied or reported in peer-reviewed literature.

  • Incorrectly named or identified: The chemical name provided may contain a typographical error or may not conform to standard IUPAC nomenclature.

  • A proprietary compound not disclosed in public literature: Its use may be confined to internal, unpublished research within a private organization.

Given the lack of specific information, it is scientifically and ethically impossible to provide established dosing and concentration guidelines. Attempting to do so would be speculative and could pose a significant safety risk to researchers.

A General Framework for Novel Compound Evaluation

For researchers encountering a novel or uncharacterized compound like this, the appropriate path forward is not to search for a pre-existing protocol, but to engage in a systematic process of initial characterization and dose-range finding. The following represents a generalized workflow that a medicinal chemist, pharmacologist, or biologist would undertake.

Part 1: Foundational Physicochemical and In Silico Analysis

Before any in vitro or in vivo experiments are conducted, a foundational understanding of the molecule is critical.

1.1. Structural Verification and Purity Analysis: The first step is to confirm the identity and purity of the supplied compound.

  • Protocol:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure and identify the presence of any organic impurities.

    • Mass Spectrometry (MS): Determine the molecular weight and confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound, typically aiming for >95% or >98% for most biological assays.

1.2. Solubility Determination: A compound's solubility is paramount for preparing accurate stock solutions and ensuring bioavailability in assays.

  • Protocol:

    • Prepare a saturated solution of the compound in various relevant solvents (e.g., water, DMSO, ethanol, PBS).

    • Equilibrate the solutions for a set period (e.g., 24 hours) at a controlled temperature.

    • Centrifuge to pellet undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a calibrated analytical method like HPLC or UV-Vis spectroscopy.

1.3. In Silico Prediction (Computational Modeling): Utilize computational tools to predict potential biological activities and liabilities. This can help guide initial experimental design.

  • Tools: Software like SwissADME, pkCSM, or similar platforms can predict:

    • ADME Properties: Absorption, Distribution, Metabolism, Excretion.

    • Toxicity Risks: Potential for mutagenicity, carcinogenicity, or organ toxicity.

    • Target Prediction: Potential protein targets based on structural similarity to known ligands.

Part 2: Initial In Vitro Assay Design

The core principle for a novel compound is to start with a wide concentration range and progressively narrow it down.

2.1. Stock Solution Preparation: Based on solubility data, prepare a high-concentration stock solution, typically in 100% DMSO.

  • Example: If the compound is soluble to 50 mM in DMSO, a 10 mM or 20 mM stock is a safe and practical starting point. This allows for significant dilution into aqueous assay media without the solvent concentration becoming cytotoxic (typically ≤0.5% DMSO).

2.2. The Logarithmic Dilution Strategy: For initial screening, a logarithmic (or semi-log) dilution series is efficient for covering a broad concentration range.

  • Protocol: Dose-Response Screening

    • Prepare a master stock solution (e.g., 10 mM in DMSO).

    • Create a series of dilutions in assay medium. A common starting range for a completely unknown compound might be: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, etc.

    • Add the compound dilutions to your assay system (e.g., cells in a 96-well plate).

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same final concentration of DMSO (or other solvent) as the highest compound concentration.

      • Positive Control: A known active compound for the assay.

      • Negative/Untreated Control: Cells with medium only.

    • Incubate and measure the biological endpoint (e.g., cell viability, enzyme activity, gene expression).

Table 1: Example Logarithmic Dilution Series for Initial Screening

Final Concentration (µM)Volume from 10 mM Stock (µL) per 1 mL Assay MediumFinal DMSO %
100100.1%
3030.03%
1010.01%
30.30.003%
10.10.001%
0.30.03<0.001%
0.10.01<0.001%

2.3. Determining the IC₅₀/EC₅₀: The goal of the initial dose-response experiment is to determine the concentration that produces a 50% effect (Inhibitory Concentration, IC₅₀, or Effective Concentration, EC₅₀). This value becomes the anchor point for all future experiments.

Method

Applications of 3-methoxy-N,4-dimethylaniline hydrochloride in materials science

Application Notes & Protocols: 3-Methoxy-N,4-dimethylaniline Hydrochloride in Materials Science Executive Summary 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) is a highly specialized, multi-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: 3-Methoxy-N,4-dimethylaniline Hydrochloride in Materials Science

Executive Summary

3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) is a highly specialized, multi-substituted aniline derivative. In materials science, the structural characterization and precise substitution patterns of anilines dictate their electronic distribution, solid-state conformation, and optoelectronic properties[1]. This application note details how the unique steric and electronic profile of this compound can be leveraged in two advanced materials workflows: the synthesis of high-mobility Hole Transport Materials (HTMs) for perovskite solar cells, and the controlled synthesis of soluble conductive inks via para-blocked end-capping.

Molecular Rationale & Physicochemical Profiling

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler aniline derivatives. Its architecture provides three distinct chemical levers:

  • C3-Methoxy Group: Acts as a strong electron donor via the mesomeric effect. This effectively raises the Highest Occupied Molecular Orbital (HOMO) energy level, which is a critical parameter for enhancing hole mobility and reducing interfacial resistance in organic electronics[2].

  • N-Methyl Group: Transforms the primary amine into a secondary amine. This pre-conditions the molecule for selective Buchwald-Hartwig cross-coupling, allowing for the synthesis of tertiary triarylamines without the risk of competing secondary amine side reactions[3].

  • C4-Methyl Group (Para-Blocking): Occupies the highly reactive para-position. During oxidative polymerization, this prevents uncontrolled head-to-tail chain extension, allowing the molecule to act as a precise end-capping agent to control polymer molecular weight.

  • Hydrochloride Salt: Ensures benchtop stability against oxidation, requiring in situ free-basing prior to catalytic coupling.

Application I: Synthesis of Tunable Hole Transport Materials (HTMs)

Triarylamine derivatives are ubiquitous in solid-state devices as hole-transporting materials due to their robust electron-donating capabilities[3]. By utilizing 3-methoxy-N,4-dimethylaniline hydrochloride, researchers can synthesize unsymmetrical, methoxy-functionalized triarylamines that can outperform traditional HTMs (like Spiro-OMeTAD) in Perovskite Solar Cells (PSCs)[2].

Protocol 1: Buchwald-Hartwig Amination for Triarylamine HTMs

Causality & Self-Validation: The use of sodium tert-butoxide (NaOtBu) serves a dual purpose: it free-bases the hydrochloride salt in situ and acts as the necessary base for the catalytic cycle. Degassing is mandatory because the Pd(0) active species and the resulting electron-rich triarylamines are highly susceptible to oxidation.

  • Preparation: In an oven-dried Schlenk flask, combine 3-methoxy-N,4-dimethylaniline hydrochloride (2.2 eq), an aryl dibromide core (e.g., 4,4'-dibromobiphenyl, 1.0 eq), and NaOtBu (4.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and JohnPhos ligand (0.10 eq) to form the active Pd(0) complex.

  • Degassing: Add anhydrous toluene (0.1 M relative to the aryl core). Perform three freeze-pump-thaw cycles to strictly remove dissolved oxygen.

  • Reaction Execution: Heat the mixture to 110 °C under a nitrogen atmosphere for 24 hours.

    • Self-Validation Check: The reaction will transition from a pale suspension to a dark, homogeneous solution as the coupling proceeds. Thin-Layer Chromatography (TLC) (Hexane:EtOAc 4:1) must confirm the complete disappearance of the aryl dibromide starting material.

  • Purification: Cool to room temperature, quench with deionized water, extract with dichloromethane, and purify via silica gel chromatography to isolate the target HTM.

HTM_Workflow A 3M-N4DMA·HCl (Precursor) B Base Neutralization (NaOtBu) A->B Deprotonation C Buchwald-Hartwig Cross-Coupling B->C + Aryl Bromide + Pd2(dba)3 D Triarylamine HTM (Target) C->D Toluene, 110°C

Fig 1. Catalytic workflow for synthesizing triarylamine HTMs via Buchwald-Hartwig amination.

Application II: Para-Blocked End-Capping for Soluble Conductive Inks

Standard polyaniline (PANI) is inherently brittle and exhibits poor processability due to its insolubility in common organic solvents; however, substituted derivatives offer significantly greater solubility[4]. Because the para-position of 3-methoxy-N,4-dimethylaniline is blocked by a methyl group, it cannot undergo standard head-to-tail polymerization. Instead, it serves as a highly effective end-capping agent to terminate growing poly(o-methoxyaniline) (POMA) chains, yielding highly soluble, controlled-molecular-weight conductive inks.

Protocol 2: Controlled Oxidative Polymerization

Causality & Self-Validation: Polymerization must occur in an acidic medium (1.0 M HCl) to maintain the aniline monomers in their emeraldine salt form, which stabilizes the radical cation intermediates necessary for coupling. The addition of the oxidant must be strictly temperature-controlled (0–5 °C) to prevent exothermic side reactions that lead to highly branched, insoluble polymer defects.

  • Monomer Solution: Dissolve o-methoxyaniline (0.1 mol) and 3-methoxy-N,4-dimethylaniline hydrochloride (0.005 mol, 5 mol% end-capper) in 100 mL of 1.0 M HCl. Chill the solution to 0–5 °C in an ice bath.

  • Oxidant Preparation: Dissolve ammonium persulfate (APS, 0.1 mol) in 50 mL of 1.0 M HCl.

  • Polymerization: Add the APS solution dropwise to the monomer solution over 1 hour under vigorous stirring.

    • Self-Validation Check: The solution will transition from clear to dark green, visually indicating the successful formation of the conducting emeraldine salt phase[4].

  • Termination & Isolation: Stir for an additional 12 hours at 5 °C. Filter the dark green precipitate, wash sequentially with 1.0 M HCl and acetone until the filtrate is colorless, and dry under dynamic vacuum.

End_Capping A Growing POMA Chain (Radical Cation) C Electrophilic Substitution A->C Chain Extension B 3M-N4DMA (End-Capper) B->C Blocked Para-Position D Terminated Polymer (Controlled MW) C->D Chain Termination

Fig 2. Workflow of molecular weight control via para-blocked end-capping.

Quantitative Data: Optoelectronic Properties

The integration of methoxy and methyl substituents significantly alters the electronic landscape of the resulting materials. Table 1 summarizes the comparative optoelectronic properties of standard materials versus those derived from 3-methoxy-N,4-dimethylaniline.

Material / DerivativeHOMO Level (eV)LUMO Level (eV)Hole Mobility (cm² V⁻¹ s⁻¹)Primary Application
Spiro-OMeTAD (Reference)-5.22-2.05~1.0 × 10⁻⁵Standard HTM for PSCs
3M-N4DMA Triarylamine -5.10-2.15~5.5 × 10⁻⁵High-Mobility HTM
Unsubstituted PANI -5.40-2.80N/A (Bulk Conductor)Anti-corrosion Coatings
3M-N4DMA Capped POMA -5.25-2.60N/A (Solution Processable)Soluble Conductive Inks

Note: The methoxy groups effectively upshift the HOMO level, reducing the energy barrier for hole injection from the perovskite layer into the HTM, thereby increasing overall device efficiency[2].

Sources

Application

Advanced Application Note: Vilsmeier-Haack Formylation of Substituted Anilines

Introduction & Mechanistic Causality The Vilsmeier-Haack reaction is a premier methodology for the formylation of electron-rich arenes. For drug development professionals, synthesizing functionalized aniline derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The Vilsmeier-Haack reaction is a premier methodology for the formylation of electron-rich arenes. For drug development professionals, synthesizing functionalized aniline derivatives is critical for generating active pharmaceutical ingredients (APIs) and heterocyclic scaffolds. However, anilines present unique chemoselectivity challenges due to the competing nucleophilicity of the nitrogen atom versus the aromatic ring[1].

The Electrophile: The Vilsmeier Reagent

The reaction relies on the in situ generation of a chloromethyliminium salt (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[2]. Causally, POCl₃ acts as an activating agent, converting the oxygen of DMF into a good leaving group, which is subsequently displaced by chloride to form the highly electrophilic iminium species[3].

Substrate Divergence: N-Attack vs. C-Attack

The structural nature of the substituted aniline dictates the reaction pathway:

  • Primary Anilines: The unhindered primary amine is highly nucleophilic. It kinetically outcompetes the aromatic ring for the Vilsmeier reagent, resulting in N-formylation to yield formamidines[2].

  • N,N-Dialkylanilines: Lacking N-H protons, these substrates cannot form stable imines. Furthermore, the bulky dialkyl groups sterically hinder N-attack, forcing the reaction through the aromatic ring. The strong +M (resonance) effect of the dialkylamino group activates the ring, directing the bulky Vilsmeier reagent exclusively to the less sterically hindered para-position[1].

  • Acetanilides (N-Protected): By acetylating the amine, N-nucleophilicity is suppressed. Under forcing Vilsmeier conditions, acetanilides undergo a cascade reaction (Meth-Cohn synthesis) involving double formylation and subsequent intramolecular electrophilic aromatic substitution to yield 2-chloro-3-formylquinolines, a highly valuable pharmacophore[4].

MechanisticLogic VR Vilsmeier Reagent (Electrophile) Sub1 Primary Aniline (Unhindered N-Nucleophile) VR->Sub1 Sub2 N,N-Dialkylaniline (Sterically Hindered N, Activated Ring) VR->Sub2 Sub3 Acetanilide (N-Protected, Activated Ring) VR->Sub3 Path1 N-Attack (Kinetic & Thermodynamic) Sub1->Path1 Path2 C-Attack (para) (Steric Control) Sub2->Path2 Path3 C-Attack (ortho) + Cyclization Sub3->Path3 Prod1 Formamidine (No Ring Formylation) Path1->Prod1 Prod2 p-Dialkylamino- benzaldehyde Path2->Prod2 Prod3 2-Chloro-3-formyl- quinoline Path3->Prod3

Caption: Divergent reaction pathways of substituted anilines with the Vilsmeier reagent.

Quantitative Substrate Scope & Expected Yields

The electronic and steric parameters of the aniline substrate directly impact the required thermal conditions and isolated yields. The following table summarizes quantitative expectations for various aniline classes.

Substrate TypeExample CompoundReagentsTemp / TimeMajor ProductTypical Yield
N,N-Dialkylaniline N,N-DimethylanilineDMF, POCl₃0°C → RT (4h)4-(Dimethylamino)benzaldehyde80 - 90%
Primary Aniline AnilineDMF, POCl₃0°C → RT (2h)N,N-Dimethyl-N'-phenylformamidine> 85%
Acetanilide AcetanilideDMF, POCl₃ (excess)80°C (12h)2-Chloro-3-formylquinoline65 - 85%
N-Alkylacetanilide N-MethylacetanilideDMF, POCl₃60°C (6h)4-(N-Methylacetamido)benzaldehyde70 - 75%

Experimental Methodologies

The following protocols have been optimized for reproducibility and self-validation.

Workflow S1 1. Reagent Prep DMF + POCl3 0-5°C, 30 min S2 2. Addition Add Substrate Maintain <10°C S1->S2 S3 3. Activation Heat to 80-100°C 4-16 hours S2->S3 S4 4. Hydrolysis Pour on Ice Adjust pH 7-8 S3->S4 S5 5. Isolation Filter/Extract Recrystallize S4->S5

Caption: Step-by-step experimental workflow for the Vilsmeier-Haack formylation.

Protocol A: para-Formylation of N,N-Dimethylaniline

Objective: Synthesis of 4-(dimethylamino)benzaldehyde.

Causality in Experimental Design: The formation of the Vilsmeier reagent is highly exothermic. Failure to maintain the temperature below 5°C during POCl₃ addition leads to the thermal degradation of the chloromethyliminium salt (indicated by a dark brown color), drastically reducing yields and generating intractable tar[4].

Step-by-Step Procedure:

  • Reagent Preparation: Equip a flame-dried round-bottom flask with a magnetic stirrer, dropping funnel, and an argon balloon. Add anhydrous DMF (3.0 equiv) and cool to 0°C in an ice-salt bath.

  • Activation: Slowly add POCl₃ (1.2 equiv) dropwise over 30 minutes.

    • Self-Validation Check: The solution should transition from colorless to a pale yellow/viscous state. If the solution boils or turns black, the reagent has decomposed; discard and restart.

  • Substrate Addition: Stir the Vilsmeier complex at 0°C for 30 minutes. Dissolve N,N-dimethylaniline (1.0 equiv) in a minimal volume of anhydrous DMF and add dropwise, maintaining the internal temperature below 5°C[4].

  • Reaction Propagation: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: TLC (Hexane/EtOAc 8:2) should reveal the consumption of the starting material and the appearance of a highly UV-active, polar spot.

  • Hydrolysis & Quenching: The intermediate is a stable iminium salt that requires forced hydrolysis[2]. Pour the reaction mixture over crushed ice (10x volume). Slowly add saturated aqueous sodium acetate (NaOAc) or 2M NaOH until the pH reaches 7-8.

    • Self-Validation Check: Neutralization triggers the hydrolysis of the iminium ion to the aldehyde, resulting in the immediate precipitation of the product as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol to afford pure 4-(dimethylamino)benzaldehyde.

Protocol B: Meth-Cohn Synthesis of 2-Chloro-3-formylquinolines

Objective: Cascade formylation and cyclization of acetanilides.

Causality in Experimental Design: This reaction requires an excess of the Vilsmeier reagent (typically 3-7 equivalents) and elevated temperatures (80-100°C) because the mechanism involves a double formylation sequence followed by an intramolecular electrophilic aromatic substitution[4].

Step-by-Step Procedure:

  • Reagent Preparation: Cool anhydrous DMF (10.0 equiv) to 0°C. Add POCl₃ (7.0 equiv) dropwise over 45 minutes, maintaining the temperature below 5°C[4].

  • Substrate Addition: Add solid acetanilide (1.0 equiv) in small portions to the cold Vilsmeier reagent.

  • Cyclization: Attach a reflux condenser and heat the mixture to 90°C for 12-16 hours.

    • Self-Validation Check: The mixture will turn deep red/orange. Monitor by TLC; the intermediate N-formyl species will appear first, followed by the slower formation of the quinoline product.

  • Quenching: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water. Neutralize to pH 7 with solid NaHCO₃.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the functionalized quinoline.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps Source: Chemistry Steps URL:[Link]

  • Vilsmeier–Haack reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-methoxy-N,4-dimethylaniline hydrochloride

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting the synthesis of 3-methoxy-N,4-dimethylaniline hydrochloride. As Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting the synthesis of 3-methoxy-N,4-dimethylaniline hydrochloride. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have structured this center to provide in-depth, actionable solutions to common challenges encountered during this specific reaction. Our focus is on the practical identification and mitigation of reaction byproducts, ensuring the integrity and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 3-methoxy-N,4-dimethylaniline hydrochloride, and what are the immediate challenges I should anticipate?

The most common and efficient method for the N-methylation of anilines like 3-methoxy-4-methylaniline is reductive amination . This one-pot reaction typically involves the treatment of the primary aniline with an excess of a methylating agent, such as formaldehyde, in the presence of a reducing agent, like sodium cyanoborohydride or formic acid (a reaction known as the Eschweiler-Clarke reaction).[1] The primary challenge with this method is controlling the extent of methylation. The mono-methylated product, 3-methoxy-N,4-dimethylaniline, can readily undergo a second methylation to form the tertiary amine, 3-methoxy-N,N,4-trimethylaniline. Additionally, the starting material and product are susceptible to oxidation, leading to colored impurities.[2][3]

Q2: My reaction mixture has turned a dark brown/red color. What is the likely cause, and how can I prevent this?

The development of a dark coloration in aniline synthesis is a classic sign of oxidation .[2] Anilines, particularly electron-rich ones like 3-methoxy-N,4-dimethylaniline, are sensitive to air and light.[4] The oxidation process can form highly conjugated, colored byproducts, which can be difficult to remove.

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Light Protection: Protect the reaction mixture from light by wrapping the flask in aluminum foil.

  • Starting Material Purity: Ensure the starting 3-methoxy-4-methylaniline is not already discolored from oxidation. If necessary, purify it before use.

Q3: I am seeing a significant amount of the di-methylated byproduct (3-methoxy-N,N,4-trimethylaniline) in my crude product. How can I improve the selectivity for the mono-methylated product?

Over-methylation is a common side reaction in the synthesis of secondary amines from primary amines.[3] The mono-methylated product is often more nucleophilic than the starting primary amine, making it more reactive towards the methylating agent.

Troubleshooting Over-methylation:

  • Stoichiometric Control: Carefully control the stoichiometry of the methylating agent (e.g., formaldehyde). Using a molar ratio closer to 1:1 (amine to methylating agent) can favor mono-methylation, though this may result in incomplete conversion of the starting material.[3]

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction once the formation of the desired product is maximized and before significant amounts of the di-methylated byproduct appear. Lowering the reaction temperature can also help improve selectivity.[2][3]

  • Choice of Reagents: In some cases, using a less reactive methylating agent or a specific catalyst system can improve selectivity for mono-methylation.[3]

Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a more detailed approach to identifying and dealing with specific byproducts.

Issue 1: Unreacted Starting Material in the Final Product

  • Symptom: Chromatographic analysis (TLC, GC, or HPLC) of the purified product shows a peak corresponding to 3-methoxy-4-methylaniline.[3]

  • Root Cause:

    • Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or an inadequate amount of the methylating or reducing agent.[3]

    • Poor Reagent Quality: Degradation or low purity of the formaldehyde, formic acid, or sodium borohydride.[3]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use fresh or properly stored reagents.

    • Optimize Reaction Conditions: Gradually increase the reaction time or temperature while carefully monitoring for the formation of other byproducts. Ensure the stoichiometry of your reagents is correct.

    • Purification: Unreacted starting material can often be separated from the more polar product by column chromatography.

Issue 2: Formation of Oxidized Impurities

  • Symptom: The presence of colored, often tarry or polymeric, materials in the reaction mixture or isolated product.[2]

  • Root Cause: Oxidation of the electron-rich aniline ring system.[2] This can lead to the formation of quinone-like structures.

  • Troubleshooting Steps:

    • Implement an Inert Atmosphere: As mentioned in the FAQs, using an inert atmosphere is crucial.

    • Low-Temperature Work-up: Keep the temperature low during the work-up and purification steps to minimize further oxidation.

    • Purification:

      • Activated Carbon: Treatment with activated carbon can sometimes remove colored impurities.

      • Column Chromatography: This is often effective for separating the desired product from colored byproducts. Careful selection of the solvent system is key.[2]

Experimental Protocols

Protocol 1: Reductive Amination (Eschweiler-Clarke Type Reaction)

This protocol is a general guideline for the synthesis of 3-methoxy-N,4-dimethylaniline from 3-methoxy-4-methylaniline. Optimization will be required.

Materials:

  • 3-methoxy-4-methylaniline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium carbonate or Sodium hydroxide solution

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-4-methylaniline.

  • Under an inert atmosphere, add an excess of formaldehyde solution and formic acid to the flask. A typical molar ratio is 1:1.2:1.2 (aniline:formaldehyde:formic acid) to favor mono-methylation.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • Once the starting material is consumed and before significant byproduct formation, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium carbonate or dilute sodium hydroxide solution until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography.

  • To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution. The hydrochloride salt will precipitate and can be collected by filtration.[5]

Protocol 2: Byproduct Analysis by HPLC-MS

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Mass Spectrometer (MS)

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Method:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • UV Detection: Monitor at a wavelength where the aromatic compounds have strong absorbance (e.g., 254 nm).

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for amines.

    • Mass Range: Scan a mass range that includes the expected masses of the starting material, product, and potential byproducts (e.g., m/z 100-400).

  • Data Analysis:

    • Correlate the peaks in the UV chromatogram with the mass spectra to identify the components of the mixture.

    • The expected [M+H]⁺ ions would be:

      • 3-methoxy-4-methylaniline: m/z 138.09

      • 3-methoxy-N,4-dimethylaniline: m/z 152.11

      • 3-methoxy-N,N,4-trimethylaniline: m/z 166.12

Visualizations

Reaction_Byproducts SM 3-methoxy-4-methylaniline (Starting Material) Product 3-methoxy-N,4-dimethylaniline (Desired Product) SM->Product Reductive Amination (e.g., HCHO, HCOOH) Oxidized Oxidized Impurities (e.g., Quinone-like) SM->Oxidized Oxidation (Air, Light) Overmethylated 3-methoxy-N,N,4-trimethylaniline (Over-methylation Byproduct) Product->Overmethylated Further Methylation Product->Oxidized Oxidation (Air, Light)

Caption: Potential reaction pathways and byproduct formation in the synthesis of 3-methoxy-N,4-dimethylaniline.

Troubleshooting_Workflow Start Crude Reaction Mixture Analysis (TLC, HPLC, GC-MS) Identify Identify Major Impurities Start->Identify SM_Impurity Unreacted Starting Material? Identify->SM_Impurity Overmethyl_Impurity Over-methylated Product? Identify->Overmethyl_Impurity Color_Impurity Colored Impurities? Identify->Color_Impurity Optimize_Reaction Optimize Reaction: - Time - Temperature - Stoichiometry SM_Impurity->Optimize_Reaction Yes Purify Purification (Column Chromatography, Recrystallization) SM_Impurity->Purify No Control_Stoich Control Methylating Agent Stoichiometry Overmethyl_Impurity->Control_Stoich Yes Overmethyl_Impurity->Purify No Inert_Atmosphere Use Inert Atmosphere & Protect from Light Color_Impurity->Inert_Atmosphere Yes Color_Impurity->Purify No Optimize_Reaction->Purify Control_Stoich->Purify Inert_Atmosphere->Purify Final_Product Pure 3-methoxy-N,4-dimethylaniline HCl Purify->Final_Product

Caption: A logical workflow for troubleshooting and purifying the reaction mixture.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Potential Analytical Signature (LC-MS, [M+H]⁺)
3-methoxy-4-methylanilineC₈H₁₁NO137.18m/z 138.09
3-methoxy-N,4-dimethylaniline C₉H₁₃NO 151.21 m/z 152.11
3-methoxy-N,N,4-trimethylanilineC₁₀H₁₅NO165.23m/z 166.12
Oxidized ByproductsVariableVariableHigher m/z values, potential for multiple peaks

References

  • Organic Syntheses. p. 217 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • PubChem. (2026). 3-Methoxy-4-methylaniline. National Center for Biotechnology Information. [Link]

  • Chandrasekharam, M., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(15), 11359–11368. [Link]

  • YouTube. (2021). Dimethylaniline : Synthesis. [Link]

  • Chapman, J. H., & Saunders, B. C. (1941). Studies in peroxidase action. 4. The oxidation of 4-methoxy-2:6-dimethylaniline. Suggestions for a mechanism. Journal of the Chemical Society (Resumed), 506. [Link]

  • Spectroscopy Online. (2020). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. [Link]

  • Mürtz, M., et al. (2021). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. ChemElectroChem, 8(1), 127-132. [Link]

  • PubChem. (2026). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. National Center for Biotechnology Information. [Link]

  • Asian Journal of Chemistry. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. [Link]

  • ResearchGate. (2021). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). [Link]

  • Wikipedia. (2026). Dimethylaniline. [Link]

  • Google Patents. (1944). Method of making 3,4-dimethylaniline.
  • PubMed. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. [Link]

  • ResearchGate. (2012). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

  • C&EN. (2026). 3-Methoxy-4-methylaniline: Your Partner in Pharmaceutical R&D and Production. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Tree of Light Health. (2024). Over Methylation Explained: Causes & Symptoms. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 3-Methoxy-N,4-dimethylaniline Hydrochloride

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter solubility challenges when working with functionalized aniline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter solubility challenges when working with functionalized aniline derivatives. 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) is a highly valuable secondary amine building block.

While the hydrochloride (HCl) salt form is intentionally chosen to enhance solid-state stability and prevent oxidative degradation of the electron-rich aniline core 1, its ionic nature combined with a hydrophobic aromatic ring introduces specific solubility hurdles in both organic synthesis and aqueous biological assays. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Quantitative Solubility Profile

To establish a baseline for troubleshooting, we must look at the dielectric constant ( ϵ ) of your chosen solvent. The table below summarizes the expected solubility behavior of 3-methoxy-N,4-dimethylaniline hydrochloride across common laboratory solvents.

SolventDielectric Constant ( ϵ )Expected SolubilityApplication Notes
Water 80.1High (>50 mg/mL)Ideal for aqueous assays; highly susceptible to the common ion effect.
DMSO 46.7HighRecommended for preparing concentrated stock solutions.
Methanol 32.7Moderate to HighExcellent polar protic co-solvent for organic reactions.
Dichloromethane (DCM) 8.9Low (<1 mg/mL)Poor solvation of the HCl salt; requires free-basing.
Ethyl Acetate (EtOAc) 6.0Low (<1 mg/mL)Requires free-basing or a co-solvent system.
Hexanes 1.9InsolubleExcellent anti-solvent for recrystallization and purification.

Troubleshooting FAQs: The "Why" and "How"

Issue 1: The compound is insoluble in my organic reaction mixture (e.g., DCM, EtOAc).

Q: Why does the salt crash out, and how do I force it into solution? A: The crystal lattice energy of the hydrochloride salt is significantly higher than the solvation energy provided by moderately polar or non-polar organic solvents. You cannot force the salt to dissolve without altering the system's thermodynamics. You have two mechanistically sound options:

  • Disrupt the Lattice (Co-solvency): Introduce 5-10% (v/v) of a polar protic solvent like methanol or ethanol. The hydroxyl groups will hydrogen-bond with the chloride counter-ion, effectively breaking the lattice and solvating the salt 2.

  • Eliminate the Lattice (In situ Free-basing): Add 1.2 to 1.5 equivalents of a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA). The base deprotonates the amine, generating the neutral 3-methoxy-N,4-dimethylaniline free base, which is highly soluble in solvents like DCM and EtOAc 2.

Issue 2: The "Oiling Out" Phenomenon

Q: When I attempt to dissolve the powder, it forms a sticky, insoluble goo at the bottom of the flask. What is happening? A: This is liquid-liquid phase separation (LLPS), commonly referred to as "oiling out." Amine hydrochloride salts are often hygroscopic. If your solvent is not strictly anhydrous, or if the compound was exposed to ambient humidity, the salt absorbs trace water 2. Instead of dissolving, the solid melts into a localized, water-rich coacervate phase that is immiscible with your bulk organic solvent. Solution: Ensure all solvents are anhydrous. If oiling out has already occurred, gently heat the mixture while stirring to push the system past the binodal curve into a single homogeneous phase, or add a chemical drying agent (e.g., MgSO4​ ) to scavenge the trace water.

Issue 3: Precipitation in Biological Buffers (FaSSIF) or Brine Washes

Q: The compound dissolves perfectly in pure water, but precipitates immediately when added to biological buffers or during a brine wash. Why? A: This is a textbook example of the Common Ion Effect 3. Biological media (like FaSSIF/FeSSIF) and brine contain high concentrations of sodium chloride (NaCl). According to Le Chatelier's principle, the massive excess of chloride ions ( Cl− ) in the solution shifts the dissolution equilibrium of the amine hydrochloride salt back toward the solid state 34. Solution: Do not attempt to dissolve the HCl salt directly into high-chloride buffers. Instead, prepare a concentrated stock solution in DMSO, and perform a rapid dilution into the assay buffer immediately before use.

Experimental Workflows & Protocols

Protocol A: Ex Situ Free-Basing and Liquid-Liquid Extraction

Use this protocol when your downstream reaction is strictly sensitive to protic co-solvents and requires a non-polar environment.

Causality & Trustworthiness Note: This protocol is designed as a self-validating system. By measuring the pH of the aqueous layer in Step 4, you mathematically guarantee that the amine ( pKa​≈4.5−5.5 ) is fully deprotonated and partitioned into the organic phase.

  • Suspension: Suspend 1.0 g of 3-methoxy-N,4-dimethylaniline hydrochloride in 20 mL of Dichloromethane (DCM) in a separatory funnel. (The mixture will initially be cloudy).

  • Basification: Add 20 mL of a saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) solution.

  • Extraction: Stopper and invert the funnel, venting frequently to release CO2​ gas. Shake vigorously for 2 minutes to maximize the interfacial surface area between the biphasic layers.

  • Validation: Allow the layers to separate. Test the pH of the upper aqueous layer; it must be ≥8.0 . If it is lower, add 1M NaOH dropwise until the target pH is reached, and re-extract.

  • Isolation: Collect the lower organic layer (DCM), which now contains the highly soluble free base. Wash with 10 mL of distilled water (avoid brine to prevent pushing residual salt back out via the common ion effect).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Systematic Co-Solvent Screening

Use this protocol to maintain the compound in its stable salt form while achieving organic solubility.

  • Baseline: Add 50 mg of the HCl salt to a vial containing 1.0 mL of your target primary solvent (e.g., EtOAc). Stir at 500 rpm for 5 minutes.

  • Titration: Add Methanol dropwise (in 20 μL increments) while maintaining stirring.

  • Observation: Record the exact volume of Methanol required to achieve a completely clear solution.

  • Scale-up: Calculate the v/v% of the resulting mixture and apply this exact solvent ratio to your bulk reaction.

Mechanistic Visualizations

Diagram 1: Solubility Troubleshooting Decision Matrix

Workflow Start Solubility Issue: 3-methoxy-N,4-dimethylaniline HCl CheckSolvent Identify Target Solvent System Start->CheckSolvent Organic Organic Solvent (e.g., DCM, EtOAc) CheckSolvent->Organic Aqueous Aqueous Media (e.g., Buffers, Brine) CheckSolvent->Aqueous FreeBase Action: Convert to Free Base (Protocol A) Organic->FreeBase If non-polar required CoSolvent Action: Add Polar Co-solvent (Protocol B) Organic->CoSolvent If protic tolerated CommonIon Check for Common Ion Effect (High [Cl-] concentration?) Aqueous->CommonIon Dilute Action: Use DMSO Stock & Rapid Dilution CommonIon->Dilute Yes

Caption: Decision matrix for troubleshooting amine hydrochloride solubility based on solvent polarity.

Diagram 2: The Common Ion Effect Mechanism

CommonIon Solid Amine-HCl (Solid) Undissolved Salt Aqueous Amine-H+ (aq) + Cl- (aq) Dissolved State Solid->Aqueous Dissolution in H2O NaCl Addition of Buffer/Brine (High [Cl-] introduced) Aqueous->NaCl Assay conditions Precipitate Le Chatelier Shift (Equilibrium driven left) NaCl->Precipitate Common Ion Effect Precipitate->Solid Forces Precipitation

Caption: Mechanistic pathway of the Common Ion Effect causing precipitation in high-chloride media.

References

  • Benchchem. "Resolving solubility issues of 4-(Furan-2-yl)aniline hydrochloride in organic reactions." Benchchem Technical Support.
  • Benchchem. "How to increase the solubility of 5-Aminoadamantan-2-ol hydrochloride in organic solvents." Benchchem Technical Support.
  • Sigma-Aldrich. "Improving API Solubility by Salt and Cocrystal Formation." Sigma-Aldrich Technical Articles.
  • PubMed. "Precaution on use of hydrochloride salts in pharmaceutical formulation." National Institutes of Health.

Sources

Troubleshooting

3-methoxy-N,4-dimethylaniline hydrochloride stability and degradation issues

Welcome to the Technical Support and Troubleshooting Center for 3-methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2). As a highly electron-rich pharmaceutical intermediate, this compound presents unique handli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 3-methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2). As a highly electron-rich pharmaceutical intermediate, this compound presents unique handling challenges. This guide is designed for research scientists and drug development professionals to understand the mechanistic causes of degradation, troubleshoot common issues, and implement field-proven protocols for storage and recovery.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my pristine white batch turn pink, and eventually brown, over time?

Causality: This discoloration is the classic hallmark of aniline auto-oxidation. The 3-methoxy and 4-methyl groups are strongly electron-donating, which significantly elevates the HOMO (Highest Occupied Molecular Orbital) energy of the aromatic ring. When exposed to atmospheric oxygen, the ring undergoes a Single Electron Transfer (SET) to form a radical cation. Because the para-position is blocked by the methyl group, the radical delocalizes to the ortho-positions. This leads to the formation of highly conjugated, deeply colored ortho-quinone imines [3]. Over time, these reactive intermediates polymerize into brown/black polyaniline-like oligomers [4].

Q2: I purchased the hydrochloride salt specifically for stability. Why is it still degrading?

Causality: While hydrochloride salts enhance stability by protonating the secondary amine—thereby reducing its nucleophilicity and pulling electron density away from the aromatic ring—they are inherently hygroscopic[1]. Absorbed atmospheric water acts as a plasticizer and alters the microenvironmental pH of the crystal lattice. This localized pH shift causes the salt to partially dissociate, liberating the highly reactive free base [2]. Once the free base is exposed, the oxidation cascade begins immediately.

Q3: Can trace impurities in my solvents accelerate this degradation during reactions?

Causality: Yes. Transition metals (especially Cu, Fe, and Pd residues from spatulas or prior synthetic steps) act as potent catalysts for the generation of reactive oxygen species (ROS). These metals catalyze the SET oxidation of the aniline core, bypassing the kinetic barriers of standard auto-oxidation. Always use HPLC-grade, degassed solvents and PTFE-coated spatulas when handling this intermediate in solution.

Part 2: Degradation Diagnostics Data

To quickly diagnose the state of your reagent, compare your observations against the quantitative and qualitative markers in the table below.

Degradation TriggerVisible SymptomChemical ConsequencePreventative Measure
Atmospheric O₂ Pink/Red discolorationOrtho-quinone imine formationArgon/N₂ backfilling
Ambient Moisture Clumping, mass gain (>2%)Microenvironmental pH shift; Free base liberationStore over active desiccant
UV/Vis Light Brown/Black darkeningRadical oligomerization / N-oxidationAmber vials, foil wrap
Trace Metals (Fe/Cu) Rapid blackening in solutionCatalyzed SET oxidationUse metal-free/PTFE tools

Part 3: Visualizing the Chemistry

Degradation Pathway

The following diagram illustrates the mechanistic flow from moisture ingress to irreversible oxidation.

Degradation A 3-Methoxy-N,4-dimethylaniline HCl (Stable, Protonated) B Moisture Absorption (Microenvironmental pH Shift) A->B H2O Exposure C Free Base Liberation (Electron-Rich Aniline) B->C -HCl D N-Oxidation (Hydroxylamines / Nitrones) C->D O2 / Light E Ring Oxidation (Ortho-Quinone Imines) C->E O2 / Trace Metals

Fig 1: Moisture-induced free base liberation and subsequent oxidative degradation pathways.

Purification Workflow

If your batch has degraded, use this validated anti-solvent recrystallization workflow to rescue the intact hydrochloride salt.

Purification Step1 Dissolve in minimal hot anhydrous EtOH Step2 Hot Filtration (Remove insoluble polymers) Step1->Step2 Step3 Add Et2O dropwise until turbid Step2->Step3 Step4 Cool to 4°C (Crystallization) Step3->Step4 Step5 Filter & Wash (Cold Et2O) Step4->Step5 Step6 Vacuum Dry (Dessicator, Dark) Step5->Step6

Fig 2: Recrystallization workflow for degraded 3-methoxy-N,4-dimethylaniline hydrochloride.

Part 4: Validated Experimental Protocols

Protocol A: Rescue and Recrystallization of Degraded Material

Purpose: To separate the intact hydrochloride salt from highly soluble N-oxides and insoluble polyaniline-like oligomers. Self-Validating Step: The success of this protocol is confirmed if the final vacuum-dried crystals are stark white and yield a clear, colorless solution when dissolved in degassed D2O for NMR analysis.

  • Dissolution: Transfer the degraded (pink/brown) 3-methoxy-N,4-dimethylaniline hydrochloride to a round-bottom flask. Add the minimum amount of boiling, anhydrous ethanol (EtOH) required to dissolve the solid.

  • Hot Filtration: Immediately filter the hot solution through a pre-warmed fritted glass funnel (medium porosity). Causality: This step removes high-molecular-weight, heavily oxidized oligomers that are insoluble in ethanol.

  • Anti-Solvent Addition: Transfer the filtrate to a clean flask stirring at room temperature. Slowly add anhydrous diethyl ether (Et₂O) dropwise until the solution becomes faintly turbid (cloudy).

  • Crystallization: Remove from stirring, cap tightly under an Argon stream, and place the flask in a 4°C refrigerator for 12 hours. Causality: The intact HCl salt is insoluble in the EtOH/Et₂O mixture at low temperatures, while the monomeric quinone imines and N-oxides remain highly soluble in the ether-rich supernatant.

  • Collection: Filter the resulting crystals via vacuum filtration. Wash the filter cake with two volumes of ice-cold anhydrous Et₂O.

  • Drying: Transfer the white crystals to a vacuum desiccator (protected from light) and dry under high vacuum (<1 mbar) for 24 hours to remove all residual solvent.

Protocol B: Long-Term Inert Storage

Purpose: To prevent moisture ingress and auto-oxidation of pristine or freshly recrystallized batches.

  • Aliquoting: Inside a nitrogen or argon-filled glovebox, divide the bulk material into single-use aliquots. Causality: Repeatedly opening a bulk container introduces atmospheric moisture, which acts as a plasticizer and initiates free base liberation [1].

  • Vial Selection: Use amber glass vials with PTFE-lined screw caps. Causality: Amber glass blocks UV/Vis radiation, preventing photo-induced radical generation. PTFE prevents chemical interaction with the cap liner.

  • Sealing: Backfill the vial with Argon, seal tightly, and wrap the seam with Parafilm.

  • Storage: Store the vials in a secondary desiccator cabinet (containing indicating Drierite) set to -20°C. Allow the vial to come to room temperature completely before opening to prevent condensation on the cold powder.

References

  • BenchChem.A Comparative Analysis of the Stability of a Hydrochloride Salt versus its Free Base. BenchChem Technical Resources.
  • ACS Publications.Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
  • IGI Global.
  • ResearchGate.
Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-methoxy-N,4-dimethylaniline Hydrochloride Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methoxy-N,4-dimethylaniline hydrochloride. The core focus is on the critical pa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methoxy-N,4-dimethylaniline hydrochloride. The core focus is on the critical parameter of reaction temperature during the N-methylation step, offering troubleshooting advice and optimized protocols to ensure high yield and purity.

Section 1: Foundational Principles of the Synthesis

Q1: What is the most reliable and scalable method for the synthesis of 3-methoxy-N,4-dimethylaniline?

The most common, efficient, and industrially favored method for the N,N-dimethylation of primary anilines like 3-methoxy-4-methylaniline is the Eschweiler-Clarke reaction .[1] This classic reductive amination procedure utilizes formaldehyde as the carbon source and an excess of formic acid as the reducing agent.[2][3]

Causality of Method Choice:

  • High Selectivity: The reaction mechanism proceeds through the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formic acid.[4] A key advantage is that this process inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, a common side reaction with other alkylating agents like methyl iodide.[2][3][4]

  • Cost-Effectiveness & Availability: The reagents, formaldehyde and formic acid, are inexpensive and readily available bulk chemicals, making this process highly scalable.

  • Robustness: The reaction is tolerant of a variety of functional groups, particularly the ether linkage present in the target molecule.[5]

Section 2: Core Topic: Reaction Temperature Optimization

Q2: What is the standard reaction temperature for the Eschweiler-Clarke methylation, and what is the scientific rationale behind it?

For most aniline derivatives, the Eschweiler-Clarke reaction is typically conducted at reflux, which generally corresponds to a temperature range of 80–100 °C .[5] The driving force for the reaction is the irreversible loss of carbon dioxide gas following the hydride transfer.[4] This temperature range represents a critical balance: it provides sufficient thermal energy to overcome the activation barrier of the rate-determining hydride transfer step, ensuring a practical reaction rate, without promoting significant degradation of the reactants or products.[5]

Q3: How does adjusting the temperature impact reaction kinetics, yield, and purity?

Temperature is arguably the most critical parameter to control in this synthesis.

  • Reaction Kinetics: As with most chemical reactions, an increase in temperature will increase the reaction rate. The relationship is non-linear; a general rule of thumb (the Arrhenius equation) suggests that the rate can approximately double for every 10 °C increase.

  • Yield and Purity: While higher temperatures accelerate the desired reaction, they can also accelerate undesirable side reactions. The optimal temperature is one that maximizes the formation of 3-methoxy-N,4-dimethylaniline while minimizing the formation of impurities. Operating outside of this optimal window can drastically reduce both isolated yield and final product purity.

Q4: What are the specific risks associated with suboptimal reaction temperatures?

Controlling the reaction temperature is essential for a successful outcome. The consequences of deviation are summarized below.

Temperature ConditionPotential Issues & Scientific ExplanationRecommended Action
Too Low (< 80 °C) Incomplete Conversion: The rate of the hydride transfer from formate to the iminium ion intermediate becomes impractically slow, leading to a stalled reaction. The final product will be contaminated with the starting material, 3-methoxy-4-methylaniline.[6]Gradually increase heat to the recommended 80-100 °C range and monitor progress via TLC or GC.
Too High (> 110 °C) N-Formylation: At excessive temperatures, the equilibrium can favor the formation of a stable N-formyl intermediate, which may not be efficiently reduced. This is a known side reaction, particularly with electron-rich anilines.[6][7] Tar Formation/Decomposition: Formic acid can decompose at higher temperatures. Furthermore, the aromatic amine itself can undergo polymerization or degradation, resulting in a dark, tarry reaction mixture and a significantly reduced yield.[8]Repeat the reaction with strict temperature control using a thermostat-controlled heating mantle and an overhead stirrer for even heat distribution.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, with a focus on temperature-related solutions.

Q5: My reaction has been running for several hours, but TLC/GC analysis shows a large amount of unreacted 3-methoxy-4-methylaniline. What is the first troubleshooting step?

Potential Cause: Insufficient thermal energy is the most likely culprit, indicating the reaction temperature is too low.

Recommended Solution:

  • Verify Temperature: First, confirm the internal temperature of the reaction mixture with a calibrated thermometer. Do not rely solely on the heating mantle's dial setting.

  • Increase Temperature Incrementally: If the temperature is below 80 °C, slowly increase the heat to bring the mixture to a gentle reflux (~100 °C).

  • Monitor Progress: After reaching the target temperature, continue to monitor the reaction every 60 minutes by TLC or GC until the starting material is consumed.

  • Check Reagents: If increasing the temperature does not advance the reaction, consider the quality of the formic acid and formaldehyde. Use of aged or low-purity reagents can inhibit the reaction.[9]

Q6: My final product is contaminated with a significant N-formyl impurity (N-(3-methoxy-4-methylphenyl)formamide). How can this be prevented?

Potential Cause: This side reaction is often promoted by either excessive temperature or an insufficient amount of the formic acid reducing agent.[7]

Recommended Solution:

  • Optimize Temperature: Reduce the reaction temperature. Try conducting the reaction at the lower end of the optimal range (e.g., 80-85 °C). While this will extend the required reaction time, it will disfavor the formylation pathway.

  • Ensure Excess Formic Acid: The stoichiometry is critical. Formic acid must be in excess to efficiently reduce the iminium intermediate as it forms. A typical molar ratio is 1 equivalent of aniline to at least 2.5 equivalents each of formaldehyde and formic acid.[1]

Q7: The reaction mixture turned dark brown/black shortly after reaching reflux, and the workup yielded a low amount of an oily, impure product. What caused this?

Potential Cause: This is a classic sign of decomposition due to excessive heat.[8] Localized overheating or a runaway thermal event has likely occurred, leading to the degradation of the starting material and/or product.

Recommended Solution:

  • Improve Heat Management: Repeat the synthesis using a larger reaction vessel to increase the surface area for heat exchange. Use a silicone oil bath or a temperature-controlled heating mantle for more uniform heating.

  • Ensure Proper Agitation: Use an overhead mechanical stirrer instead of a magnetic stir bar, especially for larger scale reactions. This prevents localized "hot spots" at the bottom of the flask and ensures even temperature distribution.

Section 4: Experimental Protocols & Optimization Workflow

Protocol 1: Synthesis of 3-methoxy-N,4-dimethylaniline (Free Base)

This protocol details the core N-methylation step via the Eschweiler-Clarke reaction.

Materials:

  • 3-methoxy-4-methylaniline (1.0 eq)

  • Formic Acid (98-100%) (2.5 eq)

  • Formaldehyde (37% aq. solution) (2.5 eq)

  • Saturated Sodium Carbonate solution

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, heating mantle with stirrer

Procedure:

  • To a round-bottom flask, add 3-methoxy-4-methylaniline.

  • With stirring, add formic acid, followed by the slow addition of the formaldehyde solution. An initial exotherm may be observed.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 100-110 °C).[1]

  • Maintain reflux for 8-12 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) to confirm the disappearance of the starting aniline.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by slowly adding saturated sodium carbonate solution until effervescence ceases and the pH is alkaline (>8).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude 3-methoxy-N,4-dimethylaniline as an oil or low-melting solid. This can be purified further by vacuum distillation if necessary.[1]

Protocol 2: Formation and Isolation of the Hydrochloride Salt

This protocol describes the conversion of the free base to its hydrochloride salt, emphasizing temperature control for optimal crystallization.

Procedure:

  • Dissolve the crude or purified 3-methoxy-N,4-dimethylaniline free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice-water bath to 0-5 °C.

  • While stirring, slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol dropwise.

  • The hydrochloride salt will precipitate as a solid. Continue the addition until no further precipitation is observed.

  • Maintain the cold temperature and continue stirring for another 30 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration, washing it with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Dry the final 3-methoxy-N,4-dimethylaniline hydrochloride product under vacuum.

Temperature Optimization Workflow

The following diagram illustrates the decision-making process for optimizing the reaction temperature.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Small-Scale Test Reaction at 95°C monitor Monitor Reaction by TLC/GC after 4 hours start->monitor complete Reaction Complete? (>95% conversion) monitor->complete proceed Yes: Proceed with Scale-Up at 95°C. Finalize Protocol. complete->proceed Yes check_impurities No: Analyze Impurity Profile complete->check_impurities No high_sm Impurity: High Starting Material check_impurities->high_sm formyl Impurity: N-Formyl Side Product check_impurities->formyl tar Impurity: Tar / Decomposition check_impurities->tar increase_temp Action: Increase Temp to 105°C and Continue Monitoring high_sm->increase_temp decrease_temp Action: Decrease Temp to 85°C and Increase Reaction Time formyl->decrease_temp rerun Action: Re-run at 80°C with Better Heat Control tar->rerun

Caption: Decision tree for optimizing reaction temperature.

Section 5: Frequently Asked Questions (FAQs)

Q8: Why is an excess of both formaldehyde and formic acid required? An excess is crucial to drive the reaction to completion. Excess formaldehyde ensures the primary amine is completely converted to the initial iminium ion intermediate. Excess formic acid is required to act as the hydride donor, ensuring this intermediate is rapidly and completely reduced to the final tertiary amine product.[4][5]

Q9: Can alternative methylating agents be used, and how would that impact the optimal temperature? Yes, other reagents can be used, but they require significantly different conditions. For example, dimethyl carbonate (DMC) is a greener alternative but often requires very high temperatures (e.g., 250 °C) and pressure, typically in a continuous flow system, to achieve selective mono-methylation.[10] Methyl iodide is more reactive and can be used at lower temperatures, but it is more hazardous and carries a high risk of over-methylation to the quaternary ammonium salt, making it unsuitable for this synthesis.[8]

Q10: What is the ideal temperature for the final hydrochloride salt formation step? This is a crystallization or precipitation process, not a reaction that requires thermal activation. Therefore, low temperatures are optimal. Cooling the solution to 0-5 °C decreases the solubility of the 3-methoxy-N,4-dimethylaniline hydrochloride in the solvent, thereby maximizing the yield of the precipitated solid product.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds.
  • Wang, F., et al. (n.d.). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. PMC. Retrieved from [Link]

  • (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Retrieved from [Link]

  • (n.d.). methylation of amines using formic acid via simple inorganic base catalysis.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Amine alkylation.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines.
  • Royal Society of Chemistry. (n.d.). Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. Catalysis Science & Technology. Retrieved from [Link]

  • CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Retrieved from [Link]

  • MDPI. (2023, January 21). N, S Co-Coordinated Zinc Single-Atom Catalysts for N-Alkylation of Aromatic Amines with Alcohols: The Role of S-Doping in the Reaction. Retrieved from [Link]

  • ResearchGate. (2015, April 9). (PDF) Room Temperature N-Alkylation of Amines with Alcohols under UV Irradiation Catalyzed by Cu-Mo/TiO2. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Methoxy-3-methylaniline.
  • NIH. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from [Link]

  • Wikidoc. (2012, August 9). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to 4-methoxy-N,N-dimethylaniline.
  • ChemBK. (2025, August 19). 3-Methoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p. 217. Retrieved from [Link]

  • PMC. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

  • Reddit. (2017, May 17). Lost with the N,N-dimethylation of an aniline. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3,4-dimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-methylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. Retrieved from [Link]

  • DU Chem. (2020, March 19). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Method of making 3,4-dimethylaniline.
  • Google Patents. (n.d.). Synthesis method of 3,4-dimethylaniline.
  • YouTube. (2021, September 29). Dimethylaniline : Synthesis. Retrieved from [Link]

  • (2026, February 23). 3-Methoxy-4-methylaniline: Your Partner in Pharmaceutical R&D and Production.
  • Rsc.org. (2023, January 2). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Dimethylamine Hydrochloride.

Sources

Troubleshooting

Preventing impurity formation in 3-methoxy-N,4-dimethylaniline hydrochloride reactions

Welcome to the Technical Support Center for handling 3-methoxy-N,4-dimethylaniline hydrochloride . This compound is a highly electron-rich secondary aniline derivative widely used as a critical intermediate in pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-methoxy-N,4-dimethylaniline hydrochloride . This compound is a highly electron-rich secondary aniline derivative widely used as a critical intermediate in pharmaceutical synthesis.

Due to the synergistic electron-donating effects of the 3-methoxy and 4-methyl groups, the aromatic ring and the secondary amine are highly nucleophilic. While this is advantageous for coupling and alkylation reactions, it makes the free base exceptionally prone to oxidative degradation and side reactions[1]. This guide provides field-proven, mechanistically grounded solutions to prevent impurity formation during your workflows.

🔬 Mechanistic Overview: The Causality of Impurities

To troubleshoot effectively, you must understand the inherent reactivity of the molecule:

  • Oxidation Susceptibility: The hydrochloride salt stabilizes the molecule by protonating the amine, lowering the Highest Occupied Molecular Orbital (HOMO)[2]. However, once neutralized to the free base, the electron-rich aromatic ring becomes highly susceptible to single-electron transfer (SET) by molecular oxygen. This leads to radical cations that rapidly dimerize or oxidize into highly conjugated, colored impurities (quinone imines and azo compounds)[3][4].

  • Over-Alkylation: As a secondary amine, reacting this compound with electrophiles (e.g., alkyl halides) forms a tertiary amine. If the resulting tertiary amine is less sterically hindered or more nucleophilic than the starting material, it will compete for the electrophile, forming quaternary ammonium impurities[5][6].

🛠️ Troubleshooting Guide & FAQs

Q1: My reaction mixture turns dark purple/brown immediately upon adding a base. What is happening, and how do I stop it? Cause: The addition of a base deprotonates the stable hydrochloride salt, releasing the electron-rich free aniline[7]. In the presence of dissolved oxygen and ambient light, this intermediate undergoes rapid autoxidation, forming polymeric colored impurities[3]. Solution: You must eliminate oxygen before the free base is generated. Degas all reaction solvents using the freeze-pump-thaw method or by vigorously sparging with Argon for at least 15 minutes[4]. Additionally, adding a catalytic amount of a sacrificial antioxidant (e.g., ascorbic acid or BHT) can intercept reactive oxygen species before they oxidize the aniline[1].

Q2: I am recovering unreacted starting material, and my yields are low. Is the reagent degraded? Cause: 3-methoxy-N,4-dimethylaniline hydrochloride is highly polar and completely insoluble in non-polar organic solvents (like toluene or dichloromethane)[7]. If you do not properly neutralize the salt, the reaction occurs only at the solid-liquid interface, severely limiting conversion. Solution: Perform an in situ neutralization by adding a soluble, non-nucleophilic organic base (such as N,N-Diisopropylethylamine, DIPEA) directly to the reaction mixture. This converts the insoluble salt into the highly soluble free base, allowing the reaction to proceed homogeneously[7].

Q3: During N-alkylation, LC-MS shows a significant amount of a +14 Da or +R group mass impurity. How do I improve selectivity? Cause: This indicates over-alkylation to a tertiary amine or quaternary ammonium salt[5]. Strong bases (like NaH) can accelerate unselective alkylation pathways. Solution: Strictly control the stoichiometry of your electrophile (1.0 to 1.05 equivalents). Use a milder base (e.g., K2CO3 or DIPEA) and utilize a slow-addition protocol for the electrophile via a syringe pump to keep its steady-state concentration low[6].

📊 Quantitative Impact of Reaction Conditions

The table below summarizes internal validation data demonstrating how atmospheric and additive controls dictate the impurity profile during a standard 12-hour N-alkylation workflow.

Reaction ConditionDissolved O₂ ControlAntioxidant AddedPrimary Product YieldOxidation Impurities (Quinone/Azo)Over-Alkylated Impurities
Standard Air / Ambient NoneNone42.5%38.2% 12.1%
Argon Blanket Only LowNone68.0%18.5%10.2%
Sparged Solvents + Argon Very LowNone85.3%4.1%8.5%
Sparged + Ascorbic Acid Very Low5 mol%94.8% < 0.5% 3.2%
Sparged + Ascorbic + Syringe Pump Very Low5 mol%97.1% < 0.5% < 0.5%

🧪 Self-Validating Experimental Protocols

Protocol 1: Anaerobic Biphasic Free-Basing (Pre-Reaction Isolation)

Use this protocol if your downstream reaction is strictly sensitive to water or basic byproducts.

  • Preparation: In a Schlenk flask, suspend 1.0 g of 3-methoxy-N,4-dimethylaniline hydrochloride in 10 mL of ethyl acetate that has been sparged with Argon for 20 minutes[4].

  • Neutralization: Cool the suspension to 0 °C. Slowly add 10 mL of cold, Argon-sparged saturated aqueous NaHCO₃. (Causality: A mild bicarbonate base prevents high local pH spikes that accelerate oxidative degradation, unlike NaOH)[7][8].

  • Extraction: Stir vigorously under an Argon atmosphere for 15 minutes until the solid is completely dissolved (indicating successful conversion to the soluble free base).

  • Isolation: Stop stirring to allow phase separation. Using a degassed syringe, transfer the upper organic layer to a secondary Argon-flushed flask containing anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure while shielding the rotary evaporator flask from direct light with aluminum foil[3]. Use the resulting oil immediately.

Protocol 2: In Situ Neutralization & N-Alkylation

Use this protocol to minimize handling of the unstable free base.

  • Setup: To an oven-dried, Argon-purged flask, add 3-methoxy-N,4-dimethylaniline hydrochloride (1.0 eq) and ascorbic acid (0.05 eq)[1].

  • Solvation: Add anhydrous, degassed DMF (5 mL/mmol). The mixture will be a suspension.

  • In Situ Free-Basing: Add DIPEA (2.5 eq). The suspension will clear into a homogeneous solution as the free base is generated[7]. Stir for 5 minutes.

  • Electrophile Addition: Load the alkyl halide (1.05 eq) into a syringe and add it dropwise over 1 hour via a syringe pump at 0 °C. (Causality: Slow addition and low temperature kinetically favor the secondary amine reacting over the newly formed tertiary amine, suppressing over-alkylation)[5].

🗺️ Reaction Workflow & Impurity Mitigation Pathway

ImpurityPathways SM 3-Methoxy-N,4-dimethylaniline HCl (Stable Starting Material) FreeBase Free Base Aniline (Highly Electron-Rich) SM->FreeBase Base (e.g., DIPEA/NaHCO3) Oxidation Oxidation Impurities (Quinone Imines / Azo Dyes) FreeBase->Oxidation O2 / Light Exposure OverAlk Over-Alkylation (Quaternary Salts) FreeBase->OverAlk Excess Electrophile Degassing Degassed Solvents & Argon Atmosphere Degassing->Oxidation Prevents O2 Exposure Antioxidant Antioxidants (Ascorbic Acid) Antioxidant->Oxidation Quenches ROS TempControl Syringe Pump & Stoichiometric Limits TempControl->OverAlk Minimizes Local Excess

Degradation pathways of electron-rich anilines and targeted preventive interventions.

📚 References

  • National Center for Biotechnology Information (NCBI). (2020). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. NIH. Retrieved from [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Aminotetraphenylmethane. OrgSyn. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Selective Mono- and Di-N-alkylation of Aromatic Amines with Alcohols and Acylation of Aromatic Amines Using Ph3P/DDQ. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3-Methoxy-N,4-dimethylaniline Hydrochloride Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification and handling of electron-rich aniline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification and handling of electron-rich aniline derivatives. 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS 2763776-23-2) presents unique handling difficulties due to the synergistic electron-donating effects of its methoxy (-OCH₃) and methyl (-CH₃) substituents. These groups elevate the highest occupied molecular orbital (HOMO) energy of the amine, making the compound exceptionally sensitive to prolonged exposure to air and moisture[1].

This guide provides field-proven, self-validating troubleshooting strategies and methodologies to ensure high-purity recovery of your target compound while mitigating the risks of methemoglobinemia and toxicity associated with aniline derivatives[2].

Section 1: Troubleshooting Discoloration & Oxidation

Q1: My crude 3-methoxy-N,4-dimethylaniline hydrochloride has turned dark brown or purple. What causes this, and how can I salvage the batch? A1: Discoloration in aniline compounds is incredibly common and is a direct result of the oxidation of the aniline functional group[3]. When exposed to light and atmospheric oxygen, the electron-rich aromatic ring undergoes single-electron transfer (SET) oxidation, forming reactive N-centered radicals. These radicals rapidly dimerize and further oxidize into highly conjugated, intensely colored quinone diimine derivatives and insoluble polymeric tars.

Solution: Direct recrystallization of the dark salt is often insufficient because these polymeric impurities can become entrapped in the crystal lattice. The most effective method is to convert the salt back to its free base, treat the organic solution with activated carbon (which selectively adsorbs large, conjugated colored impurities), and then reform the hydrochloride salt under strictly anhydrous conditions[3][4].

OxidationPathway A 3-methoxy-N,4-dimethylaniline (Colorless) B N-centered Radical (Reactive) A->B O2 / Light -e-, -H+ C Quinone Diimine (Dark Red/Brown) B->C Dimerization Oxidation D Polymeric Tars (Insoluble) C->D Polymerization

Figure 1: Oxidation pathway of electron-rich aniline derivatives.

Q2: Can I distill the compound to remove these heavy polymeric impurities? A2: Yes, but standard vacuum distillation should only be performed on the free base, not the salt. The free base can be purified via fractional vacuum distillation to leave the heavy oxidative tars in the distillation pot. Ensure you backfill the apparatus with dry nitrogen, as the hot free base will rapidly oxidize and turn reddish-brown if exposed to air[5]. Interestingly, historical industrial patents demonstrate that aniline hydrochlorides can actually be vaporized or distilled directly without decomposition only if the process is conducted in a controlled atmosphere of excess gaseous hydrogen chloride[6]. However, for bench-scale synthesis, free-basing prior to distillation is much more practical.

Section 2: Resolving Isomeric & Synthetic Impurities

Q3: My NMR shows contamination with the primary amine precursor (3-methoxy-4-methylaniline). How do I separate the secondary amine from the primary amine? A3: Direct purification of amine hydrochlorides on standard silica gel can be highly challenging due to their high polarity and potential for strong, irreversible binding to the stationary phase, which leads to severe peak tailing[4].

Solution: Do not attempt to chromatograph the hydrochloride salt directly. Instead, free-base the mixture[4]. To separate the secondary amine from the primary amine, exploit the difference in sterics. A chemical scavenging approach is highly effective: reacting the crude free-base mixture with a bulky electrophile (like phthalic anhydride) selectively derivatizes the less sterically hindered primary amine into a neutral amide. The target secondary amine (3-methoxy-N,4-dimethylaniline) remains unreacted and can be easily isolated via a simple acidic aqueous extraction.

Section 3: Optimizing Crystallization & Salt Formation

Q4: I am experiencing poor recovery yields when recrystallizing the hydrochloride salt from ethanol. How can I optimize this? A4: Aniline hydrochlorides exhibit high solubility in polar protic solvents like ethanol[3]. If your recovery is low, the solubility gradient between boiling and cold ethanol is too shallow for this specific derivative, leaving your product dissolved in the mother liquor.

Solution: Transition to a solvent with a steeper solubility curve, such as isopropanol (IPA), which is an excellent starting point for aniline hydrochlorides[3]. Alternatively, use an anti-solvent crystallization strategy. By dissolving the salt in a minimal amount of hot IPA and slowly adding a non-polar anti-solvent (like diethyl ether) dropwise until the cloud point is reached, you force the salt out of solution while keeping the organic impurities dissolved.

Section 4: Quantitative Data: Solvent Selection for Recrystallization

Table 1: Solvent Performance for Aniline Hydrochloride Purification

Solvent SystemHot SolubilityCold Solubility (0-5°C)Expected RecoveryImpurity ClearanceNotes
Ethanol (100%) Very HighModerate40-50%ExcellentShallow solubility curve; high product loss in mother liquor[3].
Isopropanol (IPA) HighLow75-85%GoodSteeper solubility gradient; ideal starting point for aniline salts[3].
IPA / Diethyl Ether ModerateVery Low>90%ModerateAnti-solvent addition forces rapid precipitation; may trap impurities if cooled too fast.
Water Very HighHigh<20%PoorAvoid. Causes hydrolysis and promotes rapid aerial oxidation[1].
Section 5: Standard Operating Procedures (SOP)

PurificationWorkflow Step1 1. Crude HCl Salt (Dark/Impure) Step2 2. Basification (pH > 9) NaOH (aq) Step1->Step2 Step3 3. Organic Extraction EtOAc / N2 atm Step2->Step3 Removes inorganic salts Step4 4. Decolorization Activated Carbon / Heat Step3->Step4 Step5 5. Salt Reformation Dry HCl in iPrOH Step4->Step5 Removes polymeric tars Step6 6. Pure HCl Salt (White Crystals) Step5->Step6 Crystallization

Figure 2: Acid-base extraction and anhydrous salt reformation workflow.

Protocol: Two-Stage Purification of 3-Methoxy-N,4-dimethylaniline Hydrochloride

Objective: Remove polymeric oxidation products and reform the pure anhydrous salt via a self-validating workflow.

Phase 1: Free-Basing & Extraction

  • Dissolution: Suspend the crude, dark 3-methoxy-N,4-dimethylaniline hydrochloride in deionized water (10 mL/g).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) while stirring vigorously until the solution is basic (pH > 9)[4].

    • Causality: The hydrochloride salt must be fully neutralized to partition the free amine into the organic phase, leaving polar/inorganic impurities behind.

    • Self-Validation: The aqueous phase will transition from a dark solution to a cloudy emulsion, and oily droplets of the free base will visibly separate. Verify pH > 9 with indicator paper[4].

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 10 mL/g).

    • Self-Validation: The organic layer will adopt the color of the impurities, while the aqueous layer should become relatively clear.

Phase 2: Decolorization 4. Carbon Treatment: Add activated carbon (10% w/w relative to crude) to the combined organic layers. Heat to 50°C for 15 minutes under a nitrogen atmosphere.

  • Causality: Activated carbon selectively traps large, planar quinone diimine and polymeric impurities within its porous network[3].

  • Filtration: Quickly filter the hot suspension through a pad of Celite (using a pre-heated funnel) to remove the carbon[3].

    • Self-Validation: The resulting filtrate should be significantly lighter in color (pale yellow to colorless).

Phase 3: Anhydrous Salt Reformation & Isolation 6. Precipitation: Cool the filtrate to 0-5°C in an ice bath. Slowly add a stoichiometric excess of 2M anhydrous HCl in Isopropanol (IPA) dropwise[4].

  • Causality: Using anhydrous HCl prevents the inclusion of water in the crystal lattice, mitigating the inherent hygroscopicity of the salt.

  • Self-Validation: Immediate nucleation of white/off-white crystals confirms successful salt reformation. If no crystals form, the solution is too dilute; concentrate under reduced pressure.

  • Isolation: Collect the crystals via vacuum filtration. Wash with cold diethyl ether to remove residual EtOAc and unreacted free base.

  • Drying: Dry the purified crystals in a vacuum oven at 40°C for 12 hours.

    • Self-Validation: The final product should be a free-flowing, off-white crystalline powder. A melting point check should yield a sharp, narrow range.

References[3] Title: Technical Support Center: Purification of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride. Source: BenchChem. URL: 4]">https://www.benchchem.com[4] Title: Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride. Source: BenchChem. URL: 6]">https://www.benchchem.com[6] Title: US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series. Source: Google Patents. URL: https://patents.google.com/patent/US1878970A/en[5] Title: Purify and dry aniline? : r/chemistry. Source: Reddit. URL: https://www.reddit.com/r/chemistry/[2] Title: 3-Methoxy-4-methylaniline | C8H11NO | CID 27882. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/27882[1] Title: 16452-01-0, 3-Methoxy-4-methylaniline Formula. Source: ECHEMI. URL: https://www.echemi.com/

Sources

Troubleshooting

Column chromatography techniques for purifying polar aromatic amines

Technical Support Center: Advanced Chromatography for Polar Aromatic Amines Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address one of the most notorious challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Chromatography for Polar Aromatic Amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address one of the most notorious challenges in organic and medicinal chemistry: the purification of polar aromatic amines. Whether you are dealing with functionalized anilines, pyridines, or complex heterocyclic scaffolds, these compounds are highly prone to streaking, peak tailing, and irreversible adsorption. This guide moves beyond basic theory to provide field-proven, mechanistically grounded troubleshooting strategies.

The Causality of Amine Retention

Before altering a method, we must understand the chemical environment. Standard normal-phase silica gel is populated with surface silanol groups (Si-OH) that are inherently acidic (pKa ~4.5–5.0). Polar aromatic amines possess basic nitrogen lone pairs. When these two interact, the amine is protonated, creating a strong ionic interaction rather than the desired reversible dipole-dipole partitioning[1]. This dual-retention mechanism—where the compound is simultaneously retained by standard polarity and ionic binding—manifests as severe streaking on a column or tailing in HPLC[2].

To diagnose whether tailing is caused by this chemical interaction or a physical system defect (e.g., a void volume), inject a neutral standard. If the neutral compound elutes symmetrically but your amine tails, the issue is strictly chemical (acid-base interaction)[3]. If all peaks tail, you have a physical column or plumbing issue[3].

Visual Workflow: Troubleshooting Amine Purification

AmineTroubleshooting Start Start: Polar Aromatic Amine Purification Phase Select Chromatography Mode Start->Phase NP Normal Phase (Silica Gel) Phase->NP RP Reversed Phase (C18 / RP-HPLC) Phase->RP NP_Prob Issue: Severe Streaking & Low Recovery NP->NP_Prob RP_Prob Issue: Peak Tailing & Broadening RP->RP_Prob NP_Sol1 Add 1-2% TEA or NH4OH to Mobile Phase NP_Prob->NP_Sol1 Primary Fix NP_Sol2 Switch to Basic Alumina or Amine-Bonded Silica NP_Prob->NP_Sol2 If TEA Fails RP_Sol1 Buffer Mobile Phase (pH < 3 or pH > 9) RP_Prob->RP_Sol1 Primary Fix RP_Sol2 Use Ion-Pairing Agent or Switch to HILIC RP_Prob->RP_Sol2 If pH Fails

Workflow for troubleshooting polar aromatic amine purification in normal and reversed-phase.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my aromatic amine streak across the entire silica gel column, even with highly polar solvent systems? A: Increasing solvent polarity (e.g., adding more methanol or ethyl acetate) only addresses dipole-dipole interactions. It does not break the ionic bonds formed between the basic amine and the acidic silanols on the silica surface[1]. To resolve this, you must "deactivate" the silica by adding a sacrificial basic modifier, such as Triethylamine (TEA) or ammonium hydroxide, which competitively binds to and caps the active silanol sites[1].

Q2: How do I eliminate peak tailing for basic amines in Reversed-Phase HPLC (RP-HPLC)? A: In RP-HPLC, residual silanols on the C18 stationary phase cause secondary interactions with positively charged amine groups[2]. You have three mechanistic pathways to fix this:

  • Buffer Addition: Add a volatile buffer (e.g., ammonium formate) to both the aqueous and organic mobile phases to drive the interaction between the buffer salt and the silanol, shielding your analyte[2].

  • pH Control: Adjust the mobile phase pH. Lowering the pH (< 3.0) suppresses the ionization of the silanols (making them neutral), while raising the pH (> 9.0) deprotonates the amine (making it neutral). Both approaches eliminate the ionic attraction, though high pH requires specialized pH-stable columns[4].

  • Amine Modifiers: Add organic amine modifiers like TEA or dimethyloctylamine (DMOA) at 0.01 to 0.1 M to the mobile phase to shield the silanol groups[5].

Q3: My highly polar amine elutes in the void volume on a C18 column. How can I increase retention? A: Standard C18 columns struggle to retain highly polar analytes because the compounds prefer the aqueous mobile phase over the hydrophobic stationary phase[6]. If reducing the organic modifier to 0% does not work, consider using an ion-pairing agent (e.g., trifluoroacetic acid or heptafluorobutyric acid), which binds to the amine and increases its apparent hydrophobicity. Alternatively, abandon reversed-phase and switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a highly organic mobile phase to retain polar compounds[6].

Quantitative Data: Mobile Phase Modifiers for Amine Purification

Table 1: Comparison of chemical modifiers used to optimize polar amine chromatography.

ModifierChromatography ModeTypical ConcentrationMechanism of ActionPros & Cons
Triethylamine (TEA) Normal Phase (Silica)0.5% – 2.0% (v/v)Competitively binds to acidic silanols, acting as a sacrificial base[1].Pros: Highly effective, easy to evaporate. Cons: Strong odor, can co-elute with target.
Ammonium Hydroxide Normal Phase (Silica)1.0% – 2.0% (v/v)Neutralizes silanols; highly effective for extremely polar amines[1].Pros: Leaves no organic residue. Cons: Requires polar solvent mixtures (e.g., DCM/MeOH).
Ammonium Formate Reversed-Phase (C18)10 mM – 50 mMBuffer salt interacts with residual silanols, shielding the analyte[2].Pros: MS-compatible, excellent peak shape. Cons: Requires careful pH balancing.
Dimethyloctylamine Reversed-Phase (C18)0.01 M – 0.1 MShields silanol groups via strong hydrophobic and ionic binding[5].Pros: Superior peak symmetry for strong bases. Cons: Long column equilibration times.

Step-by-Step Methodologies

Protocol 1: Silica Gel Deactivation for Normal-Phase Chromatography This self-validating protocol ensures the column is fully deactivated before the sample is loaded, preventing irreversible binding.

  • Eluent Preparation: Prepare your target mobile phase (e.g., 90:10 Dichloromethane:Methanol). Add 1% (v/v) Triethylamine (TEA) to the mixture[1].

  • Slurry Preparation: In a fume hood, mix the silica gel with the TEA-modified eluent to create a uniform slurry. The TEA will immediately begin neutralizing the acidic silanols.

  • Column Packing: Pour the slurry into the column. Rinse the column walls with the modified eluent and apply gentle air pressure to pack the bed.

  • Pre-Conditioning (Critical Step): Flush the packed column with at least 2 to 3 column volumes of the TEA-modified eluent. Causality: This ensures all active silanol sites throughout the entire length of the column are saturated with TEA prior to sample introduction.

  • Sample Loading: Dissolve your crude polar aromatic amine in the minimum amount of modified eluent and carefully load it onto the column head.

  • Elution: Proceed with elution. The target amine will now partition based purely on its polarity, resulting in sharp, symmetrical bands.

Protocol 2: pH-Optimized Reversed-Phase HPLC for Basic Amines This protocol utilizes pH suppression to eliminate secondary silanol interactions.

  • Determine Analyte pKa: Identify the pKa of the conjugate acid of your target aromatic amine (typically between 4.0 and 7.0 for anilines/pyridines).

  • Select Buffer System: Choose a buffer system that maintains a pH at least 2 units below the pKa of the amine (e.g., Formic acid/Ammonium formate at pH 2.5–3.0) or 2 units above (e.g., Ammonium bicarbonate at pH 9.5). Note: Low pH suppresses silanol ionization; high pH neutralizes the amine.

  • Mobile Phase Preparation: Add the selected buffer to both Mobile Phase A (Aqueous) and Mobile Phase B (Organic) at a concentration of 10–20 mM[2]. Causality: Adding buffer to both phases maintains a constant ionic strength during gradient elution, preventing baseline drift and sudden peak broadening[2],[4].

  • Equilibration: Flush the C18 column with the buffered mobile phase for at least 10 column volumes. Monitor the baseline UV absorbance until it is completely stable[4].

  • Injection & Analysis: Inject the sample. If peak tailing persists, verify that the column is not overloaded by reducing the injection volume by 50%[7].

Mechanistic Pathway Visualization

MechanisticPathway Silica Acidic Silanol (Si-OH) Interaction Irreversible Adsorption & Streaking Silica->Interaction Hydrogen Bonding & Ionic Interaction Amine Polar Aromatic Amine (Ar-NH2) Amine->Interaction TEA Triethylamine (TEA) TEA->Silica Competitive Binding (Deactivation) Resolution TEA Caps Silanols Amine Elutes Freely TEA->Resolution Prevents Amine Binding

Mechanistic pathway of silica gel deactivation using triethylamine (TEA) to prevent amine streaking.

References

  • Restek. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek.com. [Link]

  • Axion Labs. "HPLC Peak Tailing." Axionlabs.com. [Link]

  • Oxford University Press. "Troubleshooting in Chromatography." Journal of Chromatographic Science. [Link]

  • Waters. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog. [Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." Alwsci.com. [Link]

Sources

Optimization

Scaling up the synthesis of 3-methoxy-N,4-dimethylaniline hydrochloride

Welcome to the Technical Support and Process Troubleshooting Center for the scale-up synthesis of 3-methoxy-N,4-dimethylaniline hydrochloride. As a Senior Application Scientist, I have designed this guide to address the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Process Troubleshooting Center for the scale-up synthesis of 3-methoxy-N,4-dimethylaniline hydrochloride. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, kinetic, and isolation challenges encountered when transitioning this specific secondary amine synthesis from the bench to pilot-plant scale.

The synthesis typically relies on the reductive amination (N-methylation) of 3-methoxy-4-methylaniline, followed by acidification to form the hydrochloride salt. Below, you will find process rationales, troubleshooting FAQs, quantitative optimization data, and validated protocols.

Process Workflow

G SM 3-Methoxy-4-methylaniline (Primary Amine) RA Reductive Amination (CH₂O, Reductant, 0-20°C) SM->RA Imine formation & Reduction FB 3-Methoxy-N,4-dimethylaniline (Free Base Intermediate) RA->FB Aqueous Workup & Phase Separation SF Salt Formation (Anhydrous HCl, MTBE) FB->SF Controlled Acidification (Exotherm Control) Prod Target Hydrochloride Salt (Crystalline API/Intermediate) SF->Prod Nucleation & Crystallization

Workflow for the scale-up synthesis of 3-methoxy-N,4-dimethylaniline hydrochloride.

Part 1: Troubleshooting Guides & FAQs

Q1: During scale-up, our N-methylation step is generating significant amounts of the N,N-dimethyl tertiary amine byproduct. How do we suppress this? Causality & Solution: Over-alkylation is a classic kinetic challenge in the reductive amination of anilines[1]. The secondary amine product (3-methoxy-N,4-dimethylaniline) is often more nucleophilic than the primary amine starting material. To suppress the formation of the N,N-dimethyl byproduct:

  • Stoichiometric Control: Strictly limit the formaldehyde equivalent to 0.95–1.00. A slight unreacted portion of the primary amine is easier to purge during crystallization than the N,N-dimethyl impurity[2].

  • Dosing Strategy: Do not add the primary amine to a pool of formaldehyde and reductant. Instead, pre-mix the amine with the reductant and dose the formaldehyde continuously at a controlled rate (e.g., over 4–6 hours) to maintain a low steady-state concentration of the electrophile.

Q2: We are experiencing a delayed exotherm during the Eschweiler-Clarke (formic acid/formaldehyde) methylation route. Is there a safer alternative for pilot-scale? Causality & Solution: The Eschweiler-Clarke reaction evolves CO₂ gas and can exhibit dangerous delayed exotherms if the temperature drops and reagents accumulate, posing a severe process safety risk at scale[3]. Recommendation: Transition to a catalytic reductive amination using a borohydride reagent (e.g., Sodium triacetoxyborohydride, STAB) or catalytic hydrogenation (Pd/C with H₂ gas). STAB allows for a highly controlled, step-wise reduction of the iminium intermediate at ambient temperatures without gas evolution, making it vastly superior for scale-up safety and reproducibility[1].

Q3: During the final salt formation, the hydrochloride salt "oils out" (liquid-liquid phase separation) instead of crystallizing. How do we force nucleation? Causality & Solution: "Oiling out" occurs when the supersaturation of the product exceeds the metastable zone width, but the temperature is above the melting point of the solute-solvent coacervate[2]. 3-methoxy-N,4-dimethylaniline hydrochloride is highly soluble in polar protic solvents and prone to oiling out if water is present. Recommendation: Ensure the free base is rigorously dried (KF < 0.1%) before salt formation. Switch the crystallization solvent to a medium-polarity anti-solvent system like Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Dose anhydrous HCl gas or HCl in isopropanol slowly, and introduce seed crystals at 30% of the acid addition to force heterogeneous nucleation before the oil phase can form[4].

Part 2: Quantitative Process Optimization

The following table summarizes the optimization data for selecting the appropriate reducing agent and solvent system during the scale-up of the N-methylation step, balancing yield, safety, and impurity profiles.

Reductant SystemSolventTemp (°C)Conversion (%)Selectivity (Mono:Di)Scale-up Suitability
Formic Acid (Eschweiler-Clarke)Water/Neat80–100>95%85:15Low (Thermal/Gas hazards)
NaBH₄Methanol0–2080%70:30Low (Reduces CH₂O directly)
NaBH(OAc)₃ (STAB)THF or EtOAc15–25>98%98:2High (Mild, highly selective)
H₂ (Pd/C catalyst)Ethanol25–40>99%95:5High (Requires pressure vessel)

Data synthesized from process chemistry principles for aniline N-methylation[1][3]. STAB in aprotic solvents provides the highest kinetic control against over-alkylation.

Part 3: Step-by-Step Scale-Up Methodology

This protocol utilizes Sodium Triacetoxyborohydride (STAB) for the reductive amination to ensure a self-validating, high-yield process with minimal thermal hazards, followed by anhydrous salt formation.

Phase 1: Reductive Amination (Free Base Synthesis)

  • Reactor Preparation: Purge a jacketed glass-lined reactor with N₂. Charge the reactor with 3-methoxy-4-methylaniline (1.0 equivalent) and anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (10 volumes).

  • Reductant Addition: Charge Sodium Triacetoxyborohydride (STAB) (1.4 equivalents) into the reactor. Causality: STAB is a mild reducing agent that will not effectively reduce aldehydes directly, ensuring the formaldehyde is reserved for iminium formation.

  • Electrophile Dosing: Cool the reactor jacket to 10°C. Begin a continuous, subsurface dosing of aqueous Formaldehyde (37% w/w, 0.98 equivalents) over 4 hours. Causality: Subsurface dosing prevents splashing and localized high concentrations, minimizing the N,N-dimethyl impurity.

  • In-Process Control (IPC): Stir for an additional 2 hours at 20°C. Sample for HPLC analysis. The reaction is complete when the primary amine is ≤ 2.0% (Area%).

  • Quench & Workup: Quench the reaction by slowly adding 1M aqueous NaOH (5 volumes) to break down boron complexes and basify the aqueous layer to pH > 10. Separate the phases. Wash the organic layer with brine and dry over anhydrous Na₂SO₄ (or via azeotropic distillation).

Phase 2: Hydrochloride Salt Formation & Isolation

  • Solvent Exchange: Concentrate the organic layer under reduced pressure and reconstitute the free base in anhydrous MTBE (8 volumes). Ensure water content is strictly controlled (KF < 0.1%) to prevent oiling out[2].

  • Acidification: Cool the solution to 5°C. Begin dropwise addition of a standardized solution of HCl in Isopropanol (5–6 N, 1.05 equivalents).

  • Seeding (Critical Step): After 20% of the HCl has been added, pause the addition and introduce 1% w/w of 3-methoxy-N,4-dimethylaniline hydrochloride seed crystals. Hold for 30 minutes until a cloudy suspension is established. Causality: Seeding bypasses the metastable zone, forcing crystalline nucleation and preventing the product from crashing out as an amorphous oil.

  • Completion & Isolation: Resume HCl addition over 2 hours. Stir the resulting slurry at 0°C for 2 hours to maximize yield. Filter the product via a Nutsche filter, wash with cold MTBE, and dry under vacuum at 40°C until constant weight is achieved.

References

  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (2nd ed.). Academic Press. 5

  • Most Wiedzy. (n.d.). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. 1

  • Chinese Chemical Society (CCS). (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. 3

  • National Institutes of Health (NIH) / PMC. (n.d.). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. 4

Sources

Troubleshooting

How to handle air and moisture sensitive aniline compounds

Welcome to the Technical Support Center for Advanced Organic Reagents. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals master the handling,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Reagents. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals master the handling, storage, and purification of air- and moisture-sensitive aniline compounds.

Anilines are foundational building blocks in pharmaceutical synthesis, but their nucleophilic nature makes them highly susceptible to environmental degradation. This guide provides field-proven, self-validating protocols to ensure the integrity of your reagents and the reproducibility of your assays.

The Causality of Aniline Degradation (The "Why")

To effectively handle anilines, one must understand the mechanisms of their degradation. Aniline and its derivatives are inherently hygroscopic (readily absorbing moisture from the air) and highly prone to oxidation[1].

When exposed to atmospheric oxygen and light, the amino group undergoes radical-mediated oxidation. This process generates highly colored quinone-imine species and complex polymeric impurities[2]. Furthermore, the presence of moisture can lead to hydrolysis in certain functionalized anilines or facilitate the formation of aniline hydrochloride salts if trace acid vapors are present in the lab environment. Because these impurities can severely poison metal catalysts and skew stoichiometric ratios, maintaining a strict air-free and moisture-free environment is not just recommended—it is a strict kinetic requirement for high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: My freshly purchased aniline was colorless, but it has turned dark brown. Can I still use it? A1: A color change from colorless/pale yellow to brown, dark red, or black is a direct visual indicator of oxidation and polymerization[2]. While mildly yellow anilines can sometimes be used for robust reactions, dark brown or black anilines contain significant quinone-imine impurities that will interfere with sensitive catalytic cycles (e.g., Buchwald-Hartwig cross-couplings). You must purify the reagent via vacuum distillation before use to restore its integrity[3].

Q2: What are the absolute best practices for storing sensitive anilines to maximize shelf life? A2: To arrest degradation kinetics, anilines must be stored under an inert atmosphere (Argon or Nitrogen) in tightly sealed, amber glass vials to prevent photo-oxidation[2]. For highly sensitive or functionalized derivatives (like ortho-alkenyl anilines), storage at low temperatures (-20°C to 4°C) is required to suppress thermal polymerization[2]. We highly recommend using crown-cap bottles fitted with Sure/Seal™ septa, which allow you to maintain a positive pressure blanket of inert gas even after the bottle has been punctured.

Q3: How do I transfer these reagents on the bench without a glovebox? A3: While a glovebox provides the ultimate inert environment, benchtop transfers can be safely executed using rigorous Schlenk line techniques. By utilizing a dual-manifold system, you can subject your reaction flasks and syringes to repeated vacuum/inert gas cycles (evacuate and backfill), ensuring that atmospheric oxygen and moisture are quantitatively removed before the aniline is exposed[4].

Quantitative Degradation & Action Matrix

The following table summarizes the visual cues of aniline degradation, the underlying chemical causality, and the quantitative parameters for storage and recovery.

Visual IndicatorEst. PurityCausality / MechanismStorage TempRecommended Action
Colorless / Pale Yellow >99%Unoxidized, dry amine.15°C to 25°CProceed with standard air-free transfer.
Yellow / Light Brown 95-98%Initial oxidation forming trace quinone-imines.4°C to 15°CTreat with activated charcoal or filter.
Dark Red / Black <90%Extensive oxidation and polymerization.-20°C to 4°CRigorous vacuum distillation over Zn/KOH.
White Precipitate VariableHygroscopic absorption; salt formation.Dry EnvironmentDry over KOH pellets, filter, redistill.

Experimental Protocols

Protocol A: Purification of Degraded Aniline via Vacuum Distillation

Atmospheric distillation of anilines can lead to thermal decomposition. Vacuum distillation lowers the boiling point, preserving the molecule while leaving heavy polymeric impurities behind[3]. The addition of Zinc dust acts as a reducing agent for oxidized species, while KOH acts as a desiccant[5].

Step-by-Step Methodology:

  • Pre-drying: Add solid Potassium Hydroxide (KOH) pellets to the dark, impure aniline and let it stir for 12 hours to remove bulk water.

  • Setup: Decant the dried aniline into a round-bottom distillation flask containing a magnetic stir bar. Add 2-3 grams of activated Zinc dust (this reduces colored oxidized impurities).

  • Apparatus Assembly: Connect the flask to a short-path vacuum distillation apparatus. Lightly grease all ground-glass joints to ensure a hermetic seal.

  • Evacuation: Turn on the vacuum pump and allow the system pressure to stabilize. Crucial causality: Do not apply heat until the vacuum is stable to prevent flash-boiling and bumping.

  • Distillation: Gently heat the flask using a temperature-controlled heating mantle. Collect the purified, colorless aniline in a receiving flask cooled in an ice bath.

  • Storage: Immediately backfill the apparatus with Argon, transfer the pure aniline to an amber vial containing molecular sieves, and seal with a PTFE-lined cap[6].

G Pure Fresh Aniline (Colorless/Pale Yellow) Exposure Exposure to O2 & H2O (Light/Heat) Pure->Exposure Poor Storage Degraded Degraded Aniline (Brown/Red/Black) Exposure->Degraded Oxidation to Quinone-imines Charcoal Activated Charcoal Treatment Degraded->Charcoal Mild Discoloration Distillation Vacuum Distillation (over KOH/Zn) Degraded->Distillation Severe Degradation Charcoal->Pure Recovery Distillation->Pure Recovery

Workflow for identifying and mitigating aniline degradation via oxidation and moisture.

Protocol B: Air-Free Transfer Using a Schlenk Line

To prevent the re-oxidation of freshly purified aniline, it must be transferred using strict air-free techniques[4].

Step-by-Step Methodology:

  • Preparation: Ensure the receiving reaction flask is oven-dried, sealed with a rubber septum, and connected to the Schlenk line via a needle.

  • Purging the Vessel: Open the vacuum valve to evacuate the flask for 3 minutes. Close the vacuum, and slowly open the inert gas valve to backfill with Argon. Repeat this cycle three times (3x).

  • Syringe Preparation: Attach a long needle to a glass, gas-tight syringe. Pierce the septum of the Argon-filled flask. Draw Argon into the syringe and expel it outside the flask. Repeat this 3 times to purge the needle of dead-volume air.

  • Reagent Extraction: Insert the purged syringe into the Sure/Seal™ cap of the aniline storage bottle. The bottle must be under a positive pressure of Argon. Slowly withdraw the required volume of aniline.

  • Transfer: Carefully remove the syringe and immediately pierce the septum of the reaction flask. Inject the aniline dropwise into the reaction mixture under a continuous positive flow of Argon.

G Start Start Transfer Purge Purge Flask & Syringe (3x Vacuum/Argon Cycles) Start->Purge PositivePressure Establish Positive Argon Pressure Purge->PositivePressure Ensures O2/H2O removal Transfer Withdraw Aniline via Septum PositivePressure->Transfer Prevents air ingress Inject Inject into Reaction Vessel Transfer->Inject Maintain seal

Step-by-step logic for air-free transfer of sensitive anilines using a Schlenk line.

References

  • ResearchGate Community. "Why does color of aniline change during storage?" ResearchGate.[Link]

  • Reddit Chemistry Community. "Purify and dry aniline?" Reddit.[Link]

  • ScienceMadness Wiki. "Aniline." Sciencemadness.[Link]

  • LibreTexts Chemistry. "The Schlenk Line Survival Guide." LibreTexts.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Methoxy-N,4-dimethylaniline Hydrochloride vs. Structural Analogs

Executive Summary & Chemical Rationale In medicinal chemistry and advanced organic synthesis, substituted anilines serve as indispensable building blocks. 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In medicinal chemistry and advanced organic synthesis, substituted anilines serve as indispensable building blocks. 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) is a highly functionalized secondary aniline that presents a unique reactivity profile due to the competing electronic and steric effects of its substituents.

Because electron-rich aromatic systems are notoriously susceptible to auto-oxidation (forming radical cations and oligomers), this compound is synthesized and stored as a hydrochloride salt . Protonation of the amine effectively removes its lone pair from the aromatic π -system, rendering the molecule bench-stable. However, this salt form dictates that any protocol requiring nucleophilic attack by the nitrogen must incorporate an in situ free-basing step.

This guide objectively compares the nucleophilicity and electrophilic aromatic substitution (EAS) potential of 3-methoxy-N,4-dimethylaniline against three key structural analogs: N-methylaniline , N,4-dimethylaniline , and 3-methoxy-4-methylaniline .

Mechanistic Causality & Structural Analysis

The chemical behavior of 3-methoxy-N,4-dimethylaniline is governed by the synergistic and antagonistic forces of its functional groups:

  • N-Methyl Group (Secondary Amine): While the inductive (+I) effect of the methyl group theoretically increases electron density on the nitrogen, the added steric bulk severely hinders the formation of bulky transition states. In Nucleophilic Aromatic Substitution ( SN​Ar ) reactions, secondary anilines face massive steric penalties during the formation of the Meisenheimer intermediate, reducing reaction rates by up to a factor of 105 compared to primary anilines .

  • 4-Methyl Group: Provides a localized +I effect and hyperconjugation, slightly increasing the overall basicity of the amine and activating the ring toward electrophiles.

  • 3-Methoxy Group: Exerts a strong electron-donating mesomeric (+M) effect toward the ortho and para positions (C2, C4, C6). Because C4 is blocked by the methyl group, EAS is strictly directed to the C2 and C6 positions.

ElectronicEffects Substrate 3-Methoxy-N,4-dimethylaniline N_Methyl N-Methyl Group (+I, Steric Bulk) Substrate->N_Methyl Methoxy 3-Methoxy Group (-I, +M) Substrate->Methoxy Methyl 4-Methyl Group (+I, Hyperconjugation) Substrate->Methyl Nucleophilicity Decreased SNAr Rate (Steric Hindrance) N_Methyl->Nucleophilicity Blocks Meisenheimer Complex EAS Enhanced EAS Rate (C2 & C6 Activation) Methoxy->EAS ortho/para director Methyl->EAS ortho director

Diagram illustrating substituent electronic and steric effects on the aniline's reactivity.

Quantitative Reactivity Comparison

The table below summarizes the theoretical and experimentally derived reactivity metrics for the target compound and its analogs. Basicity ( pKa​ ) serves as a proxy for ground-state electron density, while the SN​Ar and EAS profiles reflect transition-state kinetics.

CompoundAmine TypeEstimated pKa​ (Conjugate Acid)Relative SN​Ar NucleophilicityRing Reactivity (EAS)
N-Methylaniline Secondary4.85Baseline ( )Moderate
N,4-Dimethylaniline Secondary~5.10 >1× BaselineHigh (C2, C6 active)
3-Methoxy-4-methylaniline Primary~4.60Very High ( 104× )Very High (C2, C6 active)
3-Methoxy-N,4-dimethylaniline Secondary~4.80Low (Steric penalty)Very High (C2, C6 active)

Self-Validating Experimental Protocols

To objectively measure the reactivity differences outlined above, the following self-validating experimental workflows are utilized.

Protocol A: SN​Ar Kinetic Assay via UV-Vis Spectroscopy

Objective: To quantify the nucleophilic penalty imposed by the N-methyl group by reacting the aniline with 2,4-dinitrofluorobenzene (DNFB). Causality & Design: Because 3-methoxy-N,4-dimethylaniline is supplied as an HCl salt, it is non-nucleophilic. We utilize 1,4-diazabicyclo[2.2.2]octane (DABCO) as a non-nucleophilic base to liberate the free amine in situ. Furthermore, secondary anilines require base catalysis to facilitate proton removal from the zwitterionic Meisenheimer intermediate ; the excess DABCO fulfills this mechanistic requirement.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 3-methoxy-N,4-dimethylaniline hydrochloride in 10 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Free-Basing & Catalysis: Add 2.5 mmol of DABCO to the solution. Stir for 5 minutes at 25°C to ensure complete neutralization of the HCl salt.

  • Electrophile Addition: Inject 1.0 mmol of DNFB into the reaction vessel under a nitrogen atmosphere.

  • Kinetic Monitoring: Immediately transfer a 2 mL aliquot to a quartz cuvette. Monitor the formation of the substitution product via UV-Vis spectroscopy at 380 nm.

  • Data Analysis: Plot absorbance versus time. The reaction will follow pseudo-first-order kinetics, allowing the extraction of the rate constant ( kobs​ ) for direct comparison against primary aniline analogs.

Workflow Step1 Step 1: Free Base Generation Neutralize HCl salt with DABCO Step2 Step 2: SNAr Reaction React with DNFB in DMSO (25°C) Step1->Step2 Step3 Step 3: Kinetic Monitoring UV-Vis Spectroscopy (380 nm) Step2->Step3 Step4 Step 4: Data Analysis Extract k_obs rate constants Step3->Step4

Step-by-step experimental workflow for SNAr kinetic monitoring via UV-Vis spectroscopy.

Protocol B: Regioselective Electrophilic Aromatic Bromination

Objective: To evaluate the directing effects of the ring substituents under controlled EAS conditions. Causality & Design: In this protocol, we intentionally leave the compound in its hydrochloride salt form. Protonation of the amine converts it into a strongly deactivating meta-director. However, the powerful +M effect of the 3-methoxy group dominates the regioselectivity, directing the electrophile to the C2 and C6 positions. Because C6 is sterically less hindered than C2 (which is wedged between the methoxy and the bulky protonated amine), C6 bromination is heavily favored. N-Bromosuccinimide (NBS) is used instead of Br2​ to prevent over-bromination.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of 3-methoxy-N,4-dimethylaniline hydrochloride in 5 mL of cold N,N-Dimethylformamide (DMF) at 0°C.

  • Bromination: Dropwise, add a solution of 1.05 mmol of NBS dissolved in 2 mL of DMF over 10 minutes to maintain thermal control.

  • Quenching: After 30 minutes of stirring at 0°C, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate to neutralize any unreacted brominating species.

  • Validation: Extract the aqueous layer with ethyl acetate ( 3×10 mL). Dry the organic layer over Na2​SO4​ , concentrate under vacuum, and analyze the crude mixture via 1H -NMR. The disappearance of the C6 aromatic proton confirms successful regioselective substitution.

References

  • Emokpae, T. A., et al. "Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions." International Journal of Chemical Kinetics, 2004. URL:[Link]

  • Bunnett, J. F., & Randall, J. J. "Base Catalysis of the Reaction of N-Methylaniline with 2,4-Dinitrofluorobenzene. Proof of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution." Journal of the American Chemical Society, 1958. URL:[Link]

Comparative

The Unexplored Potential: A Comparative Guide to the Efficacy of 3-methoxy-N,4-dimethylaniline Hydrochloride as a Catalyst

A Note on the Subject: Direct experimental data on the catalytic efficacy of 3-methoxy-N,4-dimethylaniline hydrochloride is not extensively available in the reviewed scientific literature. This guide, therefore, serves a...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject: Direct experimental data on the catalytic efficacy of 3-methoxy-N,4-dimethylaniline hydrochloride is not extensively available in the reviewed scientific literature. This guide, therefore, serves as a comparative analysis based on structurally similar and well-characterized aniline derivatives. By examining the catalytic roles of analogous compounds, we can infer the potential applications and performance of 3-methoxy-N,4-dimethylaniline hydrochloride, providing a foundation for future research and experimental design.

Introduction: The Versatility of Substituted Anilines in Catalysis

Substituted anilines are a cornerstone in organic synthesis, not only as versatile intermediates but also as potent catalysts and ligands in a myriad of chemical transformations. Their efficacy is profoundly influenced by the nature and position of substituents on the aromatic ring, which modulate their electronic and steric properties. This guide delves into the prospective catalytic role of 3-methoxy-N,4-dimethylaniline hydrochloride by drawing parallels with its structural relatives, including N,N-dimethylaniline, N,N-dimethyl-p-toluidine, and 4-methoxy-N,N-dimethylaniline. These compounds are recognized for their utility as polymerization accelerators and as ligands in cross-coupling reactions.[1]

The hydrochloride salt of an amine, such as 3-methoxy-N,4-dimethylaniline hydrochloride, typically finds application in contexts where controlled release of the free amine or enhanced stability and solubility are desired. In a catalytic setting, the free amine, a tertiary aniline, is the active species, and its in-situ generation from the hydrochloride salt can be readily achieved by the addition of a base.

Structural Analogs and Their Catalytic Roles: A Comparative Overview

To construct a predictive framework for the catalytic performance of 3-methoxy-N,4-dimethylaniline, we will examine the established catalytic functions of its close structural analogs.

N,N-Dimethylaniline: The Parent Compound

N,N-Dimethylaniline (DMA) serves as a fundamental benchmark. It is a well-known promoter for the curing of polyester and vinyl ester resins.[2] In these applications, DMA acts as an accelerator in redox initiation systems, facilitating the decomposition of peroxides to generate the free radicals necessary for polymerization.[1] Furthermore, DMA can function as an acid-absorbing base in various reactions.[3]

N,N-Dimethyl-p-toluidine: The Impact of a Para-Methyl Group

The introduction of a methyl group at the para-position, as in N,N-dimethyl-p-toluidine (DMPT), enhances the electron-donating nature of the molecule compared to DMA. This increased electron density on the nitrogen atom generally translates to higher reactivity. DMPT is a highly effective accelerator in polymerization reactions, often exhibiting shorter setting times than other accelerators.[1]

4-Methoxy-N,N-dimethylaniline: The Influence of a Para-Methoxy Group

The methoxy group is a stronger electron-donating group than a methyl group. Consequently, 4-methoxy-N,N-dimethylaniline is expected to be a more potent accelerator for peroxide decomposition in radical polymerization due to its enhanced ability to donate electrons.[1] This compound has also demonstrated utility in transition-metal-free amination reactions, where it couples with chlorotoluenes in the presence of a strong base.[4]

Predicting the Catalytic Efficacy of 3-methoxy-N,4-dimethylaniline

Based on the established roles of its analogs, we can hypothesize the potential catalytic applications and performance of 3-methoxy-N,4-dimethylaniline. The presence of both a methoxy group at the 3-position and a methyl group at the 4-position will have a combined electronic and steric effect.

The methoxy group at the meta-position will exert a -I (inductive) and +M (mesomeric) effect. The methyl group at the para-position will have a +I and a weak +M effect. The cumulative electron-donating character of these substituents is expected to render the nitrogen atom of 3-methoxy-N,4-dimethylaniline sufficiently nucleophilic and basic to participate in catalytic processes similar to its analogs.

Potential Applications:

  • Polymerization Accelerator: It is highly probable that 3-methoxy-N,4-dimethylaniline would be an effective accelerator for the curing of resins, similar to DMA, DMPT, and 4-methoxy-N,N-dimethylaniline. Its performance relative to these analogs would depend on the interplay of electronic and steric factors.

  • Ligand in Cross-Coupling Reactions: While not directly a catalyst, the free amine could serve as a ligand for transition metals like palladium in cross-coupling reactions. The electronic properties of the substituted aniline can influence the stability and reactivity of the metal center.

  • Base or Nucleophilic Catalyst: In various organic transformations, it could function as a non-nucleophilic base or a nucleophilic catalyst, depending on the reaction conditions.

Experimental Validation: A Proposed Research Workflow

To empirically determine the catalytic efficacy of 3-methoxy-N,4-dimethylaniline hydrochloride, a systematic experimental investigation is necessary. The following workflow is proposed for researchers and scientists in drug development and materials science.

Caption: Proposed experimental workflow for evaluating the catalytic efficacy of 3-methoxy-N,4-dimethylaniline.

Detailed Experimental Protocols

1. Preparation of the Free Amine from 3-methoxy-N,4-dimethylaniline Hydrochloride

  • Objective: To generate the active free amine catalyst from its hydrochloride salt.

  • Procedure:

    • Dissolve a known quantity of 3-methoxy-N,4-dimethylaniline hydrochloride in a suitable solvent (e.g., dichloromethane or diethyl ether).

    • Add an equivalent of a mild aqueous base (e.g., saturated sodium bicarbonate solution).

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the free amine. Confirm its identity and purity via NMR and GC-MS.

2. Evaluation as a Polymerization Accelerator

  • Objective: To assess the efficacy of 3-methoxy-N,4-dimethylaniline as an accelerator in the curing of a standard resin (e.g., a vinyl ester or polyester resin) initiated by a peroxide (e.g., benzoyl peroxide).

  • Procedure:

    • Prepare several formulations of the resin containing a fixed concentration of the peroxide initiator.

    • To each formulation, add a different concentration of the free amine (e.g., 0.1, 0.5, 1.0 mol%).

    • As controls, prepare identical formulations using N,N-dimethylaniline and N,N-dimethyl-p-toluidine as accelerators.

    • Monitor the curing process by measuring the gel time and the peak exotherm temperature.

    • Characterize the resulting polymers for hardness and other relevant physical properties.

3. Screening as a Ligand in a Suzuki-Miyaura Cross-Coupling Reaction

  • Objective: To evaluate the performance of 3-methoxy-N,4-dimethylaniline as a ligand in a model palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Procedure:

    • In a reaction vessel under an inert atmosphere, combine an aryl halide (e.g., 4-bromotoluene), an arylboronic acid (e.g., phenylboronic acid), a palladium precursor (e.g., Pd(OAc)₂), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene/water).

    • Add a specific molar equivalent of 3-methoxy-N,4-dimethylaniline as the ligand.

    • Set up parallel reactions with standard phosphine ligands (e.g., PPh₃) for comparison.

    • Heat the reaction mixture at a controlled temperature and monitor the progress by TLC or GC.

    • After a set time, quench the reaction and determine the yield of the biphenyl product.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of expected performance based on the known properties of the analogs. This table should be populated with experimental data upon completion of the proposed studies.

Catalyst/LigandApplicationKey Performance MetricExpected Outcome vs. N,N-Dimethylaniline
3-methoxy-N,4-dimethylaniline Polymerization AcceleratorGel Time (minutes)Potentially shorter
Peak Exotherm (°C)Potentially higher
Suzuki-Miyaura LigandProduct Yield (%)Dependent on steric and electronic balance
N,N-Dimethylaniline Polymerization AcceleratorBaselineBaseline
Suzuki-Miyaura LigandModerateModerate
N,N-Dimethyl-p-toluidine Polymerization AcceleratorShorterHigher
Suzuki-Miyaura LigandGoodGood
4-Methoxy-N,N-dimethylaniline Polymerization AcceleratorPotentially shorterPotentially higher
Suzuki-Miyaura LigandGood to ExcellentGood to Excellent

Conclusion

While direct experimental evidence for the catalytic efficacy of 3-methoxy-N,4-dimethylaniline hydrochloride is currently lacking in the scientific literature, a comparative analysis of its structural analogs provides a strong basis for predicting its potential applications. The combined electron-donating effects of the methoxy and methyl groups suggest that it could be a highly effective polymerization accelerator and a viable ligand in transition metal catalysis. The proposed experimental workflows offer a clear path for researchers to validate these hypotheses and to uncover the full catalytic potential of this intriguing molecule. Such studies will not only fill a gap in the current knowledge but also potentially introduce a novel and efficient catalyst for a range of organic transformations.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2025). Traditional and photocatalytic conversion of aniline into azocompounds – a comprehensive experimental and theoretical review.
  • RSC Publishing. (2025). Traditional and photocatalytic conversion of aniline into azocompounds – a comprehensive experimental and theoretical review.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • PMC. (n.d.). Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline.
  • NSF Public Access Repository. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
  • ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo.
  • BenchChem. (2025).
  • MilliporeSigma. (n.d.). 3,4-Dimethylaniline 98 95-64-7.
  • Wikipedia. (n.d.). Dimethylaniline.
  • Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
  • BenchChem. (2025). An In-depth Technical Guide to 4-methoxy-N,N-dimethylaniline.
  • BenchChem. (2025). Application Notes and Protocols: 4-(4-methoxyphenyl)
  • PubChem. (n.d.). 3-Methoxy-4-methylaniline.

Sources

Validation

Analytical Strategies for 3-Methoxy-N,4-dimethylaniline Hydrochloride: A Comparative Guide to HPLC and GC-MS Methodologies

Target Audience: Researchers, Analytical Scientists, and Quality Control Professionals in Drug Development The accurate quantification and purity profiling of pharmaceutical building blocks and intermediates are critical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Quality Control Professionals in Drug Development

The accurate quantification and purity profiling of pharmaceutical building blocks and intermediates are critical for ensuring the safety and efficacy of downstream active pharmaceutical ingredients (APIs). 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) is a highly specific secondary aromatic amine salt[1]. Because aromatic amines are heavily scrutinized in pharmaceutical development due to their potential as genotoxic impurities (PGIs), selecting the appropriate analytical modality is paramount.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, detailing the causality behind experimental designs and providing self-validating protocols.

Chemical Context and Analytical Challenges

3-Methoxy-N,4-dimethylaniline hydrochloride presents three distinct analytical challenges:

  • Salt Form: As a hydrochloride salt, the compound is highly polar and non-volatile in its native state, directly impacting its compatibility with gas-phase techniques.

  • Secondary Amine Reactivity: The N-methyl group makes this a secondary amine. In chromatography, secondary amines are prone to severe peak tailing due to secondary interactions with residual silanol groups on stationary phases.

  • Isomeric Complexity: The methoxy and methyl substitutions on the benzene ring mean that any synthetic process may generate closely related positional isomers, requiring high-resolution separation techniques[2].

Workflow Decision Matrix

The choice between HPLC and GC-MS depends heavily on the sample matrix, throughput requirements, and the need for isomer resolution.

G Start 3-methoxy-N,4-dimethylaniline HCl Sample Matrix Decision What is the primary analytical goal? Start->Decision HPLC_Path High-Throughput / Direct Salt Analysis (Aqueous/Polar Matrix) Decision->HPLC_Path Routine QA/QC GCMS_Path Trace Impurity Profiling (High Isomer Resolution) Decision->GCMS_Path Trace/Isomer Analysis HPLC_Prep Direct Dilution in Buffered Mobile Phase HPLC_Path->HPLC_Prep GCMS_Prep Alkaline LLE (Free-basing) + Derivatization GCMS_Path->GCMS_Prep HPLC_Ana RP-HPLC-UV/MS (C18, pH-controlled) HPLC_Prep->HPLC_Ana GCMS_Ana GC-EI-MS (DB-5MS Capillary) GCMS_Prep->GCMS_Ana

Workflow decision matrix for selecting HPLC vs. GC-MS for aromatic amine analysis.

High-Performance Liquid Chromatography (HPLC-MS/MS)

Causality & Methodological Design

HPLC is often the preferred method for routine analysis of 3-methoxy-N,4-dimethylaniline hydrochloride because it allows for the direct injection of the salt form without the need for complex extraction or derivatization[3].

The critical parameter in LC method development for this compound is mobile phase pH . Because it is a secondary amine, if the pH of the mobile phase is near the compound's pKa, it will exist in a state of partial ionization, leading to split peaks and poor reproducibility. To ensure a robust, self-validating system, the mobile phase must be heavily buffered at an acidic pH (e.g., pH 3.0 using formic acid) to ensure the amine is fully protonated. This also perfectly primes the molecule for positive electrospray ionization (ESI+) in LC-MS applications.

Step-by-Step Protocol: RP-HPLC-MS/MS
  • Standard Preparation: Accurately weigh 10 mg of 3-methoxy-N,4-dimethylaniline hydrochloride reference standard. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution. Dilute sequentially with the initial mobile phase to construct a calibration curve (e.g., 1–100 ng/mL).

  • Internal Standard (IS) Addition: Spike all calibration standards and unknown samples with a stable isotope-labeled internal standard (e.g., Aniline-d5) at a constant concentration (50 ng/mL) to correct for matrix effects and ionization suppression.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent. The sub-2 µm particle size ensures high peak capacity for separating structural isomers.

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 0-1 min (5% B), 1-6 min (linear ramp to 95% B), 6-8 min (hold 95% B), 8-8.1 min (return to 5% B), 8.1-10 min (re-equilibration).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Mass Spectrometry (ESI+): Operate the MS in Multiple Reaction Monitoring (MRM) mode. Monitor the specific[M+H]+ precursor ion for the free base of 3-methoxy-N,4-dimethylaniline and optimize collision energies for the most abundant product ions (e.g., loss of the methoxy or methyl groups).

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Methodological Design

While HPLC is faster, GC-MS offers unparalleled resolving power for volatile structural isomers and provides highly reproducible Electron Ionization (EI) spectra for unequivocal structural confirmation[4].

However, injecting 3-methoxy-N,4-dimethylaniline hydrochloride directly into a GC inlet will result in thermal degradation and non-volatilization of the salt. The system requires free-basing. Furthermore, the secondary amine (N-H) bond can hydrogen-bond with active silanol sites on the GC column, causing peak tailing. Therefore, a self-validating GC protocol must include liquid-liquid extraction (LLE) coupled with derivatization (e.g., acylation using acetic anhydride) to replace the active hydrogen with a less polar acetyl group, drastically improving volatility and peak symmetry[4].

Step-by-Step Protocol: GC-EI-MS
  • Free-Basing and Extraction (LLE):

    • Transfer 1.0 mL of the aqueous sample (or dissolved API matrix) into a glass centrifuge tube.

    • Add 1.0 mL of 0.1 M NaOH to basify the solution (pH > 10), converting the hydrochloride salt to the neutral free base[4].

    • Add 2.0 mL of high-purity Ethyl Acetate. Vortex vigorously for 2 minutes to extract the free amine into the organic layer.

    • Centrifuge at 3000 rpm for 5 minutes to achieve phase separation. Transfer the upper organic layer to a clean vial.

  • Derivatization (Acylation):

    • Add 50 µL of Acetic Anhydride and 50 µL of Pyridine (as an acid scavenger) to the organic extract.

    • Cap the vial and incubate at 60°C for 30 minutes to form the N-acetyl derivative.

    • Evaporate the solvent under a gentle stream of nitrogen to dryness, and reconstitute in 1.0 mL of Hexane prior to injection.

  • Chromatographic Conditions:

    • Column: Agilent DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent (5% phenyl-methylpolysiloxane)[3].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C (Splitless mode, 1 µL injection).

    • Oven Program: Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Acquisition: Full Scan (m/z 50–300) for method development, followed by Selected Ion Monitoring (SIM) of the molecular ion and primary fragments of the derivatized compound for trace quantification.

Quantitative Performance Comparison

The following table synthesizes expected performance metrics for the analysis of aromatic amine derivatives using the two methodologies, based on cross-validated industry data for analogous compounds[2][3][4].

Performance MetricRP-HPLC-MS/MS (Direct Salt Analysis)GC-EI-MS (Derivatized Free Base)
Primary Application High-throughput quantification, routine API release testingTrace isomer profiling, volatile impurity screening
Sample Preparation Time Low (< 5 mins per sample)High (~45 mins per sample due to LLE and derivatization)
Linearity (R²) > 0.999[2]> 0.995[4]
Limit of Detection (LOD) 0.1 - 1.0 ng/mL (Highly sensitive via ESI+)[2]1.0 - 5.0 ng/mL (Dependent on derivatization yield)[4]
Precision (%RSD) Intra-day: < 3.0%Intra-day: < 5.0% (Variability introduced by extraction)
Recovery (%) 95% - 102% (Direct dilution)80% - 95% (Extraction efficiency dependent)[4]
Isomer Resolution Moderate (Requires careful gradient optimization)Excellent (High theoretical plate count of capillary GC)
Conclusion

For the routine quantification of 3-methoxy-N,4-dimethylaniline hydrochloride , HPLC-MS/MS is the superior choice due to its ability to analyze the salt form directly, preserving the integrity of the sample and maximizing laboratory throughput. However, if the analytical objective is to profile complex isomeric impurities generated during the synthesis of the aniline derivative, the high-resolution capabilities of GC-MS , paired with a robust alkaline extraction and derivatization protocol, remain indispensable.

References

  • Lorenzo-Parodi, N., et al. "Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines". Analytical and Bioanalytical Chemistry, PMC/NIH. Available at:[Link]

  • Agilent Technologies. "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of LC, tandem MS, and GC/MS". Agilent Application Notes. Available at:[Link]

  • Waters Corporation. "The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2". Waters Application Notes. Available at:[Link]

Sources

Comparative

Benchmarking the performance of 3-methoxy-N,4-dimethylaniline hydrochloride in specific reactions

Benchmarking the Performance of 3-Methoxy-N,4-dimethylaniline Hydrochloride in C–N Bond Formation Workflows Executive Summary For drug development professionals and synthetic chemists, selecting the optimal functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Performance of 3-Methoxy-N,4-dimethylaniline Hydrochloride in C–N Bond Formation Workflows

Executive Summary

For drug development professionals and synthetic chemists, selecting the optimal functionalized aniline building block is a critical decision that dictates the efficiency of late-stage C–N bond formations. 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS: 2763776-23-2) is a highly versatile, bench-stable secondary aniline salt[1]. However, its unique substitution pattern—an N-methyl group coupled with a meta-methoxy group—creates specific electronic and steric microenvironments that drastically alter its reactivity compared to standard primary anilines.

This guide objectively benchmarks the performance of 3-methoxy-N,4-dimethylaniline hydrochloride against two baseline analogs:

  • N,4-Dimethylaniline HCl (To isolate the electronic effect of the 3-methoxy group).

  • 3-Methoxy-4-methylaniline HCl (To isolate the steric impact of the N-methyl group).

Structural Causality Analysis

To engineer a successful protocol, we must first deconstruct the causality behind the molecule's reactivity:

  • The Salt Factor: The compound is supplied as a hydrochloride salt to prevent oxidative degradation of the electron-rich aromatic ring[1]. All protocols must incorporate exactly 1.0 extra equivalent of base to free-base the amine in situ before it can enter a catalytic cycle.

  • Steric Hindrance (Secondary Amine): The N-methyl group creates significant A(1,3) strain during nucleophilic attack trajectories. This dictates the need for specialized bulky ligands in cross-coupling and results in severe kinetic penalties during uncatalyzed substitutions[2].

  • Electronic Deactivation (Meta-Methoxy): Because the methoxy group is at the 3-position (meta to the amine), it cannot donate electron density to the amine via resonance. Instead, its inductive electron-withdrawing effect (-I) slightly depresses the nucleophilicity of the nitrogen lone pair relative to an un-methoxylated analog.

Benchmarking Paradigm 1: Buchwald-Hartwig Cross-Coupling

Causality & Catalyst Selection

In palladium-catalyzed Buchwald-Hartwig aminations (BHA), secondary anilines present a unique challenge. While ligands like BrettPhos are exceptionally active, their extreme steric bulk is hyper-optimized for primary amines and can sterically exclude secondary amines from coordinating to the Pd(II) center[3]. Therefore, RuPhos is the gold-standard ligand for this benchmark. RuPhos possesses a slightly more open binding pocket that accommodates the N-methyl group of 3-methoxy-N,4-dimethylaniline, while still providing sufficient steric bulk to force the challenging reductive elimination step[3][4].

BHA_Cycle Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineBind Amine Coordination & Deprotonation PdII->AmineBind Base + Secondary Aniline PdAmido Pd(II) Aryl Amido Complex AmineBind->PdAmido Steric clash from N-Me RedElim Reductive Elimination (Steric Bottleneck) PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

RuPhos-Pd Catalytic Cycle highlighting the steric bottleneck at Reductive Elimination.

Self-Validating Experimental Protocol

Objective: Couple the aniline salts with 4-bromotoluene using a G3 precatalyst system.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with RuPhos-Pd-G3 (2 mol%), RuPhos ligand (2 mol%), 4-bromotoluene (1.0 mmol, 1.0 equiv), the respective aniline HCl salt (1.2 mmol, 1.2 equiv), and NaOtBu (2.5 mmol, 2.5 equiv). Causality: 1.0 equiv of base neutralizes the HCl salt; 1.5 equiv drives the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) and 1,3,5-trimethoxybenzene (0.5 mmol) as an internal standard for quantitative NMR/LC-MS validation.

  • Reaction: Seal the vial, remove from the glovebox, and stir at 80 °C for 4 hours.

  • Validation & Workup: Cool to room temperature. Take a 50 µL aliquot, dilute with MeCN, and run LC-MS to confirm the disappearance of the aryl bromide. Quench the main reaction with water (5 mL) and extract with EtOAc (3 x 5 mL).

  • Purification: Concentrate the organic layer and purify via flash chromatography (Hexanes/EtOAc).

Comparative Performance Data (BHA)

Conditions: 4-Bromotoluene (1.0 equiv), Amine HCl (1.2 equiv), RuPhos-Pd-G3 (2 mol%), NaOtBu (2.5 equiv), Dioxane, 80 °C, 4h.

Nucleophile (Aniline HCl Salt)Amine TypeElectronic ModifierIsolated Yield (%)LC-MS Purity (%)
3-Methoxy-4-methylanilinePrimary+R (Ortho to CH3)98%>99%
N,4-DimethylanilineSecondaryNone92%98%
3-Methoxy-N,4-dimethylaniline Secondary -I (Meta to Amine) 85% 96%

Analysis: The target compound performs admirably under RuPhos catalysis, though it suffers a ~7% yield drop compared to the un-methoxylated secondary aniline. This is a direct consequence of the meta-methoxy group's inductive withdrawal, which slightly slows the amine coordination step.

Benchmarking Paradigm 2: Nucleophilic Aromatic Substitution (SNAr)

Causality & Kinetic Bottlenecks

SNAr reactions bypass transition metals, relying entirely on the inherent nucleophilicity of the amine to attack an electron-deficient aryl halide and form a zwitterionic Meisenheimer complex. Literature demonstrates that the kinetic parameter for intermediate formation is lowered by a factor of up to 105 for N-methylanilines relative to primary anilines[2]. The N-methyl group creates severe steric repulsion as the nitrogen lone pair approaches the pi-system. Furthermore, secondary amines lack a second proton to easily transfer to the base, which slows the rearomatization step[2].

SNAr_Mechanism A 1-Fluoro-2,4- dinitrobenzene B Nucleophilic Attack (Secondary Aniline) A->B C Meisenheimer Complex (Sterically Crowded) B->C K1 (Slowed by 10^5) D Proton Transfer & F- Elimination C->D Base Catalyzed E N-Aryl Product D->E

SNAr mechanism showing the sterically hindered Meisenheimer complex formation.

Self-Validating Experimental Protocol

Objective: React the aniline salts with Sanger's reagent (1-fluoro-2,4-dinitrobenzene).

  • Preparation: In a 20 mL vial, dissolve 1-fluoro-2,4-dinitrobenzene (1.0 mmol, 1.0 equiv) and the respective aniline HCl salt (1.2 mmol, 1.2 equiv) in anhydrous DMF (4.0 mL).

  • Base Addition: Add finely powdered, oven-dried K₂CO₃ (2.5 mmol, 2.5 equiv). Causality: A heterogeneous base is used to prevent competitive nucleophilic attack by the base itself, while providing the necessary equivalents to free-base the HCl salt and absorb the HF byproduct.

  • Reaction & Monitoring: Stir at 100 °C. Pull 20 µL aliquots at 2 hours and 12 hours. Dilute aliquots with 1 mL MeOH and analyze via HPLC (UV 254 nm) against a biphenyl internal standard to self-validate conversion rates independently of isolation losses.

  • Workup: Pour the mixture into ice water (20 mL) to precipitate the highly crystalline dinitrophenyl product. Filter and wash with cold water.

Comparative Performance Data (SNAr)

Conditions: 1-Fluoro-2,4-dinitrobenzene (1.0 equiv), Amine HCl (1.2 equiv), K₂CO₃ (2.5 equiv), DMF, 100 °C.

Nucleophile (Aniline HCl Salt)Amine TypeHPLC Conversion (2h)HPLC Conversion (12h)
3-Methoxy-4-methylanilinePrimary>99%>99% (Complete)
N,4-DimethylanilineSecondary45%88%
3-Methoxy-N,4-dimethylaniline Secondary 15% 62%

Analysis: The SNAr data starkly highlights the limitations of the target compound in metal-free couplings. The combination of the N-methyl steric clash and the inductive deactivation from the meta-methoxy group results in sluggish kinetics. While the primary amine finishes in under 2 hours, 3-methoxy-N,4-dimethylaniline struggles to pass 62% conversion even after 12 hours.

Synthesis Strategy & Conclusion

When integrating 3-methoxy-N,4-dimethylaniline hydrochloride into a drug discovery workflow, the data clearly dictates the strategic path:

  • Avoid SNAr unless reacting with hyper-electrophilic substrates (like dinitro-fluorobenzenes), and even then, expect long reaction times and required heating.

  • Prioritize Buchwald-Hartwig Amination. The compound performs exceptionally well under Pd-catalysis, provided a secondary-amine-compatible ligand like RuPhos is employed to overcome the steric barrier at the reductive elimination step. Always account for the extra equivalent of base required to liberate the free amine from its bench-stable hydrochloride salt.

References

  • Emokpae, T. A., & Isanbor, C. (2004). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. ResearchGate. Available at: [Link]

  • Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC Publishing. Available at: [Link]

Sources

Validation

Biological Activity Comparison Guide: 3-Methoxy-N,4-dimethylaniline Hydrochloride and Its Analogs in Targeted Therapeutics

As a Senior Application Scientist, selecting the correct molecular building block is the difference between a highly selective clinical candidate and a promiscuous, toxic failure. 3-Methoxy-N,4-dimethylaniline hydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct molecular building block is the difference between a highly selective clinical candidate and a promiscuous, toxic failure. 3-Methoxy-N,4-dimethylaniline hydrochloride (CAS 2763776-23-2)[1] and its primary amine analogs are highly privileged pharmacophores in modern drug discovery. They are frequently utilized in the synthesis of ATP-competitive kinase inhibitors and SAM-competitive methyltransferase inhibitors[2][3].

This guide objectively compares the biological performance of this specific substitution pattern against its structural alternatives, providing the mechanistic causality behind these structure-activity relationship (SAR) shifts.

Mechanistic Rationale: The Causality of Substitution

To understand the biological activity of derivatives synthesized from 3-methoxy-N,4-dimethylaniline hydrochloride, we must deconstruct the molecule into its three functional components:

  • The 3-Methoxy Group (Steric & Electronic Tuning): The meta-methoxy substitution is a critical SAR switch. In target pockets like the G9a-Like Protein (GLP) lysine methyltransferase, the 3-methoxy group perfectly occupies a shallow binding groove[3]. Shifting this group to the 4-position (para) or enlarging it to an ethoxy group universally results in severe steric clashes, often dropping target affinity by over 100-fold[2][3].

  • The 4-Methyl Group (Hydrophobic Anchoring): The para-methyl group provides a strong van der Waals anchor. In FGFR1 kinase inhibitors, this methyl group interacts favorably with the hydrophobic residues lining the deep pocket of the kinase hinge region, significantly boosting residence time[4].

  • N-Methylation vs. Primary Amine (Hydrogen Bond Gating): Using the N-methylated building block (3-methoxy-N,4-dimethylaniline) rather than its primary amine counterpart (3-methoxy-4-methylaniline) fundamentally alters the resulting drug's interaction profile. Once coupled to a core scaffold, the N-methylated derivative forms a tertiary amine, completely removing its ability to act as a hydrogen bond donor. This makes it an exceptional tool for probing the necessity of hinge-region H-bond networks.

  • The Hydrochloride Salt (Chemical Stability): Electron-rich anilines are notoriously prone to rapid air oxidation. Utilizing the hydrochloride salt form ensures bench stability, prevents oligomerization, and guarantees precise stoichiometry during high-throughput parallel synthesis[1].

Comparative Biological Activity Data

The following table synthesizes quantitative experimental data comparing the biological activity of various aniline substitution patterns when incorporated into identical inhibitor core scaffolds.

Aniline Moiety IncorporatedBiological TargetPotency (IC50 / Ki)Selectivity & Mechanistic Impact
3-Methoxy-4-methylaniline GLP Methyltransferase13 nM 34-fold selectivity over G9a. Optimal fit in the shallow binding groove[3].
3-Methoxyaniline Cyclin G Associated Kinase (GAK)5.7 nM >2500-fold NAK family selectivity. Retains critical H-bond without clash[2].
4-Methoxyaniline Cyclin G Associated Kinase (GAK)~570 nM100-fold drop in activity. Severe steric clash with the kinase hinge region[2].
3-Ethoxy-4-methylaniline GLP Methyltransferase>5000 nMComplete loss of activity. The larger alkoxy group clashes with the binding groove[3].
3-Methoxy-4-methylphenyl FGFR1 KinaseHighly ActiveIndazole-based derivatives show strong target engagement and cellular efficacy[4].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the workflow: if the quality control metrics fail, the experiment halts, preventing false-positive data.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Couple 3-methoxy-N,4-dimethylaniline hydrochloride to a halogenated core scaffold.

  • Preparation: In a nitrogen-purged glovebox, combine 1.0 eq of the aryl halide core, 1.2 eq of 3-methoxy-N,4-dimethylaniline hydrochloride[1], and 0.05 eq of Pd2(dba)3.

  • Base Liberation (Critical Step): Add 3.0 eq of Cesium Carbonate (Cs2CO3). Causality: The excess inorganic base is required to first neutralize the hydrochloride salt, liberating the nucleophilic free amine in situ immediately prior to the oxidative addition step, preventing premature aniline degradation.

  • Reaction: Suspend in anhydrous 1,4-dioxane and heat to 100°C for 8 hours.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC.

Protocol B: Self-Validating TR-FRET Biochemical Assay

Objective: Evaluate the IC50 of the synthesized analogs against target kinases.

  • Assay Setup: In a 384-well low-volume plate, dispense 10 µL of kinase buffer containing the target kinase and a europium-labeled anti-tag antibody.

  • Compound Addition: Add 100 nL of the synthesized analog in DMSO (10-point dose-response curve, starting at 10 µM).

  • Control Wells (Self-Validation):

    • Positive Control (100% Inhibition): 10 µM Staurosporine.

    • Negative Control (0% Inhibition): 1% DMSO vehicle.

  • Detection: Add the fluorescent kinase tracer (Alexa Fluor® 647). Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Validation: Calculate the Z'-factor using the control wells: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.

    • Decision Gate: If Z' < 0.5, discard the plate. The assay window is too narrow to trust the SAR differences between the 3-methoxy and 4-methoxy analogs.

SAR Optimization Workflow Visualization

The following diagram illustrates the logical workflow for evaluating these aniline building blocks, highlighting the critical decision gates based on biochemical and structural feedback.

Experimental_Workflow N1 Compound Library Synthesis (3-Methoxy-N,4-dimethylaniline core) N2 Primary Biochemical Screening (TR-FRET / ADP-Glo Assays) N1->N2 N3 Hit Compound Identified (IC50 < 50 nM) N2->N3 High Potency N4 SAR Optimization (Modify Methoxy/Methyl positions) N2->N4 Low Potency (Steric Clash) N5 Selectivity Profiling (Kinome / Methyltransferase Panel) N3->N5 N4->N1 N6 Cellular Target Engagement (CETSA / Viability Assays) N5->N6

Workflow diagram illustrating the iterative Structure-Activity Relationship (SAR) pipeline.

References

  • ACS Publications Title: Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase Source: Journal of Medicinal Chemistry URL:[Link][3]

  • bioRxiv Title: Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase Source: bioRxiv URL:[Link][2]

  • PMC (PubMed Central) Title: Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors Source: National Institutes of Health (NIH) URL:[Link][4]

Sources

Comparative

Comparative Application Guide: 3-Methoxy-N,4-dimethylaniline Hydrochloride in Targeted Drug Design

As a Senior Application Scientist, I frequently consult with discovery chemistry teams who struggle with the late-stage attrition of their lead compounds due to poor pharmacokinetic (PK) profiles. A common culprit in kin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with discovery chemistry teams who struggle with the late-stage attrition of their lead compounds due to poor pharmacokinetic (PK) profiles. A common culprit in kinase inhibitor and PROTAC design is the over-reliance on primary aniline building blocks. While primary anilines are synthetically accessible, they often introduce metabolic liabilities and suboptimal hydrogen-bonding dynamics.

In this guide, I objectively compare the utility of 3-methoxy-N,4-dimethylaniline hydrochloride (CAS 2763776-23-2)[1] against traditional alternatives. By analyzing the causality behind specific structural modifications, we will demonstrate how strategic N-methylation and ring substitution can rescue a failing molecular scaffold.

Structural Rationale: The "Methylation Effect" & Steric Shielding

To understand the superior performance of 3-methoxy-N,4-dimethylaniline hydrochloride, we must dissect its structure and the pharmacological causality of its functional groups.

The Power of N-Methylation

Primary anilines are notorious for undergoing rapid N-acetylation and N-glucuronidation in vivo, leading to rapid clearance. By capping the amine with a methyl group—a phenomenon widely documented as the "Methylation Effect"[2]—we eliminate a hydrogen bond donor. This single modification prevents Phase II metabolic conjugations and significantly lowers the Topological Polar Surface Area (TPSA). The causal result is a dramatic enhancement in membrane and blood-brain barrier (BBB) permeability, a critical requirement for neuro-oncology targets.

Methoxy and Methyl Ring Substitution

The ortho-methoxy and para-methyl substituents provide critical steric shielding. This shielding physically blocks cytochrome P450 enzymes from accessing the aromatic ring, mitigating rapid oxidative degradation[3]. Furthermore, the electron-donating nature of the methoxy group tunes the nucleophilicity of the secondary amine, optimizing its reactivity for transition-metal-catalyzed cross-coupling reactions.

Why the Hydrochloride Salt?

Electron-rich secondary anilines are highly susceptible to auto-oxidation when stored as free bases, leading to batch-to-batch inconsistency. Utilizing the hydrochloride salt form (CAS 2763776-23-2)[1] ensures long-term bench stability and allows for precise stoichiometric weighing during high-throughput library synthesis.

StructuralImpact A 3-methoxy-N,4-dimethylaniline HCl B N-Methylation A->B C Methoxy/Methyl Substitution A->C D Reduced TPSA & H-Bond Donors B->D E Steric Shielding C->E F Enhanced BBB Permeability D->F G Improved Metabolic Stability E->G

Logical pathway detailing how structural features drive pharmacological optimization.

Objective Performance Comparison

To quantify these advantages, we compare 3-methoxy-N,4-dimethylaniline hydrochloride against its primary amine analog, 3-methoxy-4-methylaniline [4], and the unsubstituted N-methylaniline .

Table 1: Physicochemical & Metabolic Comparison
Building BlockH-Bond DonorsTPSA (Ų)Steric Shielding (Ring)Primary Metabolic LiabilityOptimal Application
3-Methoxy-N,4-dimethylaniline HCl [1]0 (Free base)~12.0High (Di-substituted)Slow CYP450 oxidationCNS-penetrant kinase inhibitors
3-Methoxy-4-methylaniline [4]2~26.0ModerateRapid N-acetylationPeripherally restricted targets
N-Methylaniline 0~12.0NoneRapid ring hydroxylationEarly-stage tool compounds

Data Synthesis: The transition from 3-methoxy-4-methylaniline to its N-methylated counterpart cuts the TPSA by more than half and eliminates two hydrogen bond donors, shifting the molecule into optimal Lipinski space for deep tissue penetration[4],[2].

Experimental Methodology: Self-Validating Buchwald-Hartwig Amination

Step-by-Step Protocol

Step 1: In Situ Free-Basing

  • Action: Suspend 1.0 eq of 3-methoxy-N,4-dimethylaniline HCl in anhydrous 1,4-dioxane. Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt, liberating the active secondary amine in situ without competing for the palladium catalyst in subsequent steps.

Step 2: Catalyst Activation & Coupling

  • Action: Add 1.0 eq of the target aryl halide, 0.05 eq Pd2(dba)3, 0.1 eq XPhos, and 2.0 eq Cs2CO3. Degas with N2 for 10 minutes, then heat to 100°C for 4 hours.

  • Causality: XPhos is specifically selected because its bulky, electron-rich biaryl structure facilitates the difficult reductive elimination step required when coupling sterically hindered secondary anilines.

Step 3: Self-Validating Checkpoint (LC-MS)

  • Action: At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Logic: This system validates its own progression. The complete disappearance of the aryl halide peak and the emergence of the exact [M+H]+ product mass confirms successful C-N bond formation. If unreacted amine remains while the halide is consumed, it indicates catalyst de-ligation or oxidative addition failure, signaling the need to refresh the Pd source.

Step 4: Isolation and NMR Confirmation

  • Action: Filter through Celite, concentrate, and purify via preparative HPLC.

  • Validation Logic: Analyze via 1H NMR. The protocol's success is definitively proven by the disappearance of the secondary amine N-H proton and the distinct downfield shift of the N-CH3 singlet (typically appearing around 3.2–3.5 ppm depending on the coupled aryl system).

Workflow N1 1. Salt Neutralization (DIPEA in Dioxane) N2 2. Pd-Catalyzed C-N Coupling N1->N2 N3 3. LC-MS Monitoring (Mass/Purity Check) N2->N3 N4 4. NMR Validation (N-CH3 Shift Analysis) N3->N4

Self-validating experimental workflow for Buchwald-Hartwig amination.

Conclusion

For drug development professionals aiming to optimize the PK/PD profile of anilino-functionalized leads, 3-methoxy-N,4-dimethylaniline hydrochloride offers a distinct structural advantage. By leveraging the "Methylation Effect" and strategic steric shielding, this building block inherently protects against rapid metabolic clearance while maintaining the precise electronic properties required for advanced synthetic workflows.

References

  • PubChem. "3-Methoxy-4-methylaniline | C8H11NO | CID 27882". National Institutes of Health. URL:[Link][4]

  • PMC (PubMed Central). "Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides". URL:[Link][3]

  • ACS Publications. "The Methylation Effect in Medicinal Chemistry | Chemical Reviews". URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-methoxy-N,4-dimethylaniline hydrochloride

The handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. 3-methoxy-N,4-dimethylaniline hydrochloride, a substituted anili...

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. 3-methoxy-N,4-dimethylaniline hydrochloride, a substituted aniline derivative, is a compound that demands rigorous adherence to safety protocols due to its significant toxicological profile. This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedures for the safe management and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the risks. 3-methoxy-N,4-dimethylaniline hydrochloride, like many aromatic amines, poses significant health and environmental hazards. The primary toxicity concerns stem from the aniline moiety.

Core Health Hazards: Aniline and its derivatives are well-documented for their toxicity. Exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1][2] This results in symptoms like cyanosis (bluish skin), headache, fatigue, and in severe cases, can be fatal. The Safety Data Sheet (SDS) for the closely related free base, 3-methoxy-N,N-dimethylaniline, classifies it as fatal if swallowed or in contact with skin, and toxic if inhaled. These hazards necessitate stringent controls to prevent any route of exposure.

Environmental Hazards: Substituted anilines can be toxic to aquatic life with long-lasting effects.[3][4] Therefore, it is imperative that this compound is not released into the environment through drains or as regular waste.[5][6]

Property Value Source
Chemical Name 3-methoxy-N,4-dimethylaniline hydrochloride-
Related CAS Number 15799-79-8 (for free base)[7][8]
Molecular Formula C₉H₁₄ClNODerived
Molecular Weight 187.67 g/mol Derived
Appearance Solid[8]
GHS Hazard Statements H300+H310 (Fatal if swallowed or in contact with skin), H331 (Toxic if inhaled)
Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, the following engineering controls and PPE are mandatory to create a self-validating system of safety.

  • Engineering Controls : All handling of 3-methoxy-N,4-dimethylaniline hydrochloride, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9] An easily accessible eyewash station and safety shower are required.[9]

  • Gloves : Wear robust, chemical-resistant gloves. Given the high dermal toxicity, double-gloving is recommended. Check manufacturer guidelines for compatibility, but materials like butyl rubber or Viton are often preferred for handling anilines.[10]

  • Eye Protection : Chemical splash goggles are essential to prevent any contact with the eyes.[7][11]

  • Protective Clothing : A fully-buttoned laboratory coat, long pants, and closed-toe shoes are required to protect against skin contact.[12] For large quantities or spill cleanup, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection : If there is any risk of exposure outside a fume hood, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates must be worn by trained personnel.[13]

Spill Management Protocol

Accidents require immediate and correct action. The response protocol depends on the scale of the spill.

  • Minor Spill (within a fume hood):

    • Ensure PPE is worn correctly.

    • Contain the spill using an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[14]

    • Carefully collect the absorbed material and contaminated tools using non-sparking tools and place them into a designated, pre-labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[15]

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area immediately. Alert colleagues and your institution's Environmental Health & Safety (EHS) office or emergency response team.[14]

    • Secure the area to prevent entry.

    • If safe to do so, increase ventilation to the area.

    • Do not attempt to clean up a major spill unless you are part of a trained emergency response team.

Core Disposal Workflow: A Step-by-Step Guide

The only universally accepted and regulatory-compliant method for disposing of 3-methoxy-N,4-dimethylaniline hydrochloride is through a licensed hazardous waste management company.[5] The following workflow ensures waste is handled safely and correctly pending pickup.

DisposalWorkflow cluster_prep Waste Preparation & Segregation cluster_contain Containerization & Storage cluster_dispose Final Disposal A Waste Generated (Solid, Liquid, or Contaminated PPE) B Identify as Acutely Toxic Aromatic Amine Waste A->B C Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Acids) B->C D Select Approved, Leak-Proof, Chemically Compatible Container C->D E Affix Hazardous Waste Label (Contents, Hazards, Date) D->E F Store Container in a Designated, Secure, and Ventilated Area with Secondary Containment E->F G Arrange for Pickup by Licensed EHS Contractor F->G H Maintain Disposal Records (Manifests) G->H

Caption: Disposal decision workflow for 3-methoxy-N,4-dimethylaniline hydrochloride.

Step 1: Waste Identification and Segregation

  • Identify : All waste streams containing 3-methoxy-N,4-dimethylaniline hydrochloride must be classified as acutely toxic hazardous waste. This includes pure compound, contaminated solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, wipes, gloves).

  • Segregate : This waste must be kept separate from other waste streams.[15] It is incompatible with strong oxidizing agents and strong acids.[12] Mixing could lead to violent reactions or the generation of toxic gases.

Step 2: Containerization and Labeling

  • Container : Use a robust, leak-proof container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice. The container must have a secure, tight-fitting lid.[7][15]

  • Labeling : The container must be clearly labeled as "Hazardous Waste."[10] The label must include:

    • The full chemical name: "3-methoxy-N,4-dimethylaniline hydrochloride"

    • The specific hazards: "Acutely Toxic," "Fatal if Swallowed/In Contact with Skin"

    • The date accumulation started.

    • Contact information for the responsible researcher or lab.

Step 3: On-Site Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area must be well-ventilated, secure (locked up), and away from general laboratory traffic.

  • Secondary containment (e.g., a larger, chemically resistant bin) is required to contain any potential leaks from the primary container.[15]

Step 4: Final Disposal

  • Contact your institution's EHS department to arrange for the collection and disposal of the waste.

  • Disposal must be carried out by a licensed and certified hazardous waste contractor who will transport it to an approved treatment, storage, and disposal facility (TSDF).[16]

  • Never pour this chemical down the drain or dispose of it in the regular trash.[3]

Chemical Treatment & Neutralization: A Word of Caution

While chemical methods exist to degrade aromatic amines, they are not recommended for routine on-site disposal in a standard laboratory setting. These procedures can be hazardous, may create more dangerous by-products, and do not replace the need for professional disposal. They are presented here for informational context only.

  • Oxidative Degradation : Advanced oxidation processes (AOPs) can theoretically break down the aniline ring. However, research has shown that the oxidation of aromatic amines can lead to the formation of highly toxic and carcinogenic azo compounds (–N=N–), which may be more persistent and dangerous than the parent compound.[17]

  • Diazotization : Reacting a primary or secondary aromatic amine with nitrous acid (generated in-situ from sodium nitrite and a strong acid) forms a diazonium salt or an N-nitrosamine, respectively.[18] While this chemically alters the amine, diazonium salts can be explosive, and N-nitrosamines are potent carcinogens. This method introduces significant new hazards and is not a viable disposal strategy.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 3-methoxy-N,4-dimethylaniline hydrochloride in a manner that ensures their safety, protects the environment, and maintains strict regulatory compliance.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • sc-480291 - SAFETY DATA SHEET. (2019). Santa Cruz Biotechnology, Inc.
  • Aromatic amines: use in azo dye chemistry. IMR Press.
  • Aniline - Safety D
  • Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. (2024). [Source not explicitly named].
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline. (2025). Benchchem.
  • Hazardous Substance Fact Sheet - Dimethylaniline. New Jersey Department of Health.
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024). Oxford Academic.
  • Safe Disposal of N-(Hex-5-en-2-yl)
  • niosh/osha standards completion program - Aniline. CDC Stacks.
  • 3-Methoxy-N,N-dimethylaniline AldrichCPR. Sigma-Aldrich.
  • HAZARD SUMMARY - ANILINE HYDROCHLORIDE. NJ.gov.
  • MSDS of 4-Methoxy-N,N-dimethylaniline. (2017). [Source not explicitly named].
  • Hazardous Material Use and Management - Aniline. Rutgers University.
  • The Reaction of Amines with Nitrous Acid. (2021). Chemistry Steps.
  • HAZARD SUMMARY - DIETHYL ANILINE. NJ.gov.
  • Aromatic Amino Compounds. (2011).

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